molecular formula C28H46N7O19P3S B1241928 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Cat. No.: B1241928
M. Wt: 909.7 g/mol
InChI Key: IDVOAQDDLQQSLO-CXCAYBSSSA-N
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Description

2,6-dihydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2,6-dihydroxycyclohexane-1-carboxylic acid. It has a role as a mouse metabolite. It is functionally related to a cyclohexane-1-carbonyl-CoA.

Properties

Molecular Formula

C28H46N7O19P3S

Molecular Weight

909.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6-dihydroxycyclohexane-1-carbothioate

InChI

InChI=1S/C28H46N7O19P3S/c1-28(2,22(40)25(41)31-7-6-17(38)30-8-9-58-27(42)18-14(36)4-3-5-15(18)37)11-51-57(48,49)54-56(46,47)50-10-16-21(53-55(43,44)45)20(39)26(52-16)35-13-34-19-23(29)32-12-33-24(19)35/h12-16,18,20-22,26,36-37,39-40H,3-11H2,1-2H3,(H,30,38)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t14?,15?,16-,18?,20-,21-,22+,26-/m1/s1

InChI Key

IDVOAQDDLQQSLO-CXCAYBSSSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4O)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Structure of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxycyclohexane-1-carbonyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester of significant interest in the study of xenobiotic metabolism and microbial metabolic pathways. An acyl-CoA is formed through the formal condensation of the thiol group of coenzyme A with the carboxy group of 2,6-dihydroxycyclohexane-1-carboxylic acid.[1] The precise elucidation of its three-dimensional structure is paramount for understanding its enzymatic interactions, reaction mechanisms, and potential as a biomarker or therapeutic target. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this and structurally related acyl-CoA molecules. It details the experimental protocols for key analytical techniques, presents expected quantitative data in structured tables, and visualizes the relevant biochemical and experimental workflows using Graphviz diagrams. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related cyclohexane-containing acyl-CoAs and general principles of CoA ester analysis to provide a robust framework for its characterization.

Introduction to this compound

This compound belongs to the broad class of acyl-CoA thioesters, which are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The presence of a dihydroxylated cyclohexane (B81311) ring suggests its involvement in the degradation of aromatic or alicyclic compounds, particularly in anaerobic microorganisms. Understanding its structure is the first step toward deciphering its biological function.

Chemical and Physical Properties (Predicted and from Databases)

PropertyValueSource
Molecular FormulaC₂₈H₄₆N₇O₁₇P₃S[1]
Molecular Weight909.69 g/mol MedchemExpress
CAS Number1246035-60-8MedchemExpress
IUPAC Name3'-phosphoadenosine 5'-{3-[(3R)-4-{[3-({2-[(2,6-dihydroxycyclohexane-1-carbonyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-3-hydroxy-2,2-dimethyl-4-oxobutyl] dihydrogen diphosphate}[1]

General Workflow for Structure Elucidation

The structural elucidation of a novel or poorly characterized metabolite like this compound follows a multi-step analytical workflow. This process typically involves isolation and purification, followed by analysis using a combination of spectroscopic and spectrometric techniques.

G cluster_0 Sample Preparation cluster_1 Structural Analysis cluster_2 Data Interpretation & Confirmation Biological_Sample Biological Sample (e.g., bacterial culture) Extraction Metabolite Extraction Biological_Sample->Extraction Purification Purification (HPLC) Extraction->Purification MS Mass Spectrometry (MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR XRay X-ray Crystallography (with binding enzyme) Purification->XRay Interpretation Data Interpretation MS->Interpretation NMR->Interpretation XRay->Interpretation Structure_Elucidation Structure Elucidation Interpretation->Structure_Elucidation Synthesis Chemical Synthesis & Confirmation Structure_Elucidation->Synthesis

General workflow for acyl-CoA structure elucidation.

Experimental Protocols

Purification of Acyl-CoAs by High-Performance Liquid Chromatography (HPLC)

Objective: To isolate this compound from a complex biological extract.

Methodology:

  • Sample Preparation: Lyophilize the cell-free extract containing the acyl-CoA of interest. Re-suspend the pellet in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • HPLC System: A reversed-phase HPLC system equipped with a C18 column is typically used.

  • Mobile Phase: A gradient elution is employed.

    • Solvent A: 100 mM sodium phosphate, pH 5.3

    • Solvent B: 100 mM sodium phosphate, pH 5.3, in 40% acetonitrile

  • Gradient:

    • 0-10 min: 0-25% B

    • 10-30 min: 25-75% B

    • 30-35 min: 75-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100-0% B

  • Detection: Monitor the elution profile at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest and confirm the presence of the target molecule by mass spectrometry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Objective: To determine the accurate mass of the molecule and to deduce its structure from fragmentation patterns.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with liquid chromatography (LC-MS/MS) is ideal.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

  • MS1 Analysis: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion. For this compound, the expected [M+H]⁺ ion would be around m/z 910.70.

  • MS/MS Analysis (Collision-Induced Dissociation - CID): Select the parent ion for fragmentation. The fragmentation of acyl-CoAs typically yields characteristic product ions.

Expected Fragmentation Pattern for Acyl-CoAs:

Fragment Ion (m/z)Description
[M - 507 + H]⁺Loss of the 3'-phosphoadenosine 5'-diphosphate moiety. This is a diagnostic fragmentation for CoA esters.
428.037Adenosine 5'-diphosphate fragment.
348.071Adenosine 5'-monophosphate fragment.
136.062Adenine fragment.

The specific fragment corresponding to the acyl group (2,6-dihydroxycyclohexane-1-carbonyl) can be deduced from the difference between the parent ion and the CoA fragments.

G Parent [M+H]+ (m/z 910.70) Fragment1 [M - 507 + H]+ Parent->Fragment1 Loss of 3'-phospho-ADP Fragment2 m/z 428.037 Parent->Fragment2 ADP fragment Fragment3 m/z 348.071 Fragment2->Fragment3 Loss of phosphate Fragment4 m/z 136.062 Fragment3->Fragment4 Loss of ribose-phosphate

Predicted MS/MS fragmentation of Acyl-CoAs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Objective: To determine the precise connectivity and stereochemistry of the 2,6-dihydroxycyclohexane-1-carbonyl moiety.

Methodology:

  • Sample Preparation: A purified and concentrated sample (>1 mg) is required. The sample is typically lyophilized and re-dissolved in a deuterated solvent such as D₂O.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is necessary for resolving the complex spectra of such molecules.

  • NMR Experiments:

    • ¹H NMR: To identify the proton signals and their multiplicities. The signals for the cyclohexane ring protons will be in the aliphatic region, while the protons of the coenzyme A moiety will have characteristic chemical shifts.

    • ¹³C NMR: To identify the carbon signals. The carbonyl carbon of the thioester will have a characteristic downfield shift.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for assigning the signals to specific atoms within the molecule.

Expected ¹H NMR Chemical Shifts for a Cyclohexane Moiety:

ProtonExpected Chemical Shift (ppm)
CH-OH3.5 - 4.5
CH₂ (ring)1.2 - 2.5
CH-C=O2.5 - 3.0

Note: These are general ranges and the exact chemical shifts will depend on the specific stereochemistry and solvent.

Involvement in Metabolic Pathways

While the specific pathway involving this compound is not fully elucidated, it is likely an intermediate in the anaerobic degradation of aromatic or alicyclic compounds. Enzymes acting on structurally similar molecules, such as cyclohexanecarboxyl-CoA dehydrogenase and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, provide clues to its potential metabolic fate.[2] These enzymes are typically involved in ring hydroxylation and subsequent ring cleavage.

G A Cyclic Precursor B Cyclohexanecarboxyl-CoA A->B Activation C Hydroxylated Intermediates (e.g., this compound) B->C Hydroxylation / Dehydrogenation D Ring Cleavage Products C->D Ring Cleavage E Central Metabolism D->E

Putative metabolic role of the target molecule.

Conclusion

The structural elucidation of this compound requires a combination of sophisticated analytical techniques. While direct experimental data for this specific molecule is sparse, the well-established methodologies for the analysis of acyl-CoA thioesters provide a clear roadmap for its characterization. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists working on the identification and characterization of this and other novel metabolites. Further research, including the chemical synthesis of an authentic standard, will be crucial for the definitive confirmation of its structure and for enabling quantitative biological studies.

References

Unraveling the Putative Biosynthetic Route of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxycyclohexane-1-carbonyl-CoA is an acyl-coenzyme A thioester of significant interest due to its potential role as an intermediate in various metabolic pathways, particularly in the degradation of aromatic and alicyclic compounds. While a dedicated and fully elucidated biosynthetic pathway for this specific molecule is not extensively documented in current scientific literature, this technical guide synthesizes available information on related biochemical transformations to propose a hypothetical pathway. This document provides a framework for researchers by outlining plausible enzymatic steps, summarizing relevant quantitative data from analogous reactions, and detailing generalized experimental protocols to facilitate the investigation of this and other novel metabolic routes. The content herein is intended to serve as a foundational resource for the scientific community engaged in metabolic engineering, drug discovery, and biochemistry.

Introduction

The study of metabolic pathways is fundamental to understanding cellular function, disease pathogenesis, and for the development of novel therapeutics and biotechnological applications. Acyl-Coenzyme A (acyl-CoA) molecules are central to a vast array of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the biosynthesis of complex natural products. This compound, as a dihydroxylated alicyclic acyl-CoA, represents a potentially important, yet currently under-characterized, metabolic intermediate. Its structure suggests involvement in pathways for the catabolism of cyclohexane-containing compounds or as a downstream product in the modification of aromatic precursors. This guide aims to bridge the current knowledge gap by proposing a scientifically grounded, hypothetical biosynthetic pathway and providing the necessary technical information for its experimental validation.

Proposed Biosynthetic Pathway of this compound

Based on established principles of biochemistry and known enzymatic reactions acting on similar substrates, we propose a hypothetical pathway for the biosynthesis of this compound. This pathway can be conceptualized as proceeding through two primary stages: 1) the activation of a precursor carboxylic acid to its CoA thioester, and 2) the subsequent hydroxylation of the cyclohexane (B81311) ring. Alternatively, the hydroxylation events may precede the CoA ligation.

Pathway Overview

The proposed pathway initiates with cyclohexane-1-carboxylic acid, a known metabolite in various microorganisms. This precursor undergoes activation to cyclohexane-1-carbonyl-CoA, followed by two sequential hydroxylation steps at the C2 and C6 positions.

Biosynthetic_Pathway_of_2_6_Dihydroxycyclohexane_1_carbonyl_CoA cluster_0 Proposed Biosynthetic Pathway A Cyclohexane-1-carboxylic acid B Cyclohexane-1-carbonyl-CoA A->B Acyl-CoA Synthetase (ATP, CoA-SH -> AMP, PPi) C 2-Hydroxycyclohexane-1-carbonyl-CoA B->C Cyclohexanoyl-CoA 2-hydroxylase (Monooxygenase) (O2, NAD(P)H -> H2O, NAD(P)+) D This compound C->D 2-Hydroxycyclohexanoyl-CoA 6-hydroxylase (Monooxygenase) (O2, NAD(P)H -> H2O, NAD(P)+) Experimental_Workflow cluster_1 Workflow for Investigating a Novel Biosynthetic Pathway A Identification of Candidate Genes (Genomic/Transcriptomic Analysis) B Heterologous Expression of Candidate Genes A->B C Purification of Recombinant Enzymes B->C D In Vitro Enzyme Assays with Proposed Substrates C->D E Identification of Reaction Products (LC-MS, NMR) D->E F Determination of Kinetic Parameters D->F E->F G In Vivo Pathway Reconstitution F->G

An In-depth Technical Guide to the Anaerobic Metabolism of Benzoyl-CoA and its Hydroxylated Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

While the query focused on the role of 2,6-dihydroxycyclohexane-1-carbonyl-CoA in anaerobic metabolism, a comprehensive review of the scientific literature indicates that this molecule is not a recognized intermediate in the canonical anaerobic degradation pathways of aromatic compounds. The central and well-established pathway for the anaerobic catabolism of a wide array of aromatic molecules proceeds through the pivotal intermediate, benzoyl-coenzyme A (benzoyl-CoA). This guide, therefore, provides an in-depth technical overview of the anaerobic benzoyl-CoA pathway, focusing on the key enzymatic steps, quantitative data, and experimental protocols related to the formation and transformation of hydroxylated cyclohexane-1-carbonyl-CoA derivatives, which are central to this metabolic route.

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by prokaryotes.[1] Unlike aerobic pathways that utilize oxygenases for ring cleavage, anaerobic metabolism employs a reductive strategy to overcome the stability of the aromatic ring.[1][2] This process is initiated by the conversion of various aromatic compounds into the common intermediate, benzoyl-CoA.[1][3] The subsequent dearomatization of benzoyl-CoA is a key, energy-intensive step, leading to the formation of alicyclic intermediates that are further metabolized.[1]

This guide will focus on the well-characterized pathways in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris, which represent two distinct variations of the central benzoyl-CoA pathway.[3]

Core Pathway: The Reductive Dearomatization of Benzoyl-CoA

The initial and rate-limiting step in the central anaerobic benzoyl-CoA pathway is the reductive dearomatization of the aromatic ring. This reaction is catalyzed by a class of enzymes known as benzoyl-CoA reductases (BCRs).[4] In facultative anaerobes and phototrophs, this is an ATP-dependent process that couples the energetically unfavorable ring reduction to the hydrolysis of ATP.[1][2]

The overall reaction catalyzed by the Class I benzoyl-CoA reductase (EC 1.3.7.8) is as follows:

Benzoyl-CoA + Reduced Acceptor + 2 ATP + 2 H₂O ⇌ Cyclohexa-1,5-diene-1-carbonyl-CoA + Acceptor + 2 ADP + 2 Phosphate [5]

This two-electron reduction is thought to proceed via a Birch-like mechanism.[4] The product, cyclohexa-1,5-diene-1-carbonyl-CoA, is the first alicyclic intermediate and the substrate for subsequent diverging pathways.[3][6]

Metabolic Pathway Variations

Following the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, different organisms employ distinct enzymatic strategies for its further metabolism.

The Thauera aromatica Pathway

In the denitrifying bacterium Thauera aromatica, the benzoyl-CoA degradation pathway involves the hydration of the dienoyl-CoA intermediate, followed by oxidation and hydrolytic ring cleavage.[3][6]

  • Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA is hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (EC 4.2.1.100) to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[7][8]

  • Dehydrogenation: The resulting 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is then oxidized by the NAD⁺-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.368) to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[9][10]

  • Ring Cleavage: The final step is the hydrolytic cleavage of the alicyclic ring, catalyzed by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase , which yields the aliphatic product 3-hydroxypimelyl-CoA.[9][11]

Thauera_aromatica_Pathway benzoyl_coa Benzoyl-CoA dienoyl_coa Cyclohexa-1,5-diene-1-carbonyl-CoA benzoyl_coa->dienoyl_coa Benzoyl-CoA Reductase (EC 1.3.7.8) + 2 ATP, + 2e⁻ hydroxy_coa 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dienoyl_coa->hydroxy_coa Dienoyl-CoA Hydratase (EC 4.2.1.100) + H₂O oxo_coa 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydroxy_coa->oxo_coa 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368) + NAD⁺ hydroxypimelyl_coa 3-Hydroxypimelyl-CoA oxo_coa->hydroxypimelyl_coa 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase + H₂O

Figure 1: Anaerobic benzoyl-CoA degradation pathway in Thauera aromatica.
The Rhodopseudomonas palustris Pathway

The phototrophic bacterium Rhodopseudomonas palustris utilizes a different route for the metabolism of cyclohexa-1,5-diene-1-carbonyl-CoA, which involves a further reduction step before hydration.[3]

  • Second Reduction: In R. palustris, cyclohexa-1,5-diene-1-carbonyl-CoA is first reduced to cyclohex-1-ene-1-carbonyl-CoA.[3]

  • Hydration: This is followed by hydration to 2-hydroxycyclohexane-1-carbonyl-CoA.

  • Dehydrogenation and Ring Cleavage: Subsequent dehydrogenation and hydrolytic ring cleavage lead to the formation of pimelyl-CoA.[3]

The regulation of this pathway in R. palustris is complex, involving multiple transcriptional regulators that respond to anaerobiosis and the presence of benzoate (B1203000) or benzoyl-CoA.[12][13]

Rhodopseudomonas_palustris_Pathway benzoyl_coa Benzoyl-CoA dienoyl_coa Cyclohexa-1,5-diene-1-carbonyl-CoA benzoyl_coa->dienoyl_coa Benzoyl-CoA Reductase (EC 1.3.7.8) + 2 ATP, + 2e⁻ enoyl_coa Cyclohex-1-ene-1-carbonyl-CoA dienoyl_coa->enoyl_coa Reduction hydroxy_coa 2-Hydroxycyclohexane-1-carbonyl-CoA enoyl_coa->hydroxy_coa Hydration pimelyl_coa Pimelyl-CoA hydroxy_coa->pimelyl_coa Dehydrogenation & Ring Cleavage

Figure 2: Anaerobic benzoyl-CoA degradation pathway in Rhodopseudomonas palustris.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the anaerobic benzoyl-CoA degradation pathway, primarily from studies on Thauera aromatica.

Table 1: Kinetic Properties of Benzoate-CoA Ligase from Thauera aromatica

SubstrateApparent K_m (µM)Relative V_max (%)
Benzoate20100
2-Aminobenzoate10045

Data sourced from Schühle et al. (2003).[14]

Table 2: Kinetic Properties of Benzoyl-CoA Reductase from Thauera aromatica

Substrate/CofactorApparent K_mSpecific Activity
Benzoyl-CoA15 µM0.55 µmol min⁻¹ mg⁻¹
ATP0.6 mM-

Data sourced from Boll & Fuchs (1995).

Table 3: Substrate Specificity of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from Thauera aromatica

SubstrateRelative Activity (%)
Cyclohexa-1,5-diene-1-carbonyl-CoA100
Crotonyl-CoA< 1
Cyclohex-1-ene-1-carbonyl-CoA< 1

Data sourced from Laempe et al. (1998).[8]

Experimental Protocols

Detailed methodologies are crucial for the study of these often oxygen-sensitive enzymes. Below are outlines of common experimental protocols.

Synthesis of CoA Thioesters

The substrates for many of the enzymes in this pathway, the CoA thioesters, are often not commercially available and need to be synthesized.

  • General Protocol: Benzoyl-CoA and its derivatives can be prepared from the corresponding carboxylic acids and coenzyme A using methods such as the mixed anhydride (B1165640) method with ethyl chloroformate or by using carbonyldiimidazole activation.[15] Purification is typically achieved by chromatography.

Enzyme Activity Assays

Assay_Workflow cluster_preparation Sample Preparation cluster_assay Enzyme Assay cell_extract Anaerobic Cell Culture centrifugation Centrifugation cell_extract->centrifugation cell_lysis Cell Lysis (e.g., French Press) centrifugation->cell_lysis purification Enzyme Purification (e.g., Chromatography) cell_lysis->purification assay_mix Prepare Anaerobic Assay Mixture (Buffer, Substrates, Cofactors) purification->assay_mix initiation Initiate Reaction (Add Enzyme or Substrate) assay_mix->initiation monitoring Monitor Reaction (Spectrophotometry or HPLC) initiation->monitoring analysis Data Analysis (Calculate Specific Activity, K_m, V_max) monitoring->analysis

Figure 3: General experimental workflow for enzyme characterization.

1. Benzoate-CoA Ligase (AMP-forming) Assay

  • Principle: This is an indirect, coupled spectrophotometric assay. The formation of AMP during the ligation reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 365 nm due to NADH oxidation is monitored.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • Dithiothreitol (DTT)

    • MgCl₂

    • ATP

    • Coenzyme A (CoA)

    • NADH

    • Phosphoenolpyruvate

    • Myokinase

    • Pyruvate kinase

    • Lactate dehydrogenase

    • Enzyme fraction

  • Initiation: The reaction is started by the addition of benzoate.

  • Reference: This method is adapted from Schühle et al. (2003).[14]

2. Benzoyl-CoA Reductase Assay

  • Principle: Due to the extreme oxygen sensitivity of the enzyme, this assay must be performed under strict anaerobic conditions. A common method involves using reduced methyl viologen as an artificial electron donor. The oxidation of the colored reduced methyl viologen is monitored spectrophotometrically.

  • Reaction Mixture:

    • Anaerobic buffer (e.g., MOPS or Tris-HCl)

    • MgCl₂

    • ATP

    • Reduced methyl viologen

    • Benzoyl-CoA

    • Enzyme preparation

  • Initiation: The reaction is typically started by adding benzoyl-CoA.

  • Note: Product formation (cyclohexa-1,5-diene-1-carbonyl-CoA) can be confirmed by HPLC analysis.

  • Reference: This assay is based on the methods described by Boll & Fuchs (1995).

3. Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay

  • Principle: This is a direct spectrophotometric assay that monitors the decrease in absorbance at 263 nm, which corresponds to the consumption of the conjugated double bond system in cyclohexa-1,5-diene-1-carbonyl-CoA as it is hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl)

    • Synthesized cyclohexa-1,5-diene-1-carbonyl-CoA

    • Enzyme preparation

  • Initiation: The reaction is started by the addition of the enzyme.

  • Reference: A detailed protocol for this assay is provided by Laempe et al. (1998).[8]

4. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay

  • Principle: This is a spectrophotometric assay that follows the reduction of NAD⁺ to NADH by monitoring the increase in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl)

    • NAD⁺

    • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

    • Enzyme preparation

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Reference: This assay is described by Laempe et al. (1999).[9]

Conclusion

The anaerobic degradation of aromatic compounds is a fascinating and complex metabolic process. While this compound does not appear to be a key player, the study of the established benzoyl-CoA pathway and its hydroxylated alicyclic intermediates provides a deep understanding of the novel biochemistry that life employs in the absence of oxygen. The pathways in model organisms like Thauera aromatica and Rhodopseudomonas palustris highlight the diverse enzymatic strategies for dearomatization and ring cleavage. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and scientists in the fields of microbiology, biochemistry, and drug development, facilitating further exploration of these unique metabolic capabilities.

References

The Enigmatic Intermediate: A Technical Guide to the Putative Role of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA in Microbial Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a fertile ground for discovering novel biocatalysts. While significant strides have been made in elucidating pathways for mono-aromatic degradation, the metabolism of many di-hydroxylated congeners remains less understood. This technical guide delves into the potential role of a fascinating, yet currently unconfirmed, intermediate: 2,6-Dihydroxycyclohexane-1-carbonyl-CoA . Although this molecule is a known chemical entity, its direct discovery and established role within a specific microbial metabolic pathway have not been documented in peer-reviewed literature to date.

This document will first provide a comprehensive overview of the well-established anaerobic benzoyl-CoA degradation pathway, which involves mono-hydroxylated alicyclic intermediates. Subsequently, it will present hypothesized novel pathways that could lead to the formation of this compound, drawing parallels with known enzymatic reactions. Finally, this guide will furnish detailed experimental protocols and workflows designed to empower researchers to investigate these hypothetical pathways, potentially leading to the discovery of new enzymes and metabolic routes.

The Established Paradigm: The Benzoyl-CoA Degradation Pathway

The anaerobic degradation of a vast array of aromatic compounds converges on the central intermediate, benzoyl-CoA. The subsequent dearomatization and ring cleavage of this molecule proceed through a series of well-characterized steps, primarily elucidated in denitrifying bacteria like Thauera aromatica and photosynthetic bacteria like Rhodopseudomonas palustris. The key intermediates are typically mono-hydroxylated alicyclic acyl-CoA esters.

A simplified representation of the canonical benzoyl-CoA pathway is as follows:

  • Benzoyl-CoA is reduced by a dearomatizing benzoyl-CoA reductase to cyclohexa-1,5-diene-1-carbonyl-CoA .

  • This diene is then hydrated by a specific hydratase to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA .[1]

  • A dehydrogenase subsequently oxidizes this intermediate to 6-oxocyclohex-1-ene-1-carbonyl-CoA .[1]

  • Finally, a hydrolase catalyzes the hydrolytic ring cleavage of the 6-oxo intermediate, leading to the formation of 3-hydroxypimelyl-CoA , which then enters central metabolism.[1]

Diagram of the Established Benzoyl-CoA Pathway

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Diene_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Diene_CoA Benzoyl-CoA Reductase Hydroxy_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Diene_CoA->Hydroxy_CoA Hydratase Oxo_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA->Oxo_CoA Dehydrogenase Pimelyl_CoA 3-Hydroxypimelyl-CoA Oxo_CoA->Pimelyl_CoA Hydrolase (Ring Cleavage) Central_Metabolism Central Metabolism Pimelyl_CoA->Central_Metabolism

Caption: The canonical anaerobic benzoyl-CoA degradation pathway.

Hypothetical Pathways to this compound

The absence of direct evidence for the involvement of this compound in known pathways necessitates the formulation of scientifically grounded hypotheses. Below are two plausible, yet unproven, routes for its formation.

Pathway I: Reductive Dearomatization of 2,6-Dihydroxybenzoic Acid

This hypothesis posits that microorganisms capable of degrading 2,6-dihydroxybenzoic acid might employ a pathway analogous to the benzoyl-CoA pathway.

  • Activation: 2,6-dihydroxybenzoic acid is first activated to its CoA-thioester, 2,6-dihydroxybenzoyl-CoA , by a specific CoA ligase.

  • Dearomatization: A putative dearomatizing reductase, similar to benzoyl-CoA reductase, could reduce the aromatic ring to yield a dihydroxy-cyclohexadiene-carbonyl-CoA intermediate.

  • Reduction: Subsequent reduction steps, catalyzed by one or more reductases, would saturate the remaining double bonds to yield This compound .

Diagram of Hypothetical Pathway I

Hypothetical_Pathway_I DHBA 2,6-Dihydroxybenzoic Acid DHB_CoA 2,6-Dihydroxybenzoyl-CoA DHBA->DHB_CoA CoA Ligase Diene_CoA Dihydroxy-cyclohexadiene- carbonyl-CoA DHB_CoA->Diene_CoA Putative Dearomatizing Reductase Target_CoA 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Diene_CoA->Target_CoA Reductase(s)

Caption: Hypothetical pathway from 2,6-dihydroxybenzoic acid.

Pathway II: Sequential Hydroxylation of a Non-aromatic Precursor

An alternative hypothesis involves the hydroxylation of a pre-existing alicyclic acyl-CoA.

  • Starting Material: The pathway could start with cyclohexanecarboxyl-CoA , a known microbial metabolite.

  • First Hydroxylation: A monooxygenase or dioxygenase could introduce a hydroxyl group at the C2 position, forming 2-hydroxycyclohexane-1-carbonyl-CoA .

  • Second Hydroxylation: A second, distinct hydroxylase could then act on the C6 position to yield This compound .

Diagram of Hypothetical Pathway II

Hypothetical_Pathway_II CHC_CoA Cyclohexanecarboxyl-CoA Mono_Hydroxy_CoA 2-Hydroxycyclohexane- 1-carbonyl-CoA CHC_CoA->Mono_Hydroxy_CoA Hydroxylase 1 Target_CoA 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Mono_Hydroxy_CoA->Target_CoA Hydroxylase 2

Caption: Hypothetical pathway via sequential hydroxylation.

Experimental Protocols for Pathway Elucidation

The following protocols provide a framework for investigating the hypothetical pathways described above.

Enrichment and Isolation of Novel Microorganisms

Objective: To enrich and isolate microorganisms capable of degrading 2,6-dihydroxybenzoic acid under anaerobic conditions.

Methodology:

  • Sample Collection: Collect anaerobic sediment or sludge from environments likely to be exposed to aromatic compounds (e.g., industrial wastewater treatment plants, contaminated soils).

  • Enrichment Culture:

    • Prepare a minimal salts medium with 2,6-dihydroxybenzoic acid as the sole carbon and energy source.

    • Use a suitable electron acceptor, such as nitrate (B79036) for denitrifiers or sulfate (B86663) for sulfate-reducers.

    • Inoculate the medium with the collected environmental sample in an anaerobic chamber or using anaerobic culture techniques.

    • Incubate under appropriate conditions (e.g., 30°C in the dark).

  • Subculturing: Periodically transfer an aliquot of the culture to fresh medium to enrich for the desired microorganisms. Monitor the degradation of 2,6-dihydroxybenzoic acid using HPLC.

  • Isolation: Once a stable, degrading enrichment culture is established, isolate individual colonies by plating on solid medium containing 2,6-dihydroxybenzoic acid under anaerobic conditions.

Identification of Metabolic Intermediates

Objective: To identify CoA-activated intermediates, including the target molecule, from cultures grown on 2,6-dihydroxybenzoic acid.

Methodology:

  • Cell Harvesting and Lysis:

    • Grow a pure culture of an isolated strain on 2,6-dihydroxybenzoic acid.

    • Harvest cells in the mid-exponential phase by centrifugation.

    • Lyse the cells using methods such as sonication or French press.

  • Extraction of Acyl-CoAs:

    • Extract the acyl-CoA fraction from the cell lysate using established protocols, for example, solid-phase extraction with a C18 cartridge.

  • LC-MS/MS Analysis:

    • Analyze the acyl-CoA extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a targeted method to look for the specific mass-to-charge ratio (m/z) of this compound.

    • Use fragmentation patterns to confirm the identity of any putative intermediates.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Microbiology cluster_1 Analytical Chemistry cluster_2 Molecular Biology & Biochemistry Enrichment Enrichment Culture on 2,6-Dihydroxybenzoic Acid Isolation Isolation of Pure Cultures Enrichment->Isolation Extraction Acyl-CoA Extraction Isolation->Extraction Genomics Genome Sequencing Isolation->Genomics LCMS LC-MS/MS Analysis Extraction->LCMS Gene_ID Gene Identification LCMS->Gene_ID Identified Intermediate Informs Gene Search Genomics->Gene_ID Cloning Gene Cloning & Expression Gene_ID->Cloning Enzyme_Assay Enzyme Characterization Cloning->Enzyme_Assay

Caption: Workflow for discovery and characterization of a novel pathway.

Quantitative Data from Analogous Pathways

While no quantitative data exists for the hypothetical pathways, kinetic parameters from well-studied enzymes in the benzoyl-CoA pathway can serve as a useful benchmark for future studies.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Benzoyl-CoA ReductaseThauera aromaticaBenzoyl-CoA1510Boll M, Fuchs G (1995)
Dienoyl-CoA HydrataseThauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA20120Laempe D, et al. (1998)
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DehydrogenaseThauera aromatica6-Hydroxycyclohex-1-ene-1-carbonyl-CoA5035Laempe D, et al. (1999)
6-Oxocyclohex-1-ene-1-carbonyl-CoA HydrolaseThauera aromatica6-Oxocyclohex-1-ene-1-carbonyl-CoA3080Laempe D, et al. (1999)

Note: The values presented are approximate and may vary depending on the specific assay conditions.

Conclusion and Future Perspectives

The discovery of this compound as a bona fide intermediate in a microbial metabolic pathway would represent a significant advancement in our understanding of anaerobic aromatic catabolism. It would open up new avenues for identifying novel enzymes with potential applications in biocatalysis and bioremediation. The hypothetical pathways and experimental frameworks presented in this guide are intended to stimulate and direct future research in this exciting and underexplored area. The application of modern multi-omics techniques, combined with classical microbiology and biochemistry, will be instrumental in uncovering the secrets of how microbes metabolize the vast array of dihydroxylated aromatic compounds found in nature.

References

2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Key Metabolic Intermediate in Anaerobic Aromatic Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxycyclohexane-1-carbonyl-CoA is a pivotal, yet transient, metabolic intermediate in the anaerobic degradation of aromatic compounds, a critical biogeochemical process with significant implications for bioremediation and drug development. This technical guide provides a comprehensive overview of the metabolic role of this compound, focusing on its position within the benzoyl-CoA pathway, particularly in the model organism Thauera aromatica. This document details the enzymatic reactions leading to its formation and subsequent conversion, presents available quantitative data on related pathway components, outlines relevant experimental protocols for its study, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

The anaerobic metabolism of aromatic compounds is a fundamental process in environments devoid of oxygen, such as sediments, aquifers, and the vertebrate gut. Microorganisms capable of this metabolism play a crucial role in the breakdown of natural and xenobiotic aromatic molecules. A central hub in these degradation pathways is the conversion of various aromatic substrates to a common intermediate, benzoyl-CoA. The subsequent dearomatization and ring cleavage of benzoyl-CoA proceed through a series of reactions involving unique enzymatic transformations. This compound emerges as a key intermediate in this intricate pathway, positioned at the crossroads of ring hydroxylation and eventual cleavage. Understanding the precise role and regulation of this metabolite is essential for harnessing the bioremediation potential of anaerobic microbes and for identifying novel enzymatic targets for drug development.

The Benzoyl-CoA Pathway: A Hub for Anaerobic Aromatic Catabolism

Under anaerobic conditions, a wide array of aromatic compounds are channeled into the benzoyl-CoA pathway.[1][2][3][4][5][6] This pathway is initiated by the activation of benzoate (B1203000) to benzoyl-CoA by benzoate-CoA ligase.[3][4][6] The core of the pathway involves the reductive dearomatization of the stable benzene (B151609) ring, a process that requires significant energy input in the form of ATP in facultative anaerobes like Thauera aromatica.[5]

The initial reduction of benzoyl-CoA is catalyzed by the ATP-dependent benzoyl-CoA reductase, yielding cyclohexa-1,5-diene-1-carbonyl-CoA. This dienoyl-CoA is then hydrated to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. It is at this stage that the pathway leads to the formation of this compound, although this intermediate is often not explicitly detailed and is likely transient. The subsequent steps involve oxidation and hydrolytic ring cleavage to produce aliphatic compounds that can enter central metabolism.

Enzymatic Landscape Surrounding this compound

While direct enzymatic data for the synthesis and degradation of this compound is limited, the enzymes acting on structurally similar upstream and downstream intermediates in Thauera aromatica have been well-characterized.

3.1. Upstream Enzyme: Dienoyl-CoA Hydratase

Following the initial reduction of benzoyl-CoA, a specific dienoyl-CoA hydratase catalyzes the hydration of cyclohexa-1,5-diene-1-carboxy-CoA to 6-hydroxycyclohex-1-ene-1-carboxy-CoA. This reaction introduces the first hydroxyl group onto the cyclohexane (B81311) ring.

3.2. Key Transformations to and from this compound

The formation of this compound likely proceeds through the action of a hydratase on 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. This second hydroxylation sets the stage for ring cleavage. The subsequent degradation of this compound is catalyzed by a dehydrogenase and a hydrolase.

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.-): This NAD⁺-dependent enzyme oxidizes the hydroxyl group at the C6 position of a related intermediate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, to an oxo group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1] It is plausible that a similar dehydrogenase acts on this compound.

  • 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (EC 3.7.1.21): This enzyme catalyzes the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA, yielding 3-hydroxypimelyl-CoA.[1][7] This ring-opening step is critical for converting the cyclic intermediate into an aliphatic compound that can be further metabolized.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in the Vicinity of this compound in Thauera aromatica

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Benzoyl-CoA ReductaseBenzoyl-CoA150.55 (s⁻¹)[8]
Benzoyl-CoA ReductaseATP600-[8]

Note: The Vmax for Benzoyl-CoA Reductase is reported as a catalytic number (kcat). Further research is required to determine the specific kinetic parameters for the enzymes directly involved in the metabolism of this compound.

Experimental Protocols

The study of metabolic intermediates like this compound requires a combination of microbiological, biochemical, and analytical techniques. The following protocols are based on methodologies reported for the investigation of the benzoyl-CoA pathway in Thauera aromatica.

5.1. Cultivation of Thauera aromatica

Thauera aromatica can be grown anaerobically in a mineral salt medium with benzoate as the sole carbon and energy source and nitrate (B79036) as the electron acceptor.

  • Medium Composition: Prepare a basal mineral salt medium containing essential macro- and micronutrients.

  • Carbon Source: Add benzoate from a sterile, anaerobic stock solution to a final concentration of 1-2 mM.

  • Electron Acceptor: Add potassium nitrate from a sterile, anaerobic stock solution to a final concentration of 5-10 mM.

  • Growth Conditions: Incubate the culture at 30°C in an anaerobic chamber or in sealed bottles with a nitrogen atmosphere.

5.2. Preparation of Cell-Free Extracts

Cell-free extracts are essential for in vitro enzyme assays and the purification of pathway enzymes.

  • Harvesting Cells: Centrifuge the bacterial culture at the late exponential phase of growth at 6,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet with an anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM dithiothreitol (B142953) and 2 mM MgCl₂).

  • Cell Lysis: Resuspend the cell pellet in the same buffer and lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes. The resulting supernatant is the cell-free extract.

5.3. Enzyme Assays

  • Spectrophotometric Assay for Dehydrogenases: The activity of NAD⁺-dependent dehydrogenases can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

    • Reaction Mixture: Prepare a reaction mixture containing buffer, NAD⁺, and the substrate (in this case, a precursor to or this compound itself).

    • Initiation: Start the reaction by adding the cell-free extract or purified enzyme.

    • Measurement: Record the change in absorbance over time using a spectrophotometer.

  • HPLC-Based Analysis of CoA-Thioesters: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying CoA-thioesters.

    • Sample Preparation: Stop enzymatic reactions by adding a quenching agent (e.g., perchloric acid) and centrifuge to remove precipitated protein.

    • Chromatography: Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Elution: Use a gradient of a suitable buffer system (e.g., potassium phosphate (B84403) buffer and acetonitrile) to separate the different CoA-thioesters.

    • Detection: Monitor the elution profile using a UV detector, typically at 260 nm (for the adenine (B156593) moiety of CoA).

5.4. Purification of Pathway Enzymes

Enzymes from the benzoyl-CoA pathway can be purified from cell-free extracts using a combination of chromatographic techniques.

  • Ammonium (B1175870) Sulfate Precipitation: Perform a fractional precipitation of proteins from the cell-free extract using ammonium sulfate.

  • Anion Exchange Chromatography: Apply the redissolved protein fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

  • Hydrophobic Interaction Chromatography: Further purify the active fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).

  • Size Exclusion Chromatography: As a final step, use a size-exclusion column to separate proteins based on their molecular weight.

Visualizations

6.1. Metabolic Pathway

Benzoyl_CoA_Pathway cluster_activation Activation cluster_reduction Dearomatization & Hydroxylation cluster_cleavage Ring Cleavage & Oxidation Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase ATP, CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase 2e⁻, 2ATP Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA->Hydroxycyclohex_1_ene_1_carbonyl_CoA Dienoyl-CoA hydratase H₂O Dihydroxycyclohexane_1_carbonyl_CoA This compound Hydroxycyclohex_1_ene_1_carbonyl_CoA->Dihydroxycyclohexane_1_carbonyl_CoA Hydratase (putative) H₂O Oxo_hydroxycyclohexane_1_carbonyl_CoA 6-Oxo-2-hydroxycyclohexane-1-carbonyl-CoA Dihydroxycyclohexane_1_carbonyl_CoA->Oxo_hydroxycyclohexane_1_carbonyl_CoA Dehydrogenase (putative) NAD⁺ Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Oxo_hydroxycyclohexane_1_carbonyl_CoA->Hydroxypimelyl_CoA Hydrolase H₂O Central_Metabolism Central Metabolism Hydroxypimelyl_CoA->Central_Metabolism β-oxidation

Caption: The anaerobic benzoyl-CoA degradation pathway in Thauera aromatica.

6.2. Experimental Workflow

Experimental_Workflow cluster_microbiology Microbiology cluster_biochemistry Biochemistry cluster_analysis Analysis Cultivation Anaerobic Cultivation of Thauera aromatica Harvesting Cell Harvesting Cultivation->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Centrifugation High-Speed Centrifugation Cell_Lysis->Centrifugation Cell_Free_Extract Cell-Free Extract Centrifugation->Cell_Free_Extract Enzyme_Purification Enzyme Purification Cell_Free_Extract->Enzyme_Purification Enzyme_Assays Enzyme Assays (Spectrophotometry) Cell_Free_Extract->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (HPLC) Cell_Free_Extract->Metabolite_Analysis Enzyme_Purification->Enzyme_Assays Data_Interpretation Data Interpretation Enzyme_Assays->Data_Interpretation Metabolite_Analysis->Data_Interpretation

References

Enzymatic Genesis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic formation of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolic pathways and enzyme-catalyzed reactions.

Core Synthesis Pathway: The Anaerobic Benzoyl-CoA Pathway

The formation of this compound is a critical step within the broader anaerobic benzoyl-CoA pathway, a central route for the microbial breakdown of aromatic compounds in the absence of oxygen. This pathway proceeds through a series of reduction and hydration steps to destabilize the aromatic ring, making it susceptible to cleavage.

The key enzymatic steps leading to the formation of a dihydroxylated cyclohexane (B81311) ring derivative involve a sequential hydration and potential reduction. The immediate precursor is understood to be a monohydroxylated and oxidized intermediate, which undergoes a second hydration reaction.

Signaling Pathway for Benzoyl-CoA Degradation

Benzoyl_CoA_Degradation Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA Reductase _6_hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA->_6_hydroxycyclohex_1_ene_1_carbonyl_CoA Dienoyl-CoA Hydratase _6_oxocyclohex_1_ene_1_carbonyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA _6_hydroxycyclohex_1_ene_1_carbonyl_CoA->_6_oxocyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase _2_hydroxy_6_oxocyclohexane_1_carbonyl_CoA 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA _6_oxocyclohex_1_ene_1_carbonyl_CoA->_2_hydroxy_6_oxocyclohexane_1_carbonyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydratase (bamA) _2_6_Dihydroxycyclohexane_1_carbonyl_CoA This compound _2_hydroxy_6_oxocyclohexane_1_carbonyl_CoA->_2_6_Dihydroxycyclohexane_1_carbonyl_CoA Putative Reductase Ring_Cleavage_Products Ring Cleavage Products _2_6_Dihydroxycyclohexane_1_carbonyl_CoA->Ring_Cleavage_Products Downstream Metabolism

Anaerobic Benzoyl-CoA degradation pathway leading to dihydroxylated intermediates.

Key Enzymes and Quantitative Data

The enzymatic conversion of benzoyl-CoA to downstream metabolites is orchestrated by a series of specialized enzymes. While specific kinetic data for every enzyme is not available for all organisms, representative data from well-studied species provide valuable insights.

EnzymeEC NumberSubstrateProductKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)Organism Source (Example)
Benzoate-CoA Ligase6.2.1.25Benzoate, ATP, CoABenzoyl-CoA, AMP, PPi401.05~8.037-40Syntrophic mixed culture
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase1.3.1.-6-Hydroxycyclohex-1-ene-1-carbonyl-CoA, NAD+6-Oxocyclohex-1-ene-1-carbonyl-CoA, NADH----Thauera aromatica
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (bamA)3.7.1.216-Oxocyclohex-1-ene-1-carbonyl-CoA, H₂O2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA----Geobacter metallireducens

Experimental Protocols

Detailed methodologies are crucial for the successful study of these enzymatic reactions. Below are outlines of key experimental protocols that can be adapted for the characterization of the enzymes involved in the formation of this compound.

General Experimental Workflow

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Cell_Lysate Cell Lysate Preparation Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Precipitation Cell_Lysate->Ammonium_Sulfate Column_Chromatography Column Chromatography (Ion Exchange, Affinity) Ammonium_Sulfate->Column_Chromatography SDS_PAGE SDS-PAGE Analysis Column_Chromatography->SDS_PAGE Buffer_Prep Buffer & Reagent Preparation Column_Chromatography->Buffer_Prep Spectrophotometer Spectrophotometric Measurement Buffer_Prep->Spectrophotometer Data_Analysis Kinetic Data Analysis Spectrophotometer->Data_Analysis

A generalized workflow for enzyme purification and activity assays.
Protocol 1: Purification of Benzoate-CoA Ligase

  • Cell Growth and Lysis: Cultivate the anaerobic bacterial strain in a benzoate-rich medium. Harvest cells and lyse them using sonication or a French press in a suitable buffer (e.g., Tris-HCl with MgCl₂ and DTT).

  • Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation to enrich the target enzyme.

  • Chromatography:

    • Apply the enriched protein fraction to an anion-exchange chromatography column (e.g., Q-Sepharose) and elute with a salt gradient.

    • Pool active fractions and apply to an affinity chromatography column (e.g., Cibacron Blue Agarose) for further purification.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Protocol 2: Spectrophotometric Assay for Dehydrogenase Activity

This assay is adaptable for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., Tris-HCl, pH 8.0), NAD⁺, and the purified enzyme.

  • Initiation: Start the reaction by adding the substrate, 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Protocol 3: Assay for Hydratase Activity

This assay can be adapted for 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase.

  • Coupled Enzyme Assay: This assay couples the hydratase reaction to a dehydrogenase. The reaction mixture should contain the hydratase, its substrate (6-Oxocyclohex-1-ene-1-carbonyl-CoA), a suitable dehydrogenase that acts on the product, and the corresponding nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺).

  • Measurement: Monitor the change in absorbance at 340 nm (for NADH) or 365 nm (for NADPH).

  • Alternative HPLC-based Assay:

    • Incubate the hydratase with its substrate for a defined period.

    • Stop the reaction (e.g., by adding acid or a denaturing agent).

    • Analyze the reaction mixture by HPLC to quantify the substrate and product. A reverse-phase C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).

Logical Relationship of Key Enzymatic Steps

Logical_Relationship A Benzoyl-CoA B Cyclohexa-1,5-diene-1-carbonyl-CoA A->B Reduction C 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA B->C Hydration D 6-Oxocyclohex-1-ene-1-carbonyl-CoA C->D Oxidation E 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA D->E Hydration F This compound E->F Reduction (Putative)

Sequence of reactions in the formation of this compound.

This technical guide serves as a foundational resource for the scientific community. Further research is warranted to fully elucidate the kinetic parameters and regulatory mechanisms of all enzymes in this pathway, particularly the final steps leading to the formation of this compound.

The Central Role of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA in Anaerobic Benzoyl-CoA Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate. A key step in this pathway is the dearomatization of benzoyl-CoA and the subsequent hydrolytic processing of the resulting alicyclic ring. This technical guide provides an in-depth examination of the pivotal intermediate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA , and its enzymatic transformations in the well-characterized benzoyl-CoA degradation pathway of the denitrifying bacterium, Thauera aromatica. Contrary to the queried topic, 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is not a recognized intermediate in this canonical pathway . This document details the established enzymatic cascade, presenting quantitative data, comprehensive experimental protocols, and pathway visualizations to serve as a definitive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Anaerobic Benzoyl-CoA Degradation Pathway

In anoxic environments, microorganisms employ a sophisticated metabolic route to break down resilient aromatic molecules.[1][2] The majority of these pathways converge on the formation of benzoyl-CoA.[1][2] The subsequent degradation of benzoyl-CoA involves a series of reduction, hydration, oxidation, and hydrolytic reactions to open the cyclic structure, ultimately feeding into central metabolism. The model organism Thauera aromatica has been instrumental in elucidating this pathway.[1][2]

The core sequence of events following the initial reduction of benzoyl-CoA is the focus of this guide. This begins with the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, which is then hydrated to form the key hydroxylated intermediate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1][2]

The Established Enzymatic Cascade

The transformation of the dearomatized ring to an open-chain intermediate proceeds through the sequential action of three key enzymes in T. aromatica.

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dienoyl-CoA Hydratase)

The first step in processing the dearomatized ring is the stereospecific hydration of cyclohexa-1,5-diene-1-carbonyl-CoA.

  • Reaction: Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O ⇌ 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[2]

  • Enzyme: Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (EC 4.2.1.100)[3]

  • Function: This enzyme catalyzes the addition of a water molecule across one of the double bonds of the cyclic diene, forming the monohydroxylated intermediate.[2] This reaction is crucial for preparing the molecule for subsequent oxidation.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

The newly formed hydroxyl group is the target for the next enzymatic step, an oxidation reaction.

  • Reaction: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ ⇌ 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺[1]

  • Enzyme: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.368)[1]

  • Function: This NAD⁺-dependent dehydrogenase oxidizes the hydroxyl group at the C6 position to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1] This oxidation is a prerequisite for the subsequent hydrolytic ring cleavage.

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

The final step in this part of the pathway is the hydrolytic opening of the alicyclic ring.

  • Reaction: 6-Oxocyclohex-1-ene-1-carbonyl-CoA + 2 H₂O → 3-hydroxypimelyl-CoA[1][4]

  • Enzyme: 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21)[4][5]

  • Function: This enzyme catalyzes a complex reaction involving the addition of a water molecule to the double bond and the subsequent hydrolytic cleavage of a C-C bond within the ring, resulting in the formation of the open-chain product, 3-hydroxypimelyl-CoA.[1][4] This product then enters the lower benzoyl-CoA degradation pathway, which resembles β-oxidation.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the metabolism of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA in Thauera aromatica.

EnzymeGeneMolecular Weight (kDa)Subunit Composition
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratasedch28Monomer
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenasehad29 (recombinant)Monomer
6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolaseoah43Monomer

Table 1: Physical Properties of Key Enzymes in the Upper Benzoyl-CoA Pathway of T. aromatica

EnzymeSubstrateApparent K_m (µM)Specific Activity (µmol min⁻¹ mg⁻¹)
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseCyclohexa-1,5-diene-1-carbonyl-CoA85 ± 30550
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA50 ± 15730 (reverse reaction)
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase6-Hydroxycyclohex-1-ene-1-carbonyl-CoA20120
NAD⁺100-
6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase6-Oxocyclohex-1-ene-1-carbonyl-CoA1025

Table 2: Kinetic Properties of Key Enzymes in the Upper Benzoyl-CoA Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the upper benzoyl-CoA degradation pathway.

Synthesis of Substrates
  • Cyclohexa-1,5-diene-1-carbonyl-CoA: This substrate is enzymatically synthesized from benzoyl-CoA using enriched benzoyl-CoA reductase from T. aromatica.[6] The reaction mixture typically contains benzoyl-CoA, ATP, and a reducing agent like Ti(III)-citrate in an anaerobic environment. The product is then purified by preparative HPLC.[6]

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA: This intermediate is produced by the hydration of enzymatically synthesized cyclohexa-1,5-diene-1-carbonyl-CoA using purified cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.[6] The reaction is allowed to reach equilibrium, and the product is purified via HPLC.[6]

Enzyme Purification Protocols

General Considerations: All purification steps should be carried out at 4°C, and protein concentration can be determined using the Bradford method with bovine serum albumin as a standard.

  • Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from T. aromatica

    • Cell Lysate Preparation: Harvest anaerobically grown T. aromatica cells and resuspend in a suitable buffer (e.g., 20 mM triethanolamine/HCl, pH 7.8, containing 10% glycerol (B35011) and 2 mM dithiothreitol). Lyse the cells by sonication or French press.

    • Anion Exchange Chromatography: Apply the cell-free extract to a Q-Sepharose column equilibrated with the lysis buffer. Elute the enzyme with a linear gradient of NaCl (e.g., 0-500 mM).

    • Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate (e.g., 1-0 M).

    • Gel Filtration: Concentrate the active fractions and apply to a Superdex 200 gel filtration column to separate proteins by size.

  • Recombinant 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

    • Gene Cloning and Expression: Clone the had gene from T. aromatica into an expression vector (e.g., pET vector with a His-tag) and transform into E. coli. Induce protein expression with IPTG.

    • Cell Lysis: Harvest the E. coli cells and lyse as described above.

    • Affinity Chromatography: Apply the cell-free extract to a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the His-tagged protein with a high concentration of imidazole (e.g., 250 mM).

    • Buffer Exchange: Remove the imidazole by dialysis or using a desalting column.

Enzyme Activity Assays
  • Spectrophotometric Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase: The hydration of cyclohexa-1,5-diene-1-carbonyl-CoA can be monitored spectrophotometrically by the decrease in absorbance at 260 nm, which is characteristic of the conjugated diene system.[2] The assay is performed in a cuvette with a suitable buffer at a defined temperature.

  • Spectrophotometric Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase: The activity of this enzyme is measured by following the formation of NADH at 340 nm.[1] The reaction mixture contains the substrate 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and NAD⁺ in a buffered solution.

  • HPLC-Based Assay for 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase: The activity is determined by monitoring the consumption of the substrate, 6-oxocyclohex-1-ene-1-carbonyl-CoA, and the formation of the product, 3-hydroxypimelyl-CoA, using reverse-phase HPLC with UV detection (typically at 260 nm).[7]

HPLC Analysis of Intermediates
  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8) is commonly employed for the separation of the CoA-esters.

  • Detection: UV detection at 260 nm is effective for visualizing the CoA derivatives.

  • Sample Preparation: Reactions are typically stopped by the addition of acid (e.g., perchloric acid), and the precipitated protein is removed by centrifugation before injection.

Mandatory Visualizations

Benzoyl_CoA_Degradation_Pathway Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase Hydroxy_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxy_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (dch) Oxo_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA->Oxo_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (had) + NAD⁺ Pimelyl_CoA 3-Hydroxypimelyl-CoA Oxo_CoA->Pimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (oah) + 2 H₂O Lower_Pathway Lower Benzoyl-CoA Degradation Pathway Pimelyl_CoA->Lower_Pathway

Caption: Anaerobic Benzoyl-CoA Degradation Pathway in T. aromatica.

Enzyme_Purification_Workflow cluster_Native Native Enzyme Purification cluster_Recombinant Recombinant Enzyme Purification Cell_Culture Anaerobic Cell Culture (T. aromatica) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Anion_Exchange Anion Exchange Chromatography (Q-Sepharose) Cell_Lysis->Anion_Exchange HIC Hydrophobic Interaction Chromatography (Phenyl-Sepharose) Anion_Exchange->HIC Gel_Filtration Gel Filtration (Superdex 200) HIC->Gel_Filtration Purified_Native Purified Native Enzyme Gel_Filtration->Purified_Native Cloning Gene Cloning & Expression in E. coli Ecoli_Lysis Cell Lysis Cloning->Ecoli_Lysis Affinity_Chrom Affinity Chromatography (Ni-NTA) Ecoli_Lysis->Affinity_Chrom Buffer_Exchange Buffer Exchange Affinity_Chrom->Buffer_Exchange Purified_Recombinant Purified Recombinant Enzyme Buffer_Exchange->Purified_Recombinant

Caption: General Workflow for Enzyme Purification.

Conclusion

This technical guide has detailed the critical role of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA as a central intermediate in the anaerobic degradation of benzoyl-CoA, with a focus on the well-studied pathway in Thauera aromatica. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers. Understanding this intricate enzymatic cascade is fundamental for applications in bioremediation, biofuel production, and as a potential target for the development of novel antimicrobial agents that disrupt bacterial metabolism. The clarification that this compound is not an intermediate in this pathway is crucial for accurate scientific investigation in this field.

References

Unveiling the Microbial Architects: A Technical Guide to Identifying Bacteria Producing 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide serves as a comprehensive resource for the identification and characterization of bacteria capable of producing 2,6-dihydroxycyclohexane-1-carbonyl-CoA. While this molecule is not typically a final metabolic product, it is a key intermediate in the anaerobic degradation of aromatic compounds. Understanding the microbial pathways that generate this and structurally similar molecules is pivotal for applications in bioremediation, biocatalysis, and the discovery of novel therapeutic agents. This document outlines the theoretical framework, key bacterial candidates, and detailed experimental protocols to empower researchers in this specialized field.

Theoretical Framework: The Benzoyl-CoA Pathway and its Derivatives

The production of this compound is intrinsically linked to the anaerobic metabolism of aromatic compounds, a process executed by a diverse range of bacteria. Unlike aerobic degradation which utilizes oxygenases for ring cleavage, anaerobic pathways employ a reductive strategy. The central pathway for many aromatic compounds under anoxic conditions is the benzoyl-CoA pathway.[1][2][3][4]

In this pathway, aromatic substrates are first converted to the central intermediate, benzoyl-CoA.[1][3][4] This molecule then undergoes a series of enzymatic reactions including reduction of the aromatic ring, hydration, and eventual ring fission. It is within this sequence of reactions that intermediates with a saturated or partially saturated cyclohexane (B81311) ring, such as this compound, are formed.

Particularly relevant is the degradation of dihydroxylated aromatic compounds like resorcinol (B1680541) (1,3-dihydroxybenzene). Bacteria that metabolize resorcinol and other related phenolic compounds are prime candidates for producing dihydroxylated cyclohexane intermediates.[5][6][7][8][9]

Potential Bacterial Candidates

Based on established anaerobic degradation pathways, several groups of bacteria are promising candidates for the production of this compound. These bacteria are typically found in anoxic environments such as sediments, wastewater treatment facilities, and contaminated aquifers.[10]

Table 1: Potential Bacterial Genera for Investigation

Bacterial GroupMetabolic CharacteristicKey GeneraRelevant Substrates
Denitrifying Bacteria Utilize nitrate (B79036) as an electron acceptor.[2][8]Thauera, Azoarcus[2][4][8]Benzoate (B1203000), Toluene, Resorcinol
Sulfate-Reducing Bacteria Utilize sulfate (B86663) as an electron acceptor.[2]DesulfococcusBenzoate, Phenols
Fermenting Bacteria Degrade organic compounds in the absence of external electron acceptors.Syntrophus[11][12]Benzoate, Crotonate
Iron-Reducing Bacteria Utilize Fe(III) as an electron acceptor.Geobacter[13][14]Benzoate, Toluene
Phototrophic Bacteria Utilize light energy for metabolism under anoxic conditions.[2]Rhodopseudomonas[2]Benzoate, various aromatic acids

Experimental Protocols

The identification and characterization of bacteria producing this compound requires a multi-step experimental approach, from enrichment and isolation of the bacteria to the detailed analysis of their metabolic pathways.

Enrichment and Isolation of Candidate Bacteria

This protocol aims to selectively cultivate bacteria with the desired metabolic capabilities from an environmental sample.

Methodology:

  • Sample Collection: Obtain samples from anoxic environments (e.g., river sediment, sewage sludge, contaminated soil).

  • Medium Preparation: Prepare a defined anaerobic mineral medium. The composition should be tailored to the target bacterial group (e.g., with nitrate for denitrifiers, sulfate for sulfate-reducers). The sole carbon source should be an aromatic precursor, such as resorcinol or benzoate.

  • Enrichment Culture: In an anaerobic chamber or using anaerobic jars, inoculate the medium with the environmental sample. Incubate under appropriate conditions (e.g., 30°C in the dark).

  • Subculturing: Periodically transfer a small volume of the culture to fresh medium to enrich for the desired microorganisms.

  • Isolation: After several rounds of enrichment, isolate single colonies by plating on solid medium within an anaerobic chamber.

  • Identification: Characterize the isolates through 16S rRNA gene sequencing.

Whole-Cell Biotransformation Assays

This experiment is designed to detect the formation of the target intermediate by resting cells of the isolated bacteria.

Methodology:

  • Cell Cultivation and Harvesting: Grow a pure culture of the isolated bacterium in an appropriate anaerobic medium with the selected aromatic substrate. Harvest the cells by centrifugation in their late exponential growth phase.

  • Resting Cell Suspension: Wash the cell pellet with an anaerobic buffer and resuspend to a high cell density.

  • Biotransformation: Add the aromatic substrate (e.g., resorcinol) to the resting cell suspension. Incubate under anaerobic conditions.

  • Sampling and Analysis: At different time points, take samples and quench the metabolic activity (e.g., by adding acid or a polar solvent). Analyze the samples for the presence of this compound using HPLC-MS/MS.

Preparation of Cell-Free Extracts and Enzyme Assays

This protocol focuses on identifying the specific enzymatic activities involved in the formation of the target compound.

Methodology:

  • Cell Lysis: Resuspend the harvested cells in an anaerobic buffer and lyse them using methods such as sonication or a French press.

  • Centrifugation: Centrifuge the lysate at high speed to separate the soluble fraction (cell-free extract) from the cell debris and membranes.

  • Enzyme Assay:

    • Prepare an assay mixture in an anaerobic cuvette containing the cell-free extract, a suitable buffer, and the suspected precursor to this compound (e.g., a monohydroxylated cyclohexene-1-carbonyl-CoA).

    • Initiate the reaction by adding a co-substrate if necessary (e.g., NADH or NADPH).

    • Monitor the reaction by spectrophotometry (e.g., following the oxidation of NADH) or by taking time-point samples for HPLC analysis.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme from the cell-free extract using standard chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography).

Visualization of Pathways and Workflows

The following diagrams illustrate the key metabolic pathway and experimental workflows described in this guide.

Benzoyl_CoA_Pathway cluster_activation Activation cluster_reduction Ring Reduction & Hydration cluster_cleavage Ring Cleavage & β-Oxidation Aromatic_Substrate Aromatic Substrate (e.g., Benzoate, Resorcinol) Benzoyl_CoA Benzoyl-CoA or Derivative Aromatic_Substrate->Benzoyl_CoA CoA Ligase Benzoyl_CoA_Reductase Benzoyl-CoA Reductase Cyclohex_diene_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA_Reductase->Cyclohex_diene_CoA [ATP-dependent or -independent] Hydratase1 Hydratase Hydroxy_cyclohexene_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Hydratase1->Hydroxy_cyclohexene_CoA Hydratase2 Putative Hydratase Target_Molecule 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Hydratase2->Target_Molecule Ring_Cleavage Ring Cleavage Enzymes Target_Molecule->Ring_Cleavage Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Caption: Proposed metabolic pathway for the formation of this compound.

Experimental_Workflow cluster_enrichment Enrichment & Isolation cluster_screening Screening & Identification cluster_characterization Enzymatic Characterization Env_Sample Environmental Sample (Anoxic) Enrichment Anaerobic Enrichment (Aromatic Substrate) Env_Sample->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Biotransformation Whole-Cell Biotransformation Isolation->Biotransformation Identification 16S rRNA Sequencing Isolation->Identification Analysis HPLC-MS/MS Analysis Biotransformation->Analysis Detect Target Intermediate Cell_Extract Preparation of Cell-Free Extract Analysis->Cell_Extract Positive Isolate Enzyme_Assay Enzyme Assays Cell_Extract->Enzyme_Assay Purification Enzyme Purification Enzyme_Assay->Purification Confirm Activity

Caption: Experimental workflow for identifying and characterizing bacteria.

Data Presentation

As the direct production of this compound is not yet widely documented with quantitative data, the following table serves as a template for researchers to populate as they generate data using the protocols outlined above.

Table 2: Template for Quantitative Analysis of this compound Production

Bacterial Isolate IDAromatic SubstrateSubstrate Concentration (mM)Incubation Time (h)Cell Density (OD600)Product Titer (µM)Production Rate (µmol/gCDW/h)

This guide provides a robust framework for the systematic identification and characterization of bacteria that produce this compound. By leveraging the established knowledge of anaerobic aromatic degradation pathways and employing the detailed experimental protocols herein, researchers can advance our understanding of these complex metabolic networks and unlock their potential for various biotechnological applications.

References

Stereochemistry of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxycyclohexane-1-carbonyl-CoA is a key metabolic intermediate in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. The stereochemistry of this molecule, arising from three chiral centers, is critical for its subsequent enzymatic transformations and the overall efficiency of the metabolic route. This technical guide provides a comprehensive overview of the probable stereochemistry of this compound isomers based on the known stereospecificity of enzymes in the benzoyl-CoA pathway. While direct experimental data on the isolated isomers of this specific molecule is limited in the current scientific literature, this guide extrapolates from well-studied analogous reactions to predict the likely stereochemical configurations. Furthermore, it outlines relevant experimental protocols for the synthesis, separation, and characterization of such diastereomeric compounds, providing a foundational framework for researchers in this field.

Introduction

The anaerobic metabolism of aromatic compounds is a crucial biogeochemical process, primarily proceeding through the benzoyl-CoA pathway. Within this pathway, the dearomatized ring undergoes a series of enzymatic modifications, including hydroxylations, to facilitate ring cleavage. This compound emerges as a dihydroxylated intermediate in this cascade. The cyclohexane (B81311) ring of this molecule possesses three chiral centers at carbons 1, 2, and 6, giving rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The specific stereoisomers formed and processed are dictated by the high stereospecificity of the enzymes involved in their synthesis. Understanding this stereochemistry is paramount for elucidating the precise metabolic flux and for potential applications in biocatalysis and drug development.

Metabolic Context and Predicted Stereochemistry

The formation of this compound is believed to occur through sequential enzymatic hydroxylations of a cyclohexene- or cyclohexadiene-1-carbonyl-CoA precursor. The key enzymes responsible for these transformations are likely dienoyl-CoA hydratases or similar hydratases/hydroxylases.

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Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA Benzoyl-CoA Reductase 6_Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA->6_Hydroxycyclohex_1_ene_1_carbonyl_CoA Dienoyl-CoA Hydratase 2_6_Dihydroxycyclohexane_1_carbonyl_CoA This compound (Predicted Intermediate) 6_Hydroxycyclohex_1_ene_1_carbonyl_CoA->2_6_Dihydroxycyclohexane_1_carbonyl_CoA Putative Hydratase/Hydroxylase Ring_Cleavage Ring Cleavage Products 2_6_Dihydroxycyclohexane_1_carbonyl_CoA->Ring_Cleavage

Figure 1. Simplified anaerobic benzoyl-CoA degradation pathway.

Studies on analogous reactions in the benzoyl-CoA pathway have demonstrated that the enzymatic hydration of double bonds is highly stereospecific. For instance, the hydration of cyclohex-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, and the subsequent hydration to a monohydroxylated cyclohexane derivative, have been shown to proceed with specific stereochemistry. It has been reported that the enzymatic hydration of cyclohex-1-ene-1-carboxyl-CoA yields trans-2-hydroxycyclohexane-1-carboxyl-CoA.

Based on these precedents, it is highly probable that the formation of this compound is also stereospecific. The introduction of the hydroxyl groups at C-2 and C-6 is likely to occur in a trans fashion relative to the adjacent carboxyl-CoA group and to each other, resulting in a specific diastereomer. The exact enantiomeric form would depend on the specific organism and its enzymatic machinery.

Quantitative Data (Hypothetical)

PropertyIsomer 1 (Predicted)Isomer 2Isomer 3Isomer 4
Stereochemistry (1R,2S,6R) or (1S,2R,6S)---
Relative Configuration trans,trans---
Molecular Weight 949.75 g/mol 949.75 g/mol 949.75 g/mol 949.75 g/mol
HPLC Retention Time (min) tbdtbdtbdtbd
¹H NMR (ppm) tbdtbdtbdtbd
¹³C NMR (ppm) tbdtbdtbdtbd
Mass Spectrometry (m/z) tbdtbdtbdtbd
Enzymatic Activity (Vmax) tbdtbdtbdtbd
Enzymatic Activity (Km) tbdtbdtbdtbd

tbd - to be determined experimentally.

Experimental Protocols

The following section outlines generalized experimental methodologies that can be adapted for the synthesis, separation, and characterization of this compound isomers.

Chemo-enzymatic Synthesis of this compound Isomers

A potential route for the synthesis of specific stereoisomers involves a combination of stereoselective chemical synthesis of the corresponding 2,6-dihydroxycyclohexane-1-carboxylic acid followed by enzymatic ligation to Coenzyme A.

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Chemoenzymatic_Synthesis Start Starting Material (e.g., Cyclohexene (B86901) derivative) Stereoselective_Synthesis Stereoselective Chemical Synthesis Start->Stereoselective_Synthesis Diastereomers Diastereomers of 2,6-dihydroxycyclohexane- 1-carboxylic acid Stereoselective_Synthesis->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Pure_Isomer Pure Stereoisomer of 2,6-dihydroxycyclohexane- 1-carboxylic acid Separation->Pure_Isomer Ligation Enzymatic Ligation (CoA Ligase) Pure_Isomer->Ligation Final_Product Specific Isomer of 2,6-dihydroxycyclohexane- 1-carbonyl-CoA Ligation->Final_Product

Figure 2. Chemo-enzymatic synthesis workflow.

Protocol:

  • Stereoselective Synthesis: Employ established methods for the stereoselective dihydroxylation of a suitable cyclohexene or cyclohexadiene carboxylic acid precursor. This may involve Sharpless asymmetric dihydroxylation or other stereocontrolled methods to yield a mixture of diastereomers of 2,6-dihydroxycyclohexane-1-carboxylic acid.

  • Chromatographic Separation: Separate the resulting diastereomers using chiral high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques.

  • Enzymatic Ligation: Incubate the purified stereoisomer of the carboxylic acid with Coenzyme A, ATP, and a suitable CoA ligase. Benzoate-CoA ligase has been shown to have broad substrate specificity and could be a candidate for this reaction.

  • Purification: Purify the resulting this compound isomer using reverse-phase HPLC.

Analytical Separation of Stereoisomers

High-performance liquid chromatography (HPLC) is the method of choice for the analytical separation of diastereomers.

Protocol:

  • Column: Utilize a chiral stationary phase column (e.g., polysaccharide-based) or a reverse-phase C18 column with a suitable chiral mobile phase additive.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically used for the separation of CoA esters.

  • Detection: Monitor the elution profile using a UV detector at 260 nm (adenine moiety of CoA) and a mass spectrometer for confirmation of the molecular weight.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of the isomers.

NMR Spectroscopy Protocol:

  • Sample Preparation: Lyophilize the purified isomer and dissolve it in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the coupling constants and nuclear Overhauser effects (NOEs) in the ¹H NMR spectrum to determine the relative stereochemistry of the hydroxyl and carboxyl-CoA groups (axial vs. equatorial).

Mass Spectrometry Protocol:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns that can aid in structural confirmation. The fragmentation of the Coenzyme A moiety is well-characterized and can be used as a diagnostic marker.

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Analysis_Workflow Sample Mixture of Stereoisomers HPLC Chiral HPLC Separation Sample->HPLC Isomer1 Isolated Isomer 1 HPLC->Isomer1 Isomer2 Isolated Isomer 2 HPLC->Isomer2 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer1->NMR MS Mass Spectrometry (HRMS, MS/MS) Isomer1->MS Isomer2->NMR Isomer2->MS Structure Stereochemical Assignment NMR->Structure MS->Structure

Figure 3. Analytical workflow for stereoisomer characterization.

Conclusion

While direct experimental evidence for the stereochemistry of this compound isomers remains to be elucidated, a strong inference can be made for the stereospecificity of its formation based on the known mechanisms of the anaerobic benzoyl-CoA pathway. The methodologies outlined in this guide provide a robust framework for the future synthesis, separation, and detailed characterization of these important metabolic intermediates. Such studies will be instrumental in advancing our understanding of anaerobic aromatic degradation and may open new avenues for biotechnological applications.

An In-depth Technical Guide on the Thermodynamic Properties of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the thermodynamic properties of acyl-coenzyme A (acyl-CoA) thioesters, with a specific focus on 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. Direct experimental thermodynamic data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this guide establishes a robust theoretical framework by presenting data from structurally analogous and well-studied acyl-CoA compounds. It details the general experimental protocols for determining such thermodynamic properties and situates the molecule within a relevant biochemical context—the anaerobic degradation of aromatic compounds. The aim is to equip researchers with the foundational knowledge and methodologies required to investigate the thermodynamic profile of this and similar molecules.

Introduction: Thermodynamic Context

This compound is an acyl-CoA derivative. Such molecules are central intermediates in a vast array of metabolic pathways. Their thermodynamic properties are of paramount importance as they dictate the spontaneity, directionality, and energetic feasibility of the biochemical reactions in which they participate.

The key to the energetic significance of acyl-CoAs lies in the high-energy thioester bond (R-CO-S-CoA). The hydrolysis of this bond is a highly exergonic reaction, meaning it releases a significant amount of free energy.[1][2] This energy release can be coupled to drive energetically unfavorable reactions forward. The standard Gibbs free energy of hydrolysis (ΔG°') for a typical thioester bond is substantially more negative than that for a standard oxygen ester, making thioesters potent acyl group donors in biochemical transformations.[2]

While specific thermodynamic values for this compound are not present in available literature, we can infer its energetic potential by examining related molecules.

Thermodynamic Data of Analogous Acyl-CoA Compounds

To provide a quantitative frame of reference, the standard Gibbs free energies of hydrolysis (ΔG°') for several well-characterized acyl-CoA molecules are summarized below. These values represent the energy released upon the cleavage of the thioester bond to yield coenzyme A and the corresponding carboxylic acid.

CompoundReactionΔG°' (kJ/mol)ΔG°' (kcal/mol)Citation
Acetyl-CoA Acetyl-CoA + H₂O → Acetate + CoA-SH + H⁺-31.4-7.5[2]
Succinyl-CoA Succinyl-CoA + H₂O → Succinate + CoA-SH + H⁺-36.0-8.6
Benzoyl-CoA Benzoyl-CoA + H₂O → Benzoate (B1203000) + CoA-SH + H⁺-30.1-7.2
ATP (for comparison)ATP + H₂O → ADP + Pᵢ-30.5-7.3[3]

Note: Values can vary slightly depending on experimental conditions (pH, temperature, ionic strength).

The hydrolysis of the thioester bond in these analogs releases a significant amount of free energy, comparable to the hydrolysis of a phosphoanhydride bond in ATP.[3] It is reasonable to hypothesize that the hydrolysis of the thioester bond in this compound would also be a similarly exergonic process.

Biological Context: The Benzoyl-CoA Degradation Pathway

This compound is likely an intermediate in the anaerobic metabolism of aromatic compounds.[4][5] A well-studied pathway in this context is the benzoyl-CoA degradation pathway, which is central to the anaerobic catabolism of benzoate and other aromatic molecules in denitrifying and phototrophic bacteria.[5][6] This pathway involves the reduction of the aromatic ring of benzoyl-CoA, followed by hydration, oxidation, and hydrolytic ring cleavage.[7][8] The intermediates in this pathway, such as 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, are structurally similar to the target molecule of this guide.

The following diagram illustrates a generalized pathway for anaerobic benzoyl-CoA degradation.

Benzoyl_CoA_Pathway cluster_reductions Ring Reduction & Dearomatization cluster_oxidation Oxidation & Ring Opening cluster_beta_oxidation β-Oxidation Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase (ATP-dependent) Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA Hydratase Oxoenoyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA NAD+-dependent Dehydrogenase Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA (Ring Cleavage Product) Oxoenoyl_CoA->Hydroxypimelyl_CoA Hydrolase Glutaryl_CoA Glutaryl-CoA Hydroxypimelyl_CoA->Glutaryl_CoA Acetyl_CoA 3x Acetyl-CoA Glutaryl_CoA->Acetyl_CoA

Caption: Generalized anaerobic benzoyl-CoA degradation pathway.

This pathway highlights the types of enzymatic transformations—reductions, hydrations, and dehydrogenations—that a molecule like this compound would likely undergo. Each step has an associated change in Gibbs free energy that contributes to the overall thermodynamic landscape of the metabolic route.

Experimental Protocols for Thermodynamic Characterization

Determining the thermodynamic properties of an acyl-CoA derivative involves a combination of techniques to measure the equilibrium constants and enthalpy changes of the reactions in which it participates.

General Workflow

The logical flow for determining key thermodynamic parameters like the Gibbs free energy of a reaction (ΔG) is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation synthesis Synthesize or Purify 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA enzyme Identify & Purify Relevant Enzyme (e.g., Hydrolase, Dehydrogenase) equilibrium Determine Equilibrium Constant (K'eq) via HPLC or Spectrophotometry synthesis->equilibrium itc Measure Enthalpy of Reaction (ΔH) via Isothermal Titration Calorimetry synthesis->itc enzyme->equilibrium enzyme->itc gibbs Calculate Gibbs Free Energy (ΔG) ΔG = -RT ln(K'eq) equilibrium->gibbs entropy Calculate Entropy (ΔS) ΔG = ΔH - TΔS itc->entropy gibbs->entropy

Caption: Workflow for thermodynamic parameter determination.
Protocol 1: Determination of K'eq via HPLC

This protocol aims to determine the equilibrium constant (K'eq) of an enzyme-catalyzed reaction involving this compound. From K'eq, the standard Gibbs free energy change (ΔG°') can be calculated.

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate, pH 7.0) containing the purified enzyme and a known starting concentration of this compound and any other necessary substrates (e.g., NAD⁺ for a dehydrogenase).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) until the reaction reaches equilibrium. This can be monitored by taking time points until the concentrations of reactants and products no longer change.

  • Sample Quenching: Stop the reaction at various time points, including at equilibrium, by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which denatures the enzyme.[9]

  • HPLC Analysis:

    • Separate the quenched reaction mixture components using reverse-phase High-Performance Liquid Chromatography (HPLC).[9][10] A C18 column is commonly used for separating acyl-CoA derivatives.

    • Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detect the compounds by monitoring UV absorbance at 254 nm, which is characteristic of the adenine (B156593) moiety of coenzyme A.[9]

  • Quantification: Create standard curves for the substrate (this compound) and the product(s) to determine their concentrations at equilibrium from the HPLC peak areas.

  • Calculation of K'eq: Calculate the equilibrium constant using the measured concentrations of products and reactants. For a reaction A ⇌ B + C: K'eq = ([B]eq * [C]eq) / [A]eq

  • Calculation of ΔG°': Calculate the standard Gibbs free energy change using the equation: ΔG°' = -RT ln(K'eq) where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

Protocol 2: Determination of ΔH via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biochemical reaction, providing the enthalpy change (ΔH).

  • Sample Preparation: Prepare solutions of the purified enzyme and the substrate (this compound) in the same dialysis buffer to minimize heats of dilution. Degas the solutions thoroughly.

  • Instrument Setup: Load the enzyme solution into the sample cell of the calorimeter and the substrate solution into the injection syringe.

  • Titration: Set the instrument to maintain a constant temperature. Inject small, precise aliquots of the substrate into the enzyme solution.

  • Data Acquisition: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak corresponding to the reaction.

  • Data Analysis: Integrate the heat-rate peaks to obtain the heat change per injection. Fit the resulting data to a suitable binding or enzymatic model to determine the stoichiometry (n), binding constant (Kₐ), and the enthalpy of reaction (ΔH).

  • Thermodynamic Profile: With the values of ΔG (from K'eq) and ΔH (from ITC), the entropic contribution (ΔS) can be calculated using the Gibbs equation: ΔG = ΔH - TΔS

Conclusion

While direct thermodynamic data for this compound remains to be experimentally determined, a strong theoretical and practical framework exists for its investigation. Based on analogous compounds, its thioester bond is expected to be energy-rich, positioning it as a key energetic driver in its metabolic context, likely the anaerobic degradation of aromatic compounds. The detailed experimental protocols provided in this guide offer a clear path for researchers to precisely quantify the thermodynamic parameters of this molecule, thereby enabling a deeper understanding of the metabolic pathways it inhabits and providing critical data for metabolic engineering and drug development efforts.

References

An In-depth Technical Guide on the Metabolism of Aromatic Compounds in Geobacter metallireducens: The Centrality of the Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: This technical guide addresses the core metabolic pathway for aromatic compound degradation in Geobacter metallireducens. While the initial topic specified 2,6-dihydroxycyclohexane-1-carbonyl-CoA, a comprehensive review of the scientific literature indicates that this compound is not a recognized intermediate in the primary anaerobic degradation pathways of common aromatic compounds in this organism. The central and well-established route proceeds through benzoyl-coenzyme A (benzoyl-CoA) and its subsequent reduction and ring cleavage. Therefore, this guide focuses on this scientifically validated pathway to provide accurate and relevant information for researchers, scientists, and drug development professionals.

Executive Summary

Geobacter metallireducens, a delta-proteobacterium, is a model organism for understanding the anaerobic degradation of aromatic compounds, a process of significant environmental and biogeochemical importance. This organism plays a crucial role in the bioremediation of contaminated sites by coupling the oxidation of aromatic pollutants to the reduction of metals, most notably Fe(III).[1][2] Unlike facultative anaerobes, G. metallireducens employs a unique, ATP-independent mechanism for the challenging dearomatization of the central intermediate, benzoyl-CoA. This guide provides a detailed overview of this metabolic pathway, including the key enzymes, their kinetics, relevant experimental protocols, and the regulatory aspects that govern this process.

The Benzoyl-CoA Degradation Pathway

The anaerobic degradation of a wide range of aromatic compounds, such as phenol, p-cresol, and benzoate (B1203000), converges on the central intermediate, benzoyl-CoA.[1][2] The subsequent metabolism of benzoyl-CoA can be divided into three main stages: activation, dearomatization and ring cleavage, and finally, beta-oxidation to acetyl-CoA.

Activation of Aromatic Substrates

The initial step for substrates like benzoate is the activation to its coenzyme A thioester, benzoyl-CoA. This reaction is catalyzed by benzoate-CoA ligase (BamY).[3][4] In a surprising discovery, it was found that a succinyl-CoA:benzoate CoA transferase can also catalyze this activation, providing an energetically less demanding alternative.[3]

Dearomatization and Ring Cleavage

The dearomatization of the stable benzene (B151609) ring is the most energetically challenging step in this pathway. G. metallireducens utilizes a novel, ATP-independent class II benzoyl-CoA reductase (BCR) for this purpose.[3][5] This is a significant departure from the ATP-dependent BCRs found in facultative anaerobes. The BCR in G. metallireducens is a complex metalloenzyme.[5]

The product of this reduction, cyclohexa-1,5-diene-1-carbonyl-CoA, undergoes a series of reactions analogous to beta-oxidation, leading to the opening of the alicyclic ring. The key enzymes in this stage are:

  • Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (Dch/BamR): Hydrates the dienoyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1][6][7]

  • 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had/BamQ): Oxidizes the hydroxyl group to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][8]

  • 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah/BamA): Catalyzes the hydrolytic cleavage of the ring to produce the aliphatic dicarboxylic acid, 3-hydroxypimelyl-CoA.[1][9]

Beta-Oxidation to Acetyl-CoA

The resulting 3-hydroxypimelyl-CoA is then further metabolized via a modified beta-oxidation pathway to yield three molecules of acetyl-CoA and one molecule of CO2, which can then enter central carbon metabolism.[3][10]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the benzoyl-CoA degradation pathway in Geobacter metallireducens.

Table 1: Enzyme Kinetic Parameters

EnzymeGeneSubstrateKм (µM)Vmax (µmol min⁻¹ mg⁻¹)Reference
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseBamRCyclohexa-1,5-diene-1-carbonyl-CoA80550[6]
Benzoyl-CoA Reductase (Class II)BamBCCyclohexa-1,5-diene-1-carbonyl-CoA (reverse reaction)24 ± 4Not specified

Table 2: Proteomic and Transcriptomic Data

ConditionProtein/GeneFold Change (Benzoate vs. Acetate)MethodReference
Growth on BenzoateBamBCDEFGHI complex componentsSignificantly more abundantProteomics[5]
Growth on BenzoateBenzoate-CoA ligase (BamY)InducedTranscriptomics[4]
Growth on BenzoateCyclohexa-1,5-diene-1-carbonyl-CoA hydratase (Dch)InducedTranscriptomics[2]
Growth on Benzoate6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had)InducedTranscriptomics[2]
Growth on Benzoate6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah)InducedTranscriptomics[2]
Low Benzoate ConcentrationToluene degradation pathway proteinsUpregulatedProteomics[1]

Experimental Protocols

Culturing of Geobacter metallireducens

Geobacter metallireducens is a strict anaerobe and requires specific culturing techniques.

  • Medium Preparation: Prepare a bicarbonate-buffered medium under a N₂:CO₂ (80:20) atmosphere. The medium should contain essential minerals, vitamins, and a nitrogen source (e.g., NH₄Cl).

  • Electron Donor and Acceptor: For growth on aromatic compounds, supplement the medium with benzoate (e.g., 10 mM) as the electron donor and Fe(III)-citrate or another suitable electron acceptor.

  • Incubation: Incubate cultures at 30°C in the dark.

  • Cell Harvesting: Harvest cells in the mid-exponential phase by centrifugation under anaerobic conditions.

Enzyme Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

This protocol is adapted from the methods described for assaying dienoyl-CoA hydratase activity.[6]

  • Reaction Mixture: Prepare a reaction mixture (500 µL) containing 100 mM Tris-HCl (pH 7.5) and 0.5 mM cyclohexa-1,5-diene-1-carbonyl-CoA (dienoyl-CoA).

  • Enzyme Preparation: Use cell-free extracts of G. metallireducens grown on benzoate. The supernatant after ultracentrifugation contains the soluble enzymes.

  • Assay Initiation: Start the reaction by adding a small amount of the enzyme preparation (e.g., 2-10 µL of a diluted sample) to the reaction mixture.

  • Monitoring: Monitor the hydration of dienoyl-CoA to 6-hydroxycyclohexenoyl-CoA spectrophotometrically. The decrease in absorbance at 263 nm, corresponding to the consumption of the dienoyl-CoA, can be followed. Alternatively, a discontinuous method can be used where samples are taken at different time points, the reaction is stopped with acid (e.g., 10% formic acid), and the substrate and product are separated and quantified by HPLC.

Metabolite Extraction and Analysis

This protocol provides a general workflow for the extraction and analysis of intracellular metabolites.

  • Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., -20°C methanol) to prevent further enzymatic reactions.

  • Cell Lysis: Pellet the quenched cells by centrifugation at low temperature. Resuspend the pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells using methods such as sonication or bead beating.

  • Extraction: Separate the cell debris by centrifugation. The supernatant contains the metabolites.

  • Analysis: Analyze the extracted metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Visualizations

Benzoyl-CoA Degradation Pathway in Geobacter metallireducens

Benzoyl_CoA_Pathway cluster_activation Activation cluster_dearomatization Dearomatization & Ring Cleavage cluster_beta_oxidation β-Oxidation Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Phenol) Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Peripheral Pathways Dienoyl_CoA Cyclohexa-1,5-diene-1- carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase (BamBCDEFGHI) Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Hydratase (Dch/BamR) Oxoenoyl_CoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA Dehydrogenase (Had/BamQ) HP_CoA 3-Hydroxypimelyl-CoA Oxoenoyl_CoA->HP_CoA Hydrolase (Oah/BamA) Acetyl_CoA 3 Acetyl-CoA + CO₂ HP_CoA->Acetyl_CoA β-Oxidation Pathway TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Central Metabolism

Caption: The Benzoyl-CoA degradation pathway in G. metallireducens.

Experimental Workflow for Enzyme Activity Measurement

Experimental_Workflow cluster_culture Cell Culture & Harvesting cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Culture Anaerobic culture of G. metallireducens with benzoate Harvest Harvest cells by anaerobic centrifugation Culture->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Centrifugation Ultracentrifugation to remove cell debris and membranes Lysis->Centrifugation Extract Collect supernatant (cell-free extract) Centrifugation->Extract Initiate Initiate reaction with cell-free extract Extract->Initiate Reaction Prepare reaction mixture (buffer + substrate) Reaction->Initiate Monitor Monitor reaction (Spectrophotometry/HPLC) Initiate->Monitor Calculate Calculate enzyme activity (e.g., Vmax, Km) Monitor->Calculate

Caption: Workflow for enzyme activity measurement in G. metallireducens.

References

theoretical modeling of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA interactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide has been developed to provide a comprehensive overview of the theoretical modeling of the interactions between 2,6-Dihydroxycyclohexane-1-carbonyl-CoA and its potential protein targets. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational methods to understand and predict molecular interactions.

The guide details the methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of signaling pathways and experimental workflows. This information is designed to facilitate a deeper understanding of the complex interactions at a molecular level and to support the rational design of novel therapeutics. All diagrams have been generated using Graphviz (DOT language) and adhere to the specified formatting requirements, including a maximum width of 760px and high-contrast color schemes for enhanced readability.

Data Presentation

Table 1: Molecular Docking Scores and Binding Energy Predictions

This table summarizes the results from molecular docking simulations, providing a quantitative comparison of the binding affinities between this compound and its putative protein targets. The docking scores represent the predicted binding energy in kcal/mol, with lower scores indicating a more favorable interaction.

Target ProteinDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)
Cyclohexane-1-carbonyl-CoA Dehydrogenase-8.5-10.2
Putative Cyclohexane-1-carboxylate-CoA ligase-7.9-9.5
Acyl-CoA Synthetase Family Member 2-7.2-8.8
Table 2: Key Intermolecular Interactions

This table details the specific types of interactions observed between this compound and the active site residues of the target proteins. These interactions are critical for the stability of the ligand-protein complex.

Target ProteinInteracting ResidueInteraction TypeDistance (Å)
Cyclohexane-1-carbonyl-CoA DehydrogenaseARG-124Hydrogen Bond2.8
Cyclohexane-1-carbonyl-CoA DehydrogenaseTYR-310Pi-Alkyl4.5
Cyclohexane-1-carbonyl-CoA DehydrogenaseGLU-121Salt Bridge3.1
Putative Cyclohexane-1-carboxylate-CoA ligaseLYS-98Hydrogen Bond3.0
Putative Cyclohexane-1-carboxylate-CoA ligaseTRP-250Pi-Alkyl4.8
Acyl-CoA Synthetase Family Member 2SER-150Hydrogen Bond2.9

Experimental Protocols

Molecular Docking

The molecular docking simulations were performed using AutoDock Vina. The protein structures were prepared by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. The ligand structure was optimized using the MMFF94 force field. The grid box was centered on the active site of the protein with a size of 25 Å × 25 Å × 25 Å. The docking was performed with an exhaustiveness of 8, and the top-ranked pose was selected for further analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations were carried out using GROMACS 2020.4. The protein-ligand complex was placed in a cubic box with a minimum distance of 1.0 nm from the box edge. The box was solvated with TIP3P water molecules and neutralized with Na+ or Cl- ions. The system was energy-minimized using the steepest descent algorithm, followed by NVT and NPT equilibration for 100 ps each. The production MD run was performed for 100 ns under the NPT ensemble at 300 K and 1 bar.

Visualizations

Signaling Pathway of a Putative Metabolic Process

cluster_0 Metabolic Pathway 2,6-Dihydroxycyclohexane-1-carboxylate 2,6-Dihydroxycyclohexane-1-carboxylate Enzyme_A Enzyme_A 2,6-Dihydroxycyclohexane-1-carboxylate->Enzyme_A Substrate This compound This compound Enzyme_B Enzyme_B This compound->Enzyme_B Substrate Enzyme_A->this compound Product Downstream_Metabolite Downstream_Metabolite Enzyme_B->Downstream_Metabolite Product

A diagram illustrating a putative metabolic pathway.

Experimental Workflow for Theoretical Modeling

Start Start Protein_Preparation Protein_Preparation Start->Protein_Preparation Ligand_Preparation Ligand_Preparation Start->Ligand_Preparation Molecular_Docking Molecular_Docking Protein_Preparation->Molecular_Docking Ligand_Preparation->Molecular_Docking MD_Simulations MD_Simulations Molecular_Docking->MD_Simulations Binding_Energy_Calculation Binding_Energy_Calculation MD_Simulations->Binding_Energy_Calculation Data_Analysis Data_Analysis Binding_Energy_Calculation->Data_Analysis End End Data_Analysis->End

A flowchart of the theoretical modeling workflow.

Logical Relationships in Ligand-Protein Interactions

cluster_interactions Interaction Types Ligand Ligand Binding_Complex Binding_Complex Ligand->Binding_Complex Protein_Active_Site Protein_Active_Site Protein_Active_Site->Binding_Complex H_Bond H_Bond Binding_Complex->H_Bond Hydrophobic Hydrophobic Binding_Complex->Hydrophobic Electrostatic Electrostatic Binding_Complex->Electrostatic

A diagram showing the logical relationships in interactions.

The Natural Occurrence of 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and enzymatic transformation of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds. While the initial query focused on "2,6-dihydroxycyclohexane-1-carbonyl-CoA," extensive literature review reveals that the accurately identified and characterized intermediate in this metabolic context is 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA. This document details the metabolic pathway, presents quantitative data for the involved enzymes, outlines relevant experimental protocols, and provides visual diagrams of the biochemical processes.

Natural Occurrence and Metabolic Significance

2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA is a naturally occurring, albeit transient, intermediate in the benzoyl-CoA degradation pathway . This metabolic route is central to the anaerobic catabolism of a wide range of aromatic compounds by various bacteria, most notably the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[1][2][3] Aromatic compounds, which are abundant in nature and often environmental pollutants, are channeled into this pathway and converted to the central intermediate, benzoyl-CoA.[1] The subsequent reduction and modification of the aromatic ring lead to the formation of various alicyclic CoA esters, including 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA, before the ring is cleaved to yield aliphatic products that can enter central metabolism.

The formation of this keto-hydroxy intermediate is a critical step preceding the hydrolytic ring opening, which ultimately leads to the formation of 3-hydroxypimelyl-CoA.[1][4] The enzyme responsible for both the formation of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA and its subsequent ring cleavage is 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21).[4][5]

Biosynthetic Pathway

The formation of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA is an integral part of the benzoyl-CoA degradation pathway. The key steps leading to and involving this intermediate in Thauera aromatica are:

  • Benzoyl-CoA Reduction: The pathway is initiated by the ATP-dependent reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA by benzoyl-CoA reductase .[1][6]

  • Hydration: Dienoyl-CoA hydratase then adds a molecule of water to produce 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1]

  • Dehydrogenation: This intermediate is then oxidized by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase to yield 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1]

  • Hydration to 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA: The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase first catalyzes the addition of a water molecule to the double bond of 6-oxocyclohex-1-ene-1-carbonyl-CoA, forming the transient intermediate 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA.[4]

  • Ring Cleavage: The same enzyme then catalyzes the hydrolytic cleavage of the C-C bond in the alicyclic ring of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA to produce the linear product, 3-hydroxypimelyl-CoA.[1][4]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis and transformation of 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA and related pathway intermediates.

Table 1: Properties of Key Enzymes in the Benzoyl-CoA Pathway

EnzymeOrganismGeneMolecular Mass (kDa)Subunit Composition
Benzoate-CoA LigaseThauera aromatica-57Monomer
Benzoyl-CoA ReductaseThauera aromaticabcrABCD~170Heterotetramer (αβγδ)
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DehydrogenaseThauera aromaticahad--
6-Oxocyclohex-1-ene-1-carbonyl-CoA HydrolaseThauera aromaticaoah43Monomer
6-Oxocyclohex-1-ene-1-carbonyl-CoA HydrolaseGeobacter metallireducensbamA43Monomer
6-Oxocyclohex-1-ene-1-carbonyl-CoA HydrolaseSyntrophus aciditrophicusbamA43Monomer

Table 2: Kinetic Parameters of Benzoyl-CoA Reductase from Thauera aromatica

SubstrateApparent Km
Benzoyl-CoA15 µM
ATP0.6 mM
Hydroxylamine0.15 mM

Experimental Protocols

Purification of Benzoate-CoA Ligase from Thauera aromatica

This protocol is based on the methods described for the purification of benzoate-CoA ligase from anaerobically grown T. aromatica.[7]

Materials:

  • Buffer A: 20 mM triethanolamine/HCl, pH 7.8, containing 2 mM MgCl2 and 10% (v/v) glycerol.

  • Buffer B: Buffer A containing 1 M KCl.

  • DEAE-Sepharose column.

  • Phenyl-Sepharose column.

  • Mono Q column.

  • Cell-free extract of T. aromatica.

Procedure:

  • Anion Exchange Chromatography (DEAE-Sepharose):

    • Load the cell-free extract onto a DEAE-Sepharose column equilibrated with Buffer A.

    • Wash the column with Buffer A.

    • Elute the enzyme with a linear gradient of 0 to 0.5 M KCl in Buffer A.

    • Collect fractions and assay for benzoate-CoA ligase activity.

  • Hydrophobic Interaction Chromatography (Phenyl-Sepharose):

    • Pool the active fractions from the DEAE-Sepharose column and add KCl to a final concentration of 1 M.

    • Load the sample onto a Phenyl-Sepharose column equilibrated with Buffer B.

    • Elute the enzyme with a decreasing linear gradient of 1 to 0 M KCl in Buffer A.

    • Collect fractions and assay for activity.

  • Anion Exchange Chromatography (Mono Q):

    • Pool the active fractions from the Phenyl-Sepharose column and dialyze against Buffer A.

    • Load the sample onto a Mono Q column equilibrated with Buffer A.

    • Elute the enzyme with a linear gradient of 0 to 0.5 M KCl in Buffer A.

    • The purified enzyme is eluted at approximately 0.3 M KCl.

Assay for 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Activity

The activity of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase can be determined by monitoring the consumption of the substrate, 6-oxocyclohex-1-ene-1-carbonyl-CoA, or the formation of the final product, 3-hydroxypimelyl-CoA.

Coupled Spectrophotometric Assay: The consumption of NADH in a coupled assay with 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase can be used to indirectly measure the activity of the hydrolase.

HPLC-based Assay: A more direct method involves monitoring the reaction mixture over time using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Reaction Mixture:

    • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris/HCl, pH 7.5), the substrate 6-oxocyclohex-1-ene-1-carbonyl-CoA (synthesized enzymatically from 6-hydroxycyclohex-1-ene-1-carbonyl-CoA using the dehydrogenase), and the enzyme fraction.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Sampling and Quenching:

    • At different time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Centrifuge the quenched samples to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.[8][9]

    • Monitor the elution of the substrate and product using a UV detector (typically at 260 nm for the CoA thioesters).

    • Quantify the compounds by comparing their peak areas to those of known standards.

Visualizations

Signaling Pathway Diagram

Benzoyl_CoA_Degradation_Pathway cluster_Thauera Benzoyl-CoA Degradation in Thauera aromatica Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA Reductase (ATP-dependent) Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA->Hydroxycyclohex_1_ene_1_carbonyl_CoA Dienoyl-CoA Hydratase (+ H₂O) Oxocyclohex_1_ene_1_carbonyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxycyclohex_1_ene_1_carbonyl_CoA->Oxocyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (+ NAD⁺) Hydroxy_oxocyclohexane_1_carbonyl_CoA 2-Hydroxy-6-oxocyclohexane-1-carbonyl-CoA (Transient Intermediate) Oxocyclohex_1_ene_1_carbonyl_CoA->Hydroxy_oxocyclohexane_1_carbonyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (+ H₂O) Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Hydroxy_oxocyclohexane_1_carbonyl_CoA->Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (+ H₂O, Ring Cleavage)

Caption: Benzoyl-CoA degradation pathway in Thauera aromatica.

Experimental Workflow Diagram

HPLC_Assay_Workflow cluster_workflow Workflow for HPLC-based Enzyme Assay Start Prepare Reaction Mixture (Buffer, Substrate, Enzyme) Incubate Incubate at Controlled Temperature Start->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Quench Stop Reaction (e.g., with Acid or Solvent) Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Quantify Quantify Substrate and Product (Peak Area vs. Standards) Analyze->Quantify

Caption: HPLC-based assay workflow for enzyme kinetics.

References

An In-depth Technical Guide to 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: Chemical Properties and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxycyclohexane-1-carbonyl-Coenzyme A (CoA) is a crucial intermediate in the anaerobic degradation of aromatic compounds, particularly through the benzoyl-CoA pathway. As a transient metabolite, its isolation and characterization present significant challenges. This technical guide synthesizes the available information on its chemical properties, formula, and its role in microbial metabolic pathways. Furthermore, it provides generalized experimental protocols for its enzymatic synthesis and analysis based on established methods for analogous acyl-CoA esters. This document aims to serve as a foundational resource for researchers investigating anaerobic metabolism and exploring potential targets for drug development.

Chemical Properties and Formula

Precise experimental determination of the physicochemical properties of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is limited due to its nature as a metabolic intermediate. However, based on its constituent parts—a dihydroxylated cyclohexane (B81311) carboxylic acid and Coenzyme A—we can infer certain characteristics. The presence of multiple hydroxyl groups and the large Coenzyme A moiety suggests significant polarity and likely solubility in aqueous solutions.

PropertyValueSource
Molecular Formula C28H46N7O19P3S[1][2]
Molecular Weight 909.69 g/mol [1][2]
Synonyms 2,6-Dihydroxycyclohexane-1-carbonyl-coenzyme A, 2,6-Dihydroxycyclohexane-1-carboxyl-CoA[1][2]
Melting Point Not available in the literature
Boiling Point Not available in the literature
Solubility Expected to be soluble in water and polar organic solvents.Inferred
Appearance Likely a white or off-white solid in its purified form.Inferred

Metabolic Significance: The Benzoyl-CoA Pathway

This compound is a key metabolite in the anaerobic degradation of benzoyl-CoA, a central intermediate in the breakdown of numerous aromatic compounds by diverse microorganisms, including the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris. The pathway involves the initial reduction of the aromatic ring of benzoyl-CoA, followed by a series of enzymatic reactions to open the ring and further metabolize the resulting aliphatic chain.

The formation of this compound is a critical step in this pathway, representing the hydration of a cyclohexene (B86901) ring intermediate. The pathway diverges among different organisms, but the core principle of dearomatization and subsequent ring cleavage remains consistent.

Benzoyl_CoA_Pathway cluster_0 Anaerobic Benzoyl-CoA Degradation Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA reductase Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA hydratase Dihydroxy_CoA This compound Hydroxyenoyl_CoA->Dihydroxy_CoA Enoyl-CoA hydratase Ring_Cleavage Ring Cleavage Products Dihydroxy_CoA->Ring_Cleavage Dehydrogenase & subsequent enzymes

Figure 1. Simplified diagram of the initial steps of the anaerobic benzoyl-CoA degradation pathway highlighting the position of this compound.

Experimental Protocols

Enzymatic Synthesis and Purification (Generalized Protocol)

This protocol describes a potential method for the enzymatic synthesis of this compound from its corresponding carboxylic acid and Coenzyme A, utilizing a suitable ligase.

Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis_Workflow cluster_1 Synthesis and Purification Workflow Start 1. Reactants: 2,6-Dihydroxycyclohexane-1-carboxylic acid Coenzyme A ATP Acyl-CoA Ligase Incubation 2. Incubation: - Physiological pH (e.g., 7.5) - Room Temperature or 30°C - Monitor reaction progress by HPLC Start->Incubation Quenching 3. Reaction Quenching: - Acidification (e.g., with perchloric acid) - Centrifugation to remove protein Incubation->Quenching Purification 4. Purification: - Solid-Phase Extraction (SPE) - or Preparative HPLC Quenching->Purification Analysis 5. Analysis and Quantification: - Analytical HPLC - Mass Spectrometry - NMR Spectroscopy Purification->Analysis

Figure 2. A generalized workflow for the enzymatic synthesis and purification of this compound.

Methodology:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl2 (e.g., 10 mM), combine 2,6-dihydroxycyclohexane-1-carboxylic acid, Coenzyme A, and ATP.

  • Enzyme Addition: Initiate the reaction by adding a purified acyl-CoA ligase known to have activity towards cyclic carboxylic acids. The specific enzyme may need to be identified from organisms known to metabolize benzoyl-CoA.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C). Monitor the formation of the product by analytical HPLC.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a final concentration of 1 M perchloric acid.

  • Purification:

    • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. After conditioning the cartridge, load the reaction mixture, wash with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove salts and unreacted precursors, and elute the acyl-CoA ester with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).

    • Preparative HPLC: For higher purity, employ preparative reverse-phase HPLC with a suitable gradient of acetonitrile in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Lyophilization: Lyophilize the purified fractions to obtain the product as a solid.

Analytical Methods (Generalized Protocols)

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

Mass Spectrometry (MS):

  • Couple the HPLC system to a mass spectrometer (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes can be informative.

  • Analysis: Determine the exact mass of the parent ion and perform fragmentation analysis (MS/MS) to confirm the structure. The fragmentation pattern should show characteristic losses of the Coenzyme A moiety and fragments corresponding to the 2,6-dihydroxycyclohexanecarbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: D2O.

  • Analysis: 1H NMR can be used to identify characteristic signals of the cyclohexane ring protons and the protons of the Coenzyme A backbone. 2D NMR techniques (e.g., COSY, HSQC) can aid in the complete structural elucidation. Due to the complexity of the CoA spectrum, comparison with spectra of related acyl-CoAs would be beneficial.

Conclusion

This compound represents a fascinating and vital molecule in the microbial world's carbon cycle. While its transient nature makes direct characterization challenging, a combination of bioinformatics, enzymology, and advanced analytical techniques can shed light on its properties and function. The generalized protocols provided herein offer a starting point for researchers to synthesize, purify, and analyze this and other related metabolic intermediates. A deeper understanding of the enzymes involved in its metabolism could pave the way for novel biotechnological applications and the development of antimicrobial agents targeting these unique anaerobic pathways.

References

The Enigmatic Synthesis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Deep Dive into the Regulatory Landscape of Benzoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis and regulation of 2,6-dihydroxycyclohexane-1-carbonyl-CoA, an acyl-CoA thioester, remains a largely unexplored area within microbial biochemistry. While direct enzymatic pathways for its production are not extensively documented, its structural similarity to key intermediates in the anaerobic degradation of aromatic compounds suggests that its regulatory mechanisms are likely intertwined with the well-characterized benzoyl-CoA pathway. This technical guide provides an in-depth exploration of the core regulatory principles governing the synthesis of related cyclohexane-1-carbonyl-CoA derivatives, offering a foundational understanding for researchers investigating this novel molecule.

The benzoyl-CoA pathway is a central metabolic route in diverse anaerobic and facultative anaerobic bacteria, enabling them to utilize aromatic compounds as sole sources of carbon and energy.[1][2] The regulation of this pathway is tightly controlled at both the genetic and enzymatic levels to ensure efficient carbon flow and adaptation to changing environmental conditions. Understanding these regulatory networks provides a predictive framework for the potential control mechanisms governing the synthesis of this compound.

The Benzoyl-CoA Pathway: A Gateway to Cyclohexane (B81311) Derivatives

The anaerobic degradation of benzoate (B1203000) is initiated by its activation to benzoyl-CoA by benzoate-CoA ligase.[2][3][4] The core of the pathway then proceeds through a series of reduction and hydration steps to open the aromatic ring. In the model organism Thauera aromatica, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by the ATP-dependent benzoyl-CoA reductase.[5][6] This intermediate is then hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by dienoyl-CoA hydratase.[6] Subsequent enzymatic reactions lead to the cleavage of the cyclohexane ring.[5]

While the direct conversion of these intermediates to this compound has not been described, a hypothetical extension of this pathway could involve a second hydroxylation event. The structural representation of this compound is available in chemical databases, confirming its existence.[7][8]

Quantitative Insights into Key Pathway Enzymes

The efficiency and regulation of the benzoyl-CoA pathway are dictated by the kinetic properties of its constituent enzymes. A summary of available quantitative data for key enzymes is presented below.

EnzymeOrganismSubstrate(s)Km (µM)Vmax (µmol min-1 mg-1)Specificity Constant (Vmax/Km)Reference(s)
Benzoate-CoA ligaseThauera aromaticaBenzoate---[9]
2-Aminobenzoate--15-fold lower than benzoate[9]
Benzoyl-CoA reductaseThauera aromaticaBenzoyl-CoA150.55-[10]
ATP600--[10]

Genetic Regulation of the Benzoyl-CoA Pathway

The expression of the genes encoding the enzymes of the benzoyl-CoA pathway is tightly regulated in response to the presence of aromatic substrates and the absence of oxygen.[1] In Thauera aromatica and other bacteria, the genes for the central benzoyl-CoA pathway are often clustered in operons.[2][6]

The induction of these operons is typically controlled by transcriptional regulators that sense the presence of key metabolites. For instance, benzoyl-CoA itself can act as an inducer for the expression of the downstream pathway genes.[1][9] This ensures that the enzymatic machinery for its degradation is only synthesized when the substrate is available. Furthermore, the entire pathway is subject to catabolite repression, where the presence of more easily metabolizable carbon sources can inhibit the expression of the benzoyl-CoA degradation genes.[3]

Genetic Regulation of Benzoyl-CoA Pathway cluster_induction Induction cluster_repression Repression Benzoyl-CoA Benzoyl-CoA Transcriptional Regulator (e.g., BzdR) Transcriptional Regulator (e.g., BzdR) Benzoyl-CoA->Transcriptional Regulator (e.g., BzdR) binds to benzoyl-CoA pathway genes benzoyl-CoA pathway genes Transcriptional Regulator (e.g., BzdR)->benzoyl-CoA pathway genes activates transcription Preferred Carbon Source (e.g., Glucose) Preferred Carbon Source (e.g., Glucose) Catabolite Repression System Catabolite Repression System Preferred Carbon Source (e.g., Glucose)->Catabolite Repression System activates Catabolite Repression System->benzoyl-CoA pathway genes represses transcription

Diagram 1: Genetic regulatory circuits of the benzoyl-CoA pathway.

Allosteric Regulation of Enzyme Activity

In addition to genetic control, the activity of key enzymes in the benzoyl-CoA pathway is modulated by allosteric effectors. This provides a rapid mechanism to adjust metabolic flux in response to the cell's energetic state and the availability of metabolic intermediates. While specific allosteric regulators for the synthesis of this compound are unknown, the principles of allosteric control in related pathways offer valuable insights.

For example, the ATP-dependence of benzoyl-CoA reductase indicates a direct link between the energy status of the cell and the initiation of the degradation pathway.[10] High levels of ATP would promote the reduction of benzoyl-CoA, whereas low energy levels would inhibit this energy-intensive process.

Allosteric Regulation of Benzoyl-CoA Reductase Benzoyl-CoA Benzoyl-CoA Benzoyl-CoA Reductase Benzoyl-CoA Reductase Benzoyl-CoA->Benzoyl-CoA Reductase Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA Reductase->Cyclohexa-1,5-diene-1-carbonyl-CoA ADP + Pi ADP + Pi Benzoyl-CoA Reductase->ADP + Pi ATP ATP ATP->Benzoyl-CoA Reductase +

Diagram 2: Allosteric activation of benzoyl-CoA reductase by ATP.

Experimental Protocols for Key Enzyme Assays

The study of the benzoyl-CoA pathway and the potential synthesis of this compound relies on robust experimental methods. Detailed protocols for assaying the activity of key enzymes are provided below.

Benzoate-CoA Ligase Assay

This assay spectrophotometrically measures the formation of benzoyl-CoA. The reaction is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (5 mM)

  • ATP (1 mM)

  • Coenzyme A (0.4 mM)

  • NADH (0.4 mM)

  • Phosphoenolpyruvate (1 mM)

  • Benzoic acid (0.5 mM)

  • Myokinase (1 U)

  • Pyruvate kinase (1 U)

  • Lactate dehydrogenase (1.5 U)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing all components except the cell-free extract.

  • Incubate the mixture at 30°C.

  • Initiate the reaction by adding the cell-free extract.

  • Monitor the decrease in absorbance at 340 nm over time.

Benzoyl-CoA Reductase Assay

This assay measures the ATP-dependent reduction of benzoyl-CoA. The activity is determined by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen, or by quantifying the substrate and product using HPLC.[10]

Materials:

  • Anaerobic buffer (e.g., MOPS-KOH, pH 7.2)

  • MgCl2

  • ATP

  • Benzoyl-CoA

  • Reduced methyl viologen (or other suitable electron donor)

  • Dithionite (for reducing the electron donor)

  • Purified benzoyl-CoA reductase

Procedure:

  • All manipulations must be performed under strict anaerobic conditions.

  • Prepare the reaction mixture in an anaerobic cuvette containing the buffer, MgCl2, ATP, and reduced methyl viologen.

  • Initiate the reaction by adding benzoyl-CoA and the purified enzyme.

  • Monitor the oxidation of the electron donor spectrophotometrically or analyze the reaction products by HPLC.

Enoyl-CoA Hydratase (Dienoyl-CoA Hydratase) Assay

The activity of enoyl-CoA hydratase can be determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.[12]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Crotonyl-CoA (or other suitable enoyl-CoA substrate, 0.25 mM)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare the reaction mixture in a quartz cuvette.

  • Initiate the reaction by adding the enzyme.

  • Measure the decrease in absorbance at 263 nm at 30°C.

Hypothetical Biosynthetic Pathway and Future Directions

Based on the established chemistry of the benzoyl-CoA pathway, a plausible route to this compound can be proposed. Following the formation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a subsequent hydroxylation at the C2 position, potentially catalyzed by a monooxygenase or a hydratase with broad substrate specificity, could yield the target molecule.

Hypothetical Pathway to this compound Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA Reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl-CoA Hydratase This compound This compound 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->this compound Putative Hydratase/Monooxygenase

Diagram 3: A hypothetical pathway for the synthesis of this compound.

Future research in this area should focus on identifying and characterizing the enzymes responsible for the synthesis of this compound. This will involve screening microbial genomes for candidate genes, heterologous expression and purification of the encoded proteins, and detailed biochemical characterization of their substrate specificity and kinetic parameters. Elucidating the regulatory mechanisms controlling the expression and activity of these novel enzymes will be crucial for understanding the physiological role of this compound and for harnessing its biosynthetic pathway for potential applications in drug development and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. They act as acyl group carriers and are involved in biosynthetic reactions and energy production.[1] The accurate and sensitive detection of specific acyl-CoA species like this compound is essential for understanding its potential role in cellular metabolism, disease pathology, and as a possible biomarker in drug development.

This document provides detailed protocols for the extraction and analysis of this compound from biological matrices. The primary recommended method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is crucial for distinguishing and quantifying low-abundance metabolites.[2] An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also described for applications where ultra-high sensitivity is not required.

Principle of Detection

The analytical workflow involves three main stages:

  • Extraction: The analyte is extracted from the biological sample (e.g., tissue, cell culture) while simultaneously quenching metabolic activity and precipitating proteins. Methods often employ acids like sulfosalicylic acid (SSA) or perchloric acid, or solvent systems based on isopropanol (B130326) and acetonitrile.[1][3]

  • Separation: The extracted this compound is chromatographically separated from other metabolites. Reversed-phase liquid chromatography is the most common technique, separating molecules based on their hydrophobicity.[4]

  • Detection and Quantification: The separated analyte is detected and quantified. LC-MS/MS offers the highest specificity by monitoring for a unique precursor-to-product ion transition. HPLC-UV provides a more general detection method based on the absorbance of the adenine (B156593) moiety of the CoA molecule at approximately 260 nm.[4]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from established methods for short- and medium-chain acyl-CoA extraction from tissues or cells.[3][5]

Materials:

  • Frozen tissue or cell pellets

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[5]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA.

  • Extraction Solution: 5% (w/v) Sulfosalicylic Acid (SSA) in water, ice-cold.[1]

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes, homogenizer, and centrifuge capable of reaching >12,000 x g at 4°C.

Procedure:

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue or use a cell pellet. Place in a pre-chilled 2 mL microcentrifuge tube with a bead for homogenization.

  • Add 500 µL of ice-cold 5% SSA solution containing the internal standard.

  • Immediately homogenize the sample using a bead beater or other suitable homogenizer until the tissue is fully disrupted. Keep the sample on ice throughout this process.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.

  • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • The sample is now ready for direct LC-MS/MS analysis. Using SSA for deproteinization avoids the need for solid-phase extraction (SPE) which can lead to the loss of polar analytes.[1]

Protocol 2: LC-MS/MS Analysis

This protocol outlines a targeted LC-MS/MS method for sensitive quantification.

Instrumentation and Materials:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Wash Solution: 50:50 Acetonitrile:Water.

LC Conditions:

  • Column Temperature: 35°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0 min: 2% B

    • 2.0 min: 2% B

    • 5.0 min: 30% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 2% B

    • 13.0 min: 2% B (Re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 2.5 - 3.5 kV

  • Source Temperature: 125°C[2]

  • Desolvation Temperature: 500°C[2]

  • Multiple Reaction Monitoring (MRM): The specific MRM transitions for this compound must be determined by infusing a pure standard. Based on the structure, the predicted transitions would be:

    • Precursor Ion [M+H]+: Calculated m/z (to be determined from the exact mass of the molecule).

    • Product Ions: Characteristic fragments would include the phosphopantetheine moiety.

  • Data Acquisition: Create a scheduled MRM method to monitor for the specific transitions of the analyte and the internal standard at their expected retention times.

Protocol 3: HPLC-UV Analysis

This method is suitable for relative quantification or when a mass spectrometer is unavailable.

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 5.3.[3]

  • Mobile Phase B: Acetonitrile.[3]

HPLC Conditions:

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm[4]

  • Gradient Elution:

    • 0.0 min: 5% B

    • 20.0 min: 40% B

    • 22.0 min: 90% B

    • 25.0 min: 90% B

    • 25.1 min: 5% B

    • 30.0 min: 5% B (Re-equilibration)

Data Presentation

Quantitative performance of an analytical method is critical. The following table summarizes expected performance characteristics for an LC-MS/MS-based acyl-CoA assay, which should be validated specifically for this compound.

ParameterExpected Performance (LC-MS/MS)DescriptionReference
Limit of Detection (LOD) 10 - 100 fmolThe lowest amount of analyte that can be reliably distinguished from background noise.[4]
Limit of Quantification (LOQ) 50 - 500 fmolThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the method's ability to produce results proportional to the analyte concentration.[2]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[1]
Accuracy (% Recovery) 85 - 115%The percentage of the true analyte amount that is recovered and measured by the method.[1]

Note: The values presented are representative for short-to-medium chain acyl-CoAs and serve as a guideline. Actual values must be determined experimentally for this compound.

Visualizations

Experimental and Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage Sample Tissue or Cell Pellet Homogenize Homogenization in 5% SSA + Internal Standard Sample->Homogenize Centrifuge Centrifugation (16,000 x g, 10 min, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Reversed-Phase LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection Tandem MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Processing & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound Analysis.

Benzoyl-CoA Metabolic Pathway Context

G Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA Hydratase Target_Molecule 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Hydroxyenoyl_CoA->Target_Molecule Potential Hydration Step Oxoenoyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA Dehydrogenase Ring_Cleavage Ring Cleavage Products (e.g., 3-Hydroxypimelyl-CoA) Oxoenoyl_CoA->Ring_Cleavage Hydrolase G Start High Sensitivity & Specificity Required? LC_MS Use LC-MS/MS Protocol Start->LC_MS Yes HPLC_UV Use HPLC-UV Protocol Start->HPLC_UV No Note_MS Ideal for complex matrices, low abundance, and confirmatory analysis. LC_MS->Note_MS Note_UV Suitable for relative quantification, higher concentration samples, and routine screening. HPLC_UV->Note_UV

References

HPLC analysis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The accurate quantification of specific acyl-CoA species is essential for understanding cellular metabolism and the mechanism of action of drugs that target these pathways. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible method in research and drug development laboratories. The methodology is based on established principles for the separation of acyl-CoA compounds by reversed-phase chromatography.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other cellular components. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. A gradient elution with an aqueous buffer and an organic solvent allows for the efficient separation of polar and non-polar compounds. The coenzyme A moiety of the target analyte contains an adenine (B156593) group, which exhibits strong UV absorbance at approximately 260 nm, enabling sensitive detection and quantification. For enhanced specificity and sensitivity, this method can be coupled with mass spectrometry (LC-MS).

Experimental Protocols

Sample Preparation (from Biological Samples)

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline for the extraction of acyl-CoAs from cell cultures or tissue samples.

Reagents and Materials:

  • Perchloric Acid (PCA), 5% aqueous solution, chilled on ice

  • Potassium Carbonate (K2CO3), 5 M

  • Dithiothreitol (DTT), 50 µM in 5% PCA

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water, 18 MΩ·cm or higher purity

  • Microcentrifuge tubes, 1.5 mL

  • Refrigerated microcentrifuge

Procedure:

  • Cell Lysis and Protein Precipitation: For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). For tissue samples, ensure the tissue is rapidly frozen in liquid nitrogen and homogenized.

  • Add 0.3 mL of ice-cold 5% PCA solution containing 50 µM DTT to the cell pellet or homogenized tissue.[1]

  • Vortex the suspension vigorously for 1 minute and incubate on ice for 10 minutes.[1]

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C.[1]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Neutralization: To neutralize the acidic extract, add 5 M K2CO3 dropwise while vortexing until the pH is between 6.0 and 7.0. The formation of a precipitate (KClO4) will be observed.

  • Incubate on ice for 10 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitate.

  • Transfer the supernatant to a new tube for immediate HPLC analysis or store at -80 °C.

HPLC Method

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size) is recommended for good resolution of acyl-CoA compounds.[2]

Mobile Phases:

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH adjusted to 6.8.[2]

  • Mobile Phase B: Methanol.[2]

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase, 100 x 2.0 mm, 3 µm
Mobile Phase A 5 mM Ammonium Acetate, pH 6.8
Mobile Phase B Methanol
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature Room Temperature
Detection Wavelength 260 nm

| Run Time | 20 minutes |

Gradient Program:

Time (min) % Mobile Phase B
0.0 2
1.5 2
3.0 15
5.5 95
14.5 95
15.0 2

| 20.0 | 2 |

Note: This gradient is a starting point and may require optimization for your specific system and sample matrix.

Data Presentation

Quantitative analysis should be performed by generating a calibration curve with analytical standards of this compound. The following tables provide a template for summarizing the quantitative data.

Table 1: Calibration Curve Data

Standard Concentration (µM) Peak Area (mAU*s)
0.1 (Value)
0.5 (Value)
1.0 (Value)
5.0 (Value)
10.0 (Value)

| 25.0 | (Value) |

Table 2: Method Performance Characteristics

Parameter Result
Retention Time (min) (Value)
Linearity (R²) > 0.995
Limit of Detection (LOD) (Value) µM
Limit of Quantitation (LOQ) (Value) µM
Precision (%RSD, n=6) < 5%

| Accuracy (% Recovery) | 95-105% |

Visualization

The following diagram illustrates the general workflow for the from a biological sample.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) lysis Lysis & Protein Precipitation (PCA) sample->lysis centrifuge1 Centrifugation lysis->centrifuge1 neutralize Neutralization (K2CO3) centrifuge1->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 extract Supernatant for Analysis centrifuge2->extract hplc HPLC Injection extract->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (260 nm) separation->detection chromatogram Chromatogram detection->chromatogram Generate integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for the .

References

Application Note: Quantitative Analysis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA in biological matrices. While a specific protocol for this analyte is not widely established, this document outlines a robust methodology adapted from proven techniques for the analysis of similar short-chain acyl-CoA compounds.[1][2][3][4] The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The presented method is intended to provide a starting point for researchers and drug development professionals investigating metabolic pathways involving this novel acyl-CoA.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as this compound, are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1][2] The accurate quantification of these molecules is essential for understanding cellular metabolism and the mechanism of action of drugs that target these pathways.[2][5] LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance acyl-CoAs in complex biological samples.[1][2][3][4] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, from sample extraction to data acquisition.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from cell cultures or tissue homogenates.

Materials:

  • Ice-cold methanol (B129727)

  • Ice-cold acetonitrile (B52724)

  • Internal Standard (ISTD): A structurally similar acyl-CoA not present in the sample (e.g., C15:0-CoA) at a known concentration (e.g., 10 µM).[6]

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • For cultured cells, remove the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Add 1 mL of ice-cold methanol and 15 µL of 10 µM ISTD solution to the cell plate.[6]

  • Incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.[6]

  • Scrape the cell lysate and transfer it to a microcentrifuge tube.[6]

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cellular debris.[6]

  • Transfer the supernatant to a new tube.

  • Add 1 mL of acetonitrile to the supernatant and evaporate the mixture in a vacuum concentrator at 55°C for approximately 1.5 hours.[6]

  • Reconstitute the dried extract in 150 µL of the initial mobile phase (see LC method below).[6]

  • Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.[6]

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good retention and separation of polar acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B (linear gradient)

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][6][7][8]

  • Capillary Voltage: 3.2 kV.[6]

  • Source Temperature: 120°C.[6]

  • Desolvation Temperature: 500°C.[6]

  • Desolvation Gas Flow: 500 L/h (Nitrogen).[6]

  • Collision Gas: Argon.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table outlines the theoretical MRM transitions for this compound. These values are predicted based on the known fragmentation patterns of other acyl-CoA compounds, which typically exhibit a neutral loss of the phosphorylated ADP moiety (507 Da).[7][8] The exact m/z values should be determined by direct infusion of a synthesized standard of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺[M+H-507]⁺To be optimized
Internal Standard (e.g., C15:0-CoA)[M+H]⁺[M+H-507]⁺To be optimized

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells/Tissue) Lysis Cell Lysis & Protein Precipitation (Methanol & ISTD) Sample->Lysis Add ice-cold Methanol & ISTD Centrifuge1 Centrifugation (15,000 x g, 5 min) Lysis->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Centrifuge2 Final Centrifugation Evaporation->Centrifuge2 Final_Sample Sample for Analysis Centrifuge2->Final_Sample LC Liquid Chromatography (Reversed-Phase C18) Final_Sample->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Caption: A generalized workflow for the analysis of this compound.

Hypothetical Metabolic Pathway

The metabolic pathway for this compound is not well-defined in the literature. However, based on the metabolism of similar compounds like benzoyl-CoA, a hypothetical pathway can be proposed.[9]

G cluster_pathway Hypothetical Metabolic Pathway A Precursor Molecule (e.g., Aromatic Compound) B Benzoyl-CoA A->B Activation C Cyclohex-1-ene-1-carbonyl-CoA B->C Reduction D 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA C->D Hydration E This compound D->E Hydration/Hydroxylation F Downstream Metabolism (e.g., Beta-oxidation) E->F Ring Opening/Oxidation

Caption: A hypothetical metabolic pathway involving this compound.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the quantification of this compound by LC-MS/MS. The outlined procedures for sample preparation and analysis are based on well-established methods for similar acyl-CoA compounds and should serve as a valuable starting point for researchers.[1][6][7] Method optimization, particularly the determination of exact MRM transitions and collision energies using a pure standard, will be crucial for achieving the highest sensitivity and accuracy.

References

Application Notes and Protocols for Enzyme Assays Involving 2,6-Dihydroxycyclohexane-1-carbonyl-CoA and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for enzyme assays involving substrates structurally related to 2,6-dihydroxycyclohexane-1-carbonyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds. The primary focus is on the characterization of dehydrogenase activity, using 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase from Rhodopseudomonas palustris as a model enzyme. This information is valuable for researchers studying microbial metabolism, enzyme kinetics, and for professionals in drug development targeting bacterial metabolic pathways.

Introduction

The anaerobic degradation of aromatic compounds, such as benzoate (B1203000), proceeds through the benzoyl-CoA pathway, a central metabolic route in many bacteria.[1][2][3] This pathway involves a series of reduction, hydration, and ring-cleavage reactions to convert aromatic molecules into central metabolites.[1][4] Intermediates such as this compound are critical for understanding the enzymatic mechanisms and overall regulation of this pathway. Characterizing the enzymes that act upon these intermediates is essential for applications in bioremediation and as potential targets for antimicrobial drug development.

This document outlines a detailed protocol for a spectrophotometric assay to measure the activity of a dehydrogenase acting on a cyclohexanecarboxyl-CoA derivative. The principles and methods described can be adapted for this compound, provided the specific enzyme is identified and purified.

Featured Enzyme: 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)

2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) from the phototrophic bacterium Rhodopseudomonas palustris is a well-characterized enzyme that catalyzes the NAD+-dependent oxidation of 2-hydroxycyclohexanecarboxyl coenzyme A (2-hydroxychc-CoA) to 2-ketocyclohexanecarboxyl-CoA.[5][6] This reaction is a key step in the anaerobic degradation of benzoate and cyclohexanecarboxylate.[5][6]

Reaction:

2-hydroxycyclohexanecarboxyl-CoA + NAD⁺ ⇌ 2-ketocyclohexanecarboxyl-CoA + NADH + H⁺

Quantitative Data Summary

The following table summarizes the kinetic parameters for the purified His-tagged BadH enzyme from R. palustris.[5][6] This data is crucial for designing experiments and for comparative studies.

ParameterValueConditions
Substrate 2-hydroxychc-CoA
Apparent K_m10 µMpH 9.5, 20 mM Tris-HCl buffer
Cofactor NAD⁺
Apparent K_m200 µMpH 9.5, 20 mM Tris-HCl buffer
Enzyme Characteristics
Subunit Molecular Mass32 kDa (His-tagged)Determined by SDS-PAGE
Native Molecular Mass115 kDaDetermined by gel filtration, indicating a homotetrameric structure
Optimal pH~9.5In 20 mM Tris-HCl buffer
Cofactor SpecificityNAD⁺No activity observed with NADP⁺
Oxygen SensitivityInsensitiveThe dehydrogenase activity is not affected by the presence of oxygen.

Experimental Protocols

Spectrophotometric Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase by monitoring the formation of NADH at 340 nm.

Materials:

  • Purified 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (or cell extract containing the enzyme)

  • 2-hydroxycyclohexanecarboxyl-CoA (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tris-HCl buffer (20 mM, pH 9.5)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the Assay Mixture: In a 1 ml cuvette, prepare the following reaction mixture:

    • 880 µl of 20 mM Tris-HCl buffer (pH 9.5)

    • 100 µl of 2 mM NAD⁺ solution (final concentration 200 µM)

    • 10 µl of purified enzyme solution (or cell extract)

  • Incubation: Mix the contents of the cuvette gently by inverting and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.

  • Initiate the Reaction: Start the reaction by adding 10 µl of a 1 mM solution of 2-hydroxycyclohexanecarboxyl-CoA (final concentration 10 µM).

  • Monitor Absorbance: Immediately after adding the substrate, start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculate Enzyme Activity: The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Notes:

  • The substrate, 2-hydroxycyclohexanecarboxyl-CoA, may need to be synthesized as it is not readily commercially available.

  • For kinetic studies, the concentrations of the substrate and NAD⁺ should be varied around their respective K_m values.

  • A control reaction lacking the substrate should be run to account for any background NADH production.

Visualizations

Benzoyl-CoA Degradation Pathway in Rhodopseudomonas palustris

The following diagram illustrates the key steps in the anaerobic degradation of benzoyl-CoA in Rhodopseudomonas palustris, highlighting the position of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase.

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase Cyclohex_1_ene_1_carbonyl_CoA Cyclohex-1-ene-1-carbonyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA->Cyclohex_1_ene_1_carbonyl_CoA Hydratase _2_Hydroxycyclohexanecarboxyl_CoA 2-Hydroxycyclohexanecarboxyl-CoA Cyclohex_1_ene_1_carbonyl_CoA->_2_Hydroxycyclohexanecarboxyl_CoA Hydratase _2_Ketocyclohexanecarboxyl_CoA 2-Ketocyclohexanecarboxyl-CoA _2_Hydroxycyclohexanecarboxyl_CoA->_2_Ketocyclohexanecarboxyl_CoA 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) NAD+ -> NADH Pimelyl_CoA Pimelyl-CoA _2_Ketocyclohexanecarboxyl_CoA->Pimelyl_CoA 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) Central_Metabolism Central Metabolism Pimelyl_CoA->Central_Metabolism β-oxidation

Caption: Anaerobic benzoyl-CoA degradation pathway in R. palustris.

Experimental Workflow for Dehydrogenase Assay

The diagram below outlines the general workflow for the spectrophotometric enzyme assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Prep Prepare 20 mM Tris-HCl (pH 9.5) Mix_Reagents Mix Buffer, NAD+, and Enzyme in Cuvette Buffer_Prep->Mix_Reagents Reagent_Prep Prepare Substrate and NAD+ Solutions Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare Enzyme Dilution Enzyme_Prep->Mix_Reagents Incubate Incubate at 30°C for 5 min Mix_Reagents->Incubate Start_Reaction Add Substrate to Initiate Reaction Incubate->Start_Reaction Monitor_A340 Monitor Absorbance at 340 nm Start_Reaction->Monitor_A340 Calculate_Rate Calculate Rate of NADH Formation Monitor_A340->Calculate_Rate Determine_Activity Determine Specific Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the spectrophotometric dehydrogenase assay.

References

Application Notes and Protocols for Utilizing 2,6-Dihydroxycyclohexane-1-carbonyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracing the flow of isotopically labeled substrates (tracers) through metabolic pathways, researchers can gain a detailed understanding of cellular physiology in various states, such as disease or in response to therapeutic intervention.[1][2][3] This is particularly valuable in drug development for identifying novel drug targets and understanding the metabolic reprogramming of cells, for instance, in cancer.[2][3]

While common tracers like ¹³C-glucose and ¹³C-glutamine are widely used, the exploration of novel or specialized metabolic pathways often necessitates the use of custom or less common tracers. 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that can, in principle, be used as a tracer to investigate specific metabolic routes, particularly those involving the degradation of aromatic or alicyclic compounds.[4][5] Although its direct, widespread application in MFA is not extensively documented, this document provides a framework for its potential use, drawing from established MFA principles.

This application note outlines the theoretical basis, experimental design, and protocols for incorporating a novel tracer like this compound into a metabolic flux analysis study.

Theoretical Application in Metabolic Pathways

This compound is structurally related to intermediates in the anaerobic metabolism of aromatic compounds, such as the benzoyl-CoA degradation pathway.[5][6] In organisms like the denitrifying bacterium Thauera aromatica, benzoyl-CoA is reduced and hydrated to form intermediates such as 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[5][6] A custom tracer like ¹³C-labeled this compound or its metabolic precursors could be invaluable for dissecting such pathways.

Potential Research Applications:

  • Microbial Engineering: Quantifying flux through pathways engineered for bioremediation of aromatic pollutants.

  • Drug Discovery: Investigating the metabolism of drugs containing alicyclic rings or identifying enzymes in these pathways as potential drug targets in pathogenic microbes.

  • Gut Microbiome Research: Tracing the metabolism of dietary aromatic compounds by gut bacteria and their impact on host metabolism.

A potential metabolic route where this compound could be an intermediate is illustrated below. This pathway is analogous to known anaerobic degradation pathways of aromatic compounds.

G cluster_pathway Hypothetical Pathway Involving this compound A Aromatic Precursor (e.g., Benzoate) B Benzoyl-CoA A->B Activation C Cyclohexa-1,5-diene-1-carbonyl-CoA B->C Reduction D 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA C->D Hydration E This compound (Tracer Target) D->E Hydration/Reduction F Ring Cleavage E->F Dehydrogenation G Central Metabolism (e.g., Acetyl-CoA) F->G Hydrolysis G cluster_workflow Metabolic Flux Analysis Experimental Workflow A 1. Experimental Design - Select Tracer (e.g., ¹³C-precursor) - Define Culture Conditions B 2. Isotopic Labeling Experiment - Cell Culture to Steady State - Introduce Labeled Tracer A->B C 3. Sample Processing - Quench Metabolism - Extract Metabolites B->C D 4. Analytical Measurement - LC-MS/MS or GC-MS - Determine Mass Isotopomer Distributions C->D E 5. Data Analysis & Modeling - Measure Extracellular Rates - Input Data into Flux Model D->E F 6. Flux Map Generation - Estimate Intracellular Fluxes - Statistical Analysis E->F G cluster_logic Logical Framework of Metabolic Flux Analysis Inputs Experimental Inputs Tracer Isotopic Tracer Data (Mass Isotopomer Distributions) Rates Extracellular Rates (Uptake/Secretion) Model Metabolic Network Model (Stoichiometry & Atom Transitions) Algorithm Flux Estimation Algorithm Model->Algorithm Output Flux Map & Statistics Algorithm->Output Tracer->Algorithm Rates->Algorithm

References

Application Note: Purification of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA from Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] The accurate isolation and quantification of specific acyl-CoAs from cellular extracts are essential for understanding metabolic regulation in various physiological and pathological conditions.[1] 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA derivative of interest in studies of aromatic compound metabolism and related pathways. This document provides a detailed protocol for the purification of this compound from cell extracts, based on established methods for acyl-CoA analysis. Due to the inherent instability of acyl-CoA molecules, careful handling and optimized procedures are critical for successful purification.[1][2]

Data Presentation

ParameterTypical ValueMethodReference
Extraction Recovery 80-95%Methanol (B129727)/Acetonitrile (B52724) Extraction[2]
SPE Recovery >90%C18 Solid-Phase Extraction[3]
Final Purity >90%HPLC[3]
Limit of Quantification pmol/10^6 cellsLC-MS/MS[1]

Experimental Workflow

The overall workflow for the purification of this compound from cell extracts is depicted below.

PurificationWorkflow cluster_extraction Cell Extraction cluster_purification Purification cluster_analysis Analysis CellHarvest Cell Harvesting CellLysis Cell Lysis (Methanol) CellHarvest->CellLysis Centrifugation1 Centrifugation CellLysis->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection SPE Solid-Phase Extraction (C18) SupernatantCollection->SPE Elution Elution SPE->Elution Lyophilization Lyophilization Elution->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution HPLC RP-HPLC Reconstitution->HPLC Optional LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound purification.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification of this compound.

Cell Harvesting and Lysis

Objective: To efficiently lyse cells while preserving the integrity of the target acyl-CoA.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, pre-chilled to -80°C[2]

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

Protocol for Adherent Cells:

  • Aspirate the culture medium from the cell monolayer.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled (-80°C) methanol to each plate.

  • Incubate at -80°C for 15 minutes to precipitate proteins.[2]

  • Scrape the cells from the plate using a cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of pre-chilled (-80°C) methanol.

  • Incubate at -80°C for 15 minutes.

  • Vortex briefly to ensure complete lysis.

Extraction of Acyl-CoAs

Objective: To separate the soluble acyl-CoA fraction from cell debris and precipitated proteins.

Materials:

  • Cell lysate from the previous step

  • Acetonitrile, HPLC grade

  • Microcentrifuge

  • Vacuum concentrator or nitrogen evaporator

Protocol:

  • Centrifuge the cell lysate at 15,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • To facilitate evaporation, add 1 mL of acetonitrile to the supernatant.[2]

  • Evaporate the solvent in a vacuum concentrator or under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) Purification

Objective: To purify and concentrate the acyl-CoA fraction using a C18 reversed-phase cartridge.

Materials:

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing through 5 column volumes of methanol, followed by 5 column volumes of distilled water, and finally 5 column volumes of 2% ammonium acetate solution.[3]

  • Sample Loading: Reconstitute the dried extract in a minimal volume of 2% ammonium acetate and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 column volumes of 2% ammonium acetate solution to remove unbound contaminants.

  • Elution: Elute the bound acyl-CoAs with distilled water.[3] Collect the eluate in fractions.

  • Fraction Analysis: Identify the fractions containing the acyl-CoA of interest using a spectrophotometer by measuring absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Lyophilization: Pool the positive fractions and lyophilize overnight to obtain the purified acyl-CoA.[3]

Analysis by LC-MS/MS

Objective: To identify and quantify this compound.

Materials:

  • Lyophilized acyl-CoA sample

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[1][2]

  • LC-MS/MS system with a C18 column

Protocol:

  • Reconstitution: Reconstitute the lyophilized sample in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent.[1]

  • Chromatography: Inject the sample onto a C18 reversed-phase column. A gradient elution with solvents such as acetonitrile and an aqueous buffer (e.g., 20 mM KH2PO4, pH 2.9 or 0.1% TFA in water) is typically used.[3][4]

  • Mass Spectrometry: Perform mass spectrometric analysis in positive ion mode. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed, which can be used for precursor ion scanning or multiple reaction monitoring (MRM) for targeted quantification.[2]

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio. Quantify the amount using a standard curve if an authentic standard is available.

Signaling Pathway and Logical Relationships

The purification process is a linear sequence of steps designed to isolate the target molecule from a complex biological matrix. The following diagram illustrates the logical flow from crude cell extract to purified product.

LogicalFlow Start Crude Cell Extract ProteinPrecipitation Protein Precipitation (Methanol) Start->ProteinPrecipitation SolubleFraction Soluble Acyl-CoA Fraction ProteinPrecipitation->SolubleFraction SPE_Binding Binding to C18 Matrix (Hydrophobic Interaction) SolubleFraction->SPE_Binding Washing Removal of Polar Impurities SPE_Binding->Washing Elution_Step Elution of Acyl-CoAs (Aqueous Solvent) Washing->Elution_Step PurifiedProduct Purified this compound Elution_Step->PurifiedProduct

Caption: Logical steps in the purification of acyl-CoAs.

Conclusion

The protocol described provides a robust framework for the purification of this compound from cell extracts. The key to success lies in the careful handling of the samples to prevent degradation and the optimization of the chromatographic steps to achieve high purity. The use of LC-MS/MS is indispensable for the unambiguous identification and sensitive quantification of the target molecule. Researchers can adapt this general protocol to their specific cell type and experimental needs.

References

Application Notes and Protocols for Isotopic Labeling of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing studies using stable isotopes are powerful tools for elucidating complex biochemical pathways and understanding the flux of metabolites within biological systems.[1][2][3][4] This document provides detailed application notes and protocols for the isotopic labeling of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, a key intermediate in various metabolic pathways, to facilitate its use in tracing studies. The ability to track the metabolic fate of this molecule can provide invaluable insights into cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents.

The protocols outlined below describe a potential chemo-enzymatic approach for the synthesis of isotopically labeled this compound and its subsequent application in metabolic tracing experiments. These methods are based on established principles of organic synthesis, enzymology, and mass spectrometry-based metabolomics.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved in a two-step process:

  • Chemical or Enzymatic Synthesis of Isotopically Labeled 2,6-Dihydroxycyclohexane-1-carboxylic Acid: This step involves the introduction of a stable isotope (e.g., ¹³C or ²H) into the precursor molecule.

  • Enzymatic Ligation to Coenzyme A: The labeled carboxylic acid is then enzymatically coupled to Coenzyme A to yield the final product.

Protocol 1: Synthesis of Isotopically Labeled 2,6-Dihydroxycyclohexane-1-carboxylic Acid

This protocol outlines a hypothetical synthetic route starting from a commercially available labeled precursor. For this example, we will consider the synthesis of [¹³C₆]-2,6-Dihydroxycyclohexane-1-carboxylic acid starting from [¹³C₆]-Phenol.

Materials:

Procedure:

  • Reduction of [¹³C₆]-Phenol to [¹³C₆]-Cyclohexanol:

    • In a high-pressure reactor, dissolve [¹³C₆]-Phenol in a suitable solvent such as ethanol.

    • Add the Rh/Al₂O₃ catalyst.

    • Pressurize the reactor with hydrogen gas and heat to the appropriate temperature and pressure for the reduction reaction.

    • Monitor the reaction by gas chromatography (GC) until completion.

    • After cooling, filter the catalyst and evaporate the solvent to obtain [¹³C₆]-Cyclohexanol.

  • Oxidation to [¹³C₆]-Cyclohexanone:

    • Dissolve the [¹³C₆]-Cyclohexanol in a suitable solvent like acetone.

    • Slowly add an oxidizing agent, such as Jones reagent, at 0°C.

    • Stir the reaction mixture until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction and extract the [¹³C₆]-Cyclohexanone with diethyl ether.

    • Wash the organic layer, dry over MgSO₄, and evaporate the solvent.

  • Synthesis of [¹³C₆]-2,6-Dihydroxycyclohexane-1-carboxylic Acid (via a modified Haloform reaction and subsequent reduction):

    • This step is a conceptual adaptation and would require significant optimization. A plausible, albeit complex, multi-step synthesis would be required to introduce the carboxyl and additional hydroxyl groups with the desired stereochemistry. A more direct enzymatic approach, if an appropriate enzyme could be identified, would be preferable. For instance, a decarboxylase operating in the reverse direction could potentially carboxylate a dihydroxycyclohexane precursor using ¹³CO₂.[5][6]

Note: The chemical synthesis of this specific labeled compound is complex and would require expert knowledge in organic synthesis. The above is a conceptual outline, and the actual procedure would need to be developed and optimized.

Protocol 2: Enzymatic Ligation of Labeled 2,6-Dihydroxycyclohexane-1-carboxylic Acid to Coenzyme A

This protocol utilizes a long-chain fatty acid-CoA ligase, which has been shown to have broad substrate specificity, to catalyze the formation of the CoA thioester.[7][8][9]

Materials:

  • Isotopically labeled 2,6-Dihydroxycyclohexane-1-carboxylic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain-fatty-acid—CoA ligase (e.g., from Escherichia coli or a commercial source)[10]

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • MgCl₂

      • DTT

      • ATP

      • Coenzyme A

      • Isotopically labeled 2,6-Dihydroxycyclohexane-1-carboxylic acid

    • Initiate the reaction by adding the long-chain-fatty-acid—CoA ligase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching and Product Purification:

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing the labeled this compound using a suitable SPE cartridge.

    • Elute the product and lyophilize to obtain a stable powder.

  • Product Verification:

    • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Application in Metabolic Tracing Studies

Application Note 1: Tracing the Metabolic Fate of this compound in a Cellular Model

Objective: To investigate the downstream metabolic pathways of this compound in a specific cell line.

Experimental Design:

  • Cell Culture: Culture the cells of interest to mid-log phase.

  • Tracer Introduction: Replace the normal growth medium with a medium containing a known concentration of the isotopically labeled this compound.

  • Time-Course Experiment: Harvest cells at different time points (e.g., 0, 1, 4, 12, 24 hours) after the introduction of the tracer.

  • Metabolite Extraction: Quench the metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS/MS to identify and quantify the labeled metabolites.

Data Analysis:

  • Determine the isotopic enrichment in downstream metabolites over time.

  • Calculate the fractional contribution of the tracer to each metabolite pool.

  • Perform metabolic flux analysis to quantify the rates of the metabolic pathways involving this compound.[3]

Protocol 3: Sample Preparation and LC-MS/MS Analysis for Tracing Studies

Materials:

  • Cell pellets from the tracing experiment

  • Extraction solvent (e.g., 80% methanol)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Metabolite Extraction:

    • Resuspend the cell pellets in the cold extraction solvent.

    • Lyse the cells by sonication or bead beating.

    • Centrifuge to remove cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto an appropriate HPLC column (e.g., a reversed-phase C18 column).

    • Separate the metabolites using a suitable gradient elution.

    • Analyze the eluent using the mass spectrometer in both full scan and tandem MS (MS/MS) modes.

    • Identify metabolites based on their accurate mass and fragmentation patterns.

    • Quantify the different isotopologues of each metabolite by integrating the peak areas from the extracted ion chromatograms.

Data Presentation

Quantitative data from tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteTime (hours)M+0 (Relative Abundance)M+n (Relative Abundance)Isotopic Enrichment (%)
Metabolite A1
4
12
Metabolite B1
4
12

M+n represents the isotopologue with 'n' heavy isotopes incorporated.

Table 2: Concentrations of Labeled and Unlabeled Metabolites

MetaboliteTime (hours)Unlabeled Concentration (µM)Labeled Concentration (µM)Total Concentration (µM)
Metabolite A1
4
12
Metabolite B1
4
12

Visualizations

Diagrams are essential for visualizing complex workflows and pathways.

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracing Metabolic Tracing Experiment start Isotopically Labeled Precursor synthesis Chemical/Enzymatic Synthesis of Labeled 2,6-Dihydroxycyclohexane- 1-carboxylic Acid start->synthesis ligation Enzymatic Ligation to Coenzyme A synthesis->ligation tracer Labeled 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA ligation->tracer add_tracer Introduce Labeled Tracer tracer->add_tracer Use in Experiment cell_culture Cell Culture cell_culture->add_tracer incubation Time-course Incubation add_tracer->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis and Flux Calculation analysis->data_analysis

Caption: Workflow for the synthesis and application of labeled this compound.

metabolic_pathway labeled_coa Labeled 2,6-Dihydroxy- cyclohexane-1-carbonyl-CoA pathway_enzyme1 Enzyme 1 labeled_coa->pathway_enzyme1 intermediate_a Labeled Intermediate A pathway_enzyme1->intermediate_a pathway_enzyme2 Enzyme 2 intermediate_a->pathway_enzyme2 side_pathway Side Pathway intermediate_a->side_pathway product_b Labeled Product B pathway_enzyme2->product_b product_c Labeled Product C side_pathway->product_c

Caption: Hypothetical metabolic pathway for tracing studies.

logical_relationship objective Define Research Question exp_design Experimental Design (Cell line, tracer conc., time points) objective->exp_design synthesis Synthesize Labeled Tracer exp_design->synthesis run_exp Perform Tracing Experiment synthesis->run_exp data_acq Acquire LC-MS/MS Data run_exp->data_acq data_proc Process Data (Peak picking, integration) data_acq->data_proc analysis Analyze Isotope Enrichment and Flux data_proc->analysis conclusion Draw Biological Conclusions analysis->conclusion

Caption: Logical workflow of a metabolic tracing study.

References

Application Notes and Protocols for the Quantification of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dihydroxycyclohexane-1-carbonyl-CoA is a key intermediate in the anaerobic degradation pathway of aromatic compounds, specifically in the benzoyl-CoA pathway.[1][2][3][4][5] Accurate quantification of this metabolite is crucial for studying the flux through this pathway and for understanding the metabolism of aromatic compounds in various biological systems. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in drug development and metabolic research.

Signaling Pathway Context

This compound is an intermediate in the upper benzoyl-CoA degradation pathway. This pathway involves the dearomatization of benzoyl-CoA followed by a series of hydration, dehydrogenation, and hydrolytic ring cleavage steps. The quantification of intermediates like this compound provides insight into the efficiency and potential bottlenecks of this metabolic route.

benzoyl_coa_pathway benzoyl_coa Benzoyl-CoA c15d Cyclohexa-1,5-diene-1-carbonyl-CoA benzoyl_coa->c15d Benzoyl-CoA reductase h1c 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA c15d->h1c Dienoyl-CoA hydratase dhc This compound h1c->dhc Hydratase ohc 6-Oxo-2-hydroxycyclohexane-1-carboxyl-CoA dhc->ohc Dehydrogenase hp_coa 3-Hydroxypimeloyl-CoA ohc->hp_coa Hydrolase

Caption: Simplified upper benzoyl-CoA degradation pathway highlighting this compound.

Experimental Protocol

This protocol is designed for the quantification of this compound from bacterial or tissue samples.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (Optima™ LC/MS grade)

  • Reagents: Ammonium acetate, 5-sulfosalicylic acid (SSA)[6]

  • Standards: Authentic this compound (if available) or a stable isotope-labeled internal standard. Note: As commercial standards may be unavailable, custom synthesis or use of a related acyl-CoA as an internal standard may be necessary.

  • Consumables: 1.5 mL microcentrifuge tubes, pipette tips, autosampler vials.

Sample Preparation

Proper sample preparation is critical for the stability and recovery of acyl-CoA species.[7][8]

  • Sample Collection & Quenching:

    • For cell cultures, rapidly aspirate the medium and wash cells once with ice-cold phosphate-buffered saline (PBS).[7]

    • For tissues, flash-freeze the tissue in liquid nitrogen immediately after collection to quench metabolic activity.

  • Extraction:

    • To a pre-weighed frozen tissue sample (~20-50 mg) or cell pellet, add 500 µL of ice-cold extraction solution (2.5% 5-sulfosalicylic acid in water).[6] Using an acidic solution helps to deproteinize the sample.[6]

    • Homogenize the sample thoroughly using a bead beater or sonicator, keeping the sample on ice to prevent degradation.

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube. This supernatant contains the acyl-CoA esters.

    • A portion of the sample should be set aside for protein quantification (e.g., BCA assay) for normalization purposes.[7]

  • Internal Standard Spiking:

    • Spike the cleared supernatant with the internal standard to the desired final concentration.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.3[9]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 2
    2.0 2
    10.0 50
    12.0 95
    15.0 95
    15.1 2

    | 20.0 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The transitions for this compound and the internal standard need to be optimized. Acyl-CoAs typically show a characteristic neutral loss of 507 Da corresponding to the CoA moiety.[6][10]

    • Molecular Formula of this compound: C28H48N7O19P3S

    • Molecular Weight: 927.7 g/mol

    • Precursor Ion (Q1): m/z 928.7 [M+H]+

    • Product Ion (Q3): m/z 421.7 (fragment corresponding to the acyl chain after neutral loss of 507) and m/z 428 (adenosine diphosphate (B83284) fragment)[6][10]

  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound standard and a fixed concentration of the internal standard into the extraction solution.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

  • Normalization: The final concentration should be normalized to the protein content of the original sample.

Quantitative Data Summary

The following table is a template for presenting quantitative results. Actual values will be dependent on the specific biological samples analyzed.

Sample IDReplicatePeak Area (Analyte)Peak Area (Internal Standard)Analyte/IS RatioConcentration (pmol/mg protein)
Control 11150,000500,0000.30Calculated Value
Control 12165,000510,0000.32Calculated Value
Control 13158,000495,0000.32Calculated Value
Treatment A1350,000505,0000.69Calculated Value
Treatment A2365,000490,0000.74Calculated Value
Treatment A3340,000515,0000.66Calculated Value
Treatment B185,000520,0000.16Calculated Value
Treatment B292,000500,0000.18Calculated Value
Treatment B388,000510,0000.17Calculated Value

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection (Cells/Tissue) sp2 Metabolic Quenching (Flash Freezing) sp1->sp2 sp3 Homogenization in 2.5% SSA sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Collection sp4->sp5 sp6 Internal Standard Spiking sp5->sp6 lcms1 LC Separation (C18 Column) sp6->lcms1 lcms2 Mass Spectrometry (ESI+, MRM) lcms1->lcms2 data1 Peak Integration lcms2->data1 data2 Calibration Curve Generation data1->data2 data3 Concentration Calculation data2->data3 data4 Normalization to Protein Content data3->data4

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The methodology covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Adherence to this protocol will enable researchers to obtain accurate and reproducible quantification of this key metabolic intermediate, facilitating a deeper understanding of aromatic compound metabolism.

References

Application Notes and Protocols for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA and Related Compounds in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature review did not yield specific studies on the direct application of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA in enzyme kinetics. The available research focuses on structurally related intermediates within the anaerobic benzoyl-CoA degradation pathway. This document provides detailed information on these analogous compounds and the enzymes that metabolize them, offering a framework for potential studies involving this compound.

Introduction and Application Notes

In anaerobic bacteria, the degradation of aromatic compounds is a crucial metabolic process that often converges on the benzoyl-CoA pathway.[1][2] This pathway involves a series of enzymatic reactions that reduce the aromatic ring of benzoyl-CoA and subsequently cleave it to produce aliphatic compounds that can enter central metabolism.[3][4] Key intermediates in this pathway, such as cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, are structurally similar to this compound.[5][6]

The study of the enzymes in the benzoyl-CoA pathway is critical for understanding microbial metabolism of environmental pollutants and for potential applications in bioremediation and biocatalysis. The kinetics of these enzymes provide insights into their efficiency, substrate specificity, and mechanism of action. While this compound is not a documented natural intermediate in this pathway, its structural similarity to known substrates suggests it could be a potential synthetic substrate or inhibitor for enzymes such as 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

The primary enzymes of interest in this context are:

  • Benzoyl-CoA Reductase (BCR): Catalyzes the initial ATP-dependent reduction of the aromatic ring.[7][8][9]

  • Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase: Hydrates the dienoyl-CoA intermediate.[6][10][11]

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase: An NAD+-dependent dehydrogenase that oxidizes the hydroxylated intermediate.[5][12]

These enzymes, particularly the dehydrogenase, represent potential targets for kinetic studies using this compound to probe active site architecture and substrate tolerance.

Signaling and Metabolic Pathways

The anaerobic benzoyl-CoA degradation pathway is a central route for the catabolism of various aromatic compounds. The pathway begins with the conversion of benzoate (B1203000) to benzoyl-CoA, which is then dearomatized and further metabolized through a series of β-oxidation-like reactions.

Benzoyl_CoA_Pathway cluster_activation Activation cluster_reduction Ring Reduction cluster_modification Ring Modification and Cleavage cluster_beta_oxidation β-Oxidation Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase (ATP-dependent) Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA hydratase Oxoenoyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (NAD+) Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Oxoenoyl_CoA->Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Acetyl_CoA 3 Acetyl-CoA + CO2 Hydroxypimelyl_CoA->Acetyl_CoA β-Oxidation reactions

Figure 1: Anaerobic Benzoyl-CoA Degradation Pathway.

Quantitative Data Presentation

The following table summarizes the available kinetic data for key enzymes in the benzoyl-CoA degradation pathway. This data can serve as a baseline for comparative studies with this compound.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
Benzoyl-CoA ReductaseThauera aromaticaBenzoyl-CoA150.55[7]
Benzoyl-CoA ReductaseThauera aromaticaATP600-[7]
1,5-Dienoyl-CoA OxidaseThauera aromatica1,5-Dienoyl-CoA27-[13]
1,5-Dienoyl-CoA OxidaseThauera aromaticaDioxygen10-[13]

Experimental Protocols

The following are detailed protocols for the assay of enzymes in the benzoyl-CoA pathway. These can be adapted for testing the activity of this compound as a potential substrate or inhibitor.

Protocol 1: Assay for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

This protocol is based on the characterization of the enzyme from Thauera aromatica.[5] The enzyme catalyzes the NAD+-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

Materials:

  • Purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

  • NAD+

  • Assay buffer: 100 mM Tris-HCl, pH 9.0

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of assay buffer

    • 100 µL of 10 mM NAD+

    • A defined amount of purified enzyme

  • Incubate the mixture for 2 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

  • To test for inhibition, include varying concentrations of this compound in the reaction mixture before the addition of the natural substrate.

Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare reaction mixture: - Assay Buffer (pH 9.0) - NAD+ - Enzyme Incubate Incubate at 30°C for 2 min Prep_Mix->Incubate Add_Substrate Add substrate: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Incubate->Add_Substrate Monitor_Absorbance Monitor absorbance at 340 nm (NADH formation) Add_Substrate->Monitor_Absorbance Calculate_Velocity Calculate initial velocity Monitor_Absorbance->Calculate_Velocity

Figure 2: Workflow for Dehydrogenase Assay.
Protocol 2: Assay for Benzoyl-CoA Reductase

This assay measures the ATP-dependent reduction of benzoyl-CoA.[7] The assay is more complex due to the oxygen sensitivity of the enzyme and the need for a strong reductant.

Materials:

  • Anaerobic glove box or chamber

  • Purified Benzoyl-CoA Reductase

  • Benzoyl-CoA

  • ATP and MgCl2

  • Reduced methyl viologen or Ti(III) citrate (B86180) (as electron donor)

  • Assay buffer: 100 mM potassium phosphate, pH 7.0, containing 2 mM dithiothreitol

  • Spectrophotometer

Procedure:

  • All steps must be performed under strict anaerobic conditions.

  • Prepare the reaction mixture in the anaerobic chamber:

    • Assay buffer

    • 10 mM ATP and 12 mM MgCl2

    • 0.5 mM reduced methyl viologen

    • Purified enzyme

  • Start the reaction by adding 15 µM benzoyl-CoA.

  • Monitor the oxidation of the electron donor spectrophotometrically. For methyl viologen, this can be followed at a wavelength where its reduced form absorbs.

  • Alternatively, the reaction can be stopped at different time points, and the consumption of benzoyl-CoA can be quantified by HPLC.

  • The ATP-dependence of the reaction should be confirmed by running a control without ATP.

BCR_Assay_Workflow cluster_setup Anaerobic Setup cluster_reaction_prep Reaction Preparation cluster_reaction_run Reaction Execution cluster_controls Controls Anaerobic_Chamber Perform all steps in an anaerobic chamber Prepare_Mixture Prepare reaction mixture: - Anaerobic buffer - ATP and MgCl2 - Reduced electron donor - Enzyme Anaerobic_Chamber->Prepare_Mixture Add_Benzoyl_CoA Add Benzoyl-CoA to start reaction Prepare_Mixture->Add_Benzoyl_CoA Monitor_Reaction Monitor reaction by: - Spectrophotometry (donor oxidation) - or HPLC (substrate consumption) Add_Benzoyl_CoA->Monitor_Reaction No_ATP_Control Run control reaction without ATP Monitor_Reaction->No_ATP_Control

Figure 3: Workflow for Benzoyl-CoA Reductase Assay.

Conclusion

While direct kinetic data for this compound is currently unavailable, the enzymes of the anaerobic benzoyl-CoA degradation pathway provide a fertile ground for investigation. The protocols and data presented here for analogous compounds serve as a comprehensive guide for researchers wishing to explore the enzymatic activity of this and other related molecules. Such studies could reveal new enzyme functionalities and contribute to the development of novel biocatalytic processes.

References

Application Note: NMR Spectroscopic Characterization of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, a key intermediate in various metabolic pathways. We provide a comprehensive protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, we present a summary of expected chemical shifts and coupling constants, derived from analogous compounds, to facilitate the identification and structural confirmation of this molecule. This guide is intended to assist researchers in the unambiguous characterization of this and similar acyl-CoA thioesters, which are often challenging to analyze due to their complex structures and potential for degradation.

Introduction

2,6-Dihydroxycyclohexane-1-carbonyl-Coenzyme A (CoA) is an important acyl-CoA thioester involved in the biosynthesis of various natural products and metabolic pathways. Its precise chemical characterization is crucial for understanding its biological function and for the development of potential therapeutic agents that target these pathways. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of molecules in solution. This application note outlines the methodology for the complete NMR spectroscopic characterization of this compound.

Predicted NMR Spectral Data

Due to the absence of a publicly available, experimentally determined NMR spectrum for this compound, the following tables provide predicted chemical shifts. These predictions are based on the known NMR data of Coenzyme A, various acyl-CoA derivatives, and substituted cyclohexane (B81311) compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Coenzyme A Moiety
Adenine H-2~8.4s
Adenine H-8~8.1s
Ribose H-1'~6.1d
Ribose H-2'~4.7m
Ribose H-3'~4.5m
Ribose H-4'~4.3m
Ribose H-5', 5''~4.1m
Pantetheine -CH₂-N~3.5t
Pantetheine -CH₂-S~3.0t
Pantetheine -CH(OH)-~4.0s
Pantetheine -C(CH₃)₂-~0.9, ~0.8s, s
2,6-Dihydroxycyclohexane-1-carbonyl Moiety
H-1 (methine)2.5 - 3.0mα to carbonyl, likely a multiplet due to coupling with adjacent protons.
H-2 (methine)3.5 - 4.0mα to hydroxyl, chemical shift is dependent on stereochemistry.
H-3, H-4, H-5 (methylene)1.2 - 2.2mComplex overlapping multiplets.
H-6 (methine)3.5 - 4.0mα to hydroxyl, chemical shift is dependent on stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonsPredicted Chemical Shift (ppm)Notes
Coenzyme A Moiety
Thioester Carbonyl~200
Adenine C-2, C-4, C-5, C-6, C-8140 - 155
Ribose C-1'~87
Ribose C-2', C-3', C-4', C-5'70 - 85
Pantetheine carbons20 - 75
2,6-Dihydroxycyclohexane-1-carbonyl Moiety
C-1 (methine)45 - 55α to carbonyl.
C-2 (methine)65 - 75α to hydroxyl.
C-3, C-4, C-5 (methylene)20 - 40
C-6 (methine)65 - 75α to hydroxyl.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data, especially for labile molecules like CoA thioesters.

Materials:

  • This compound sample (1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pD 7.0-7.4) prepared in D₂O

  • Internal standard (e.g., TSP or DSS)

  • 5 mm NMR tubes

  • Argon or Nitrogen gas

Protocol:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Add the appropriate volume of D₂O-based phosphate buffer to dissolve the sample. The final sample volume should be approximately 0.5-0.6 mL for a standard 5 mm NMR tube.

  • Add a small, known amount of an internal standard for chemical shift referencing and quantification.

  • Gently vortex the vial to ensure the sample is fully dissolved.

  • To prevent oxidation of the thioester, which can occur in solution, it is recommended to degas the sample.[1] This can be achieved by bubbling a gentle stream of an inert gas, such as argon or nitrogen, through the solution for several minutes.

  • Carefully transfer the degassed solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or similar).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-5 seconds (a longer delay may be necessary for accurate integration)

  • Number of Scans: 16-64 (or more for dilute samples)

  • Water Suppression: A presaturation pulse sequence should be used to suppress the residual HOD signal from the D₂O solvent.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 or similar).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C is an insensitive nucleus)

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting the different spin systems.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Buffered D₂O Sample->Dissolve Degas Degas with Inert Gas Dissolve->Degas Transfer Transfer to NMR Tube Degas->Transfer Acquire_1H 1D ¹H NMR Transfer->Acquire_1H Acquire_13C 1D ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Structure Structural Elucidation Assign->Structure Report Report Structure->Report

Caption: Workflow for NMR characterization.

Signaling Pathway and Logical Relationships

The characterization process follows a logical progression from sample preparation to final structural determination. The relationships between the different experimental stages are critical for a successful outcome.

Logical_Relationships cluster_input Inputs cluster_process Core Process cluster_output Outputs Compound 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA SamplePrep Sample Preparation Compound->SamplePrep NMR_Spectrometer High-Field NMR Spectrometer DataAcq NMR Data Acquisition (1D & 2D) NMR_Spectrometer->DataAcq Reagents D₂O, Buffers, etc. Reagents->SamplePrep SamplePrep->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc SpectralData ¹H and ¹³C NMR Spectra DataProc->SpectralData Assignments Chemical Shift Assignments DataProc->Assignments StructureConfirm Confirmed Molecular Structure Assignments->StructureConfirm

Caption: Logical flow of NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural characterization of complex biomolecules such as this compound. By following the protocols outlined in this application note and utilizing a combination of 1D and 2D NMR experiments, researchers can confidently identify and structurally elucidate this and other related acyl-CoA thioesters. The predicted spectral data provided herein serves as a valuable reference for the initial assignment and confirmation of the molecular structure. This detailed characterization is a critical step in advancing our understanding of the metabolic pathways in which these molecules participate and in the development of novel therapeutics.

References

Application Notes and Protocols for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper handling, storage, and utilization of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, an acyl-CoA intermediate. Due to the limited availability of specific stability and handling data for this particular molecule, the following recommendations are based on established best practices for the general class of acyl-Coenzyme A (acyl-CoA) compounds. Researchers should treat this compound as sensitive to temperature, pH, and oxidation.

General Handling and Storage Conditions

Proper handling and storage are critical to maintain the integrity and activity of this compound. Acyl-CoAs are susceptible to both chemical and enzymatic degradation.

Summary of Recommended Handling and Storage Conditions

ParameterSolid FormAqueous Solution
Storage Temperature -20°C for long-term storage.-20°C or -80°C for long-term storage.
Shipping Temperature Typically shipped at room temperature.Should be shipped on dry ice.
pH of Solution Not applicable.Stable at a pH range of 2-6.[1][2]
Solvents Soluble in aqueous buffers.Prepare in distilled water or a suitable buffer within the stable pH range.
Stability The free acid form may be less stable than salt forms.[2]Unstable above pH 8.[1] Prone to air oxidation to form disulfides.[1][2] Should be used within one day if stored at 4°C; for longer storage, aliquots should be frozen.[2]
Protective Measures Store in a tightly sealed container, protected from moisture.To prevent oxidation, consider using buffers degassed with nitrogen or argon and supplement with reducing agents like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) just before use.[1][2] Avoid repeated freeze-thaw cycles.
Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in experimental settings, such as enzyme assays.

Protocol 1: Preparation of Stock Solutions

  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: Quickly weigh the desired amount of the solid in a controlled environment with low humidity if possible.

  • Dissolution: Dissolve the solid in a pre-chilled, sterile, aqueous buffer with a pH between 2 and 6.[1][2] If complete dissolution is difficult, gentle vortexing or sonication may be applied.[2]

  • Concentration Determination: After dissolution, determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Use in an Enzymatic Assay

This protocol provides a template for incorporating this compound into a typical enzymatic reaction.

  • Thawing: Thaw a single-use aliquot of the this compound stock solution on ice.

  • Reaction Buffer Preparation: Prepare the reaction buffer for the specific enzyme assay. If compatible with the experiment, consider adding a reducing agent such as DTT (typically 1-5 mM) to the buffer to protect the thiol group of the CoA moiety from oxidation.

  • Reaction Setup: On ice, combine the reaction buffer, enzyme, and any other necessary co-factors or substrates in a reaction vessel.

  • Initiation of Reaction: To start the reaction, add the required volume of the this compound solution to the reaction mixture.

  • Incubation: Transfer the reaction to the appropriate temperature for the desired time period as dictated by the specific enzymatic assay protocol.

  • Termination of Reaction: Stop the reaction using a suitable method, such as heat inactivation, addition of a quenching agent (e.g., acid or base), or by placing the reaction on ice.

  • Analysis: Proceed with the downstream analysis of the reaction products using appropriate techniques like HPLC, mass spectrometry, or spectrophotometry.

Biochemical Context: The Benzoyl-CoA Pathway

This compound is an intermediate in the anaerobic metabolism of aromatic compounds, a process known as the benzoyl-CoA pathway. In this pathway, the aromatic ring of benzoyl-CoA is reduced and subsequently cleaved. This metabolic route is crucial for certain bacteria to utilize aromatic compounds as a source of carbon and energy in the absence of oxygen.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Stock Solution Preparation cluster_assay Enzymatic Assay Protocol start Start: Solid Compound (-20°C Storage) weigh Equilibrate and Weigh start->weigh dissolve Dissolve in pH 2-6 Buffer weigh->dissolve measure Determine Concentration (A260) dissolve->measure aliquot Aliquot into Single-Use Tubes measure->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw Begin Assay setup Prepare Reaction Mix (Buffer, Enzyme, etc.) thaw->setup initiate Initiate Reaction with 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA setup->initiate incubate Incubate at Optimal Temperature initiate->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Products terminate->analyze

Caption: A flowchart illustrating the recommended workflow for preparing and using this compound.

benzoyl_coa_pathway Simplified Benzoyl-CoA Pathway benzoyl_coa Benzoyl-CoA dienoyl_coa Cyclic Dienoyl-CoA Intermediate benzoyl_coa->dienoyl_coa Reduction hydroxy_intermediate 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA dienoyl_coa->hydroxy_intermediate Hydration ring_cleavage Ring Cleavage hydroxy_intermediate->ring_cleavage beta_oxidation β-Oxidation ring_cleavage->beta_oxidation

Caption: A simplified diagram showing the position of this compound in the benzoyl-CoA pathway.

References

Application Notes and Protocols for In Vitro Assays with 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA thioester that has been identified as a metabolite in the anaerobic degradation pathway of naphthalene.[1] Coenzyme A (CoA) and its thioesters are central to numerous metabolic processes, including the citric acid cycle and fatty acid metabolism, acting as crucial acyl group carriers.[2][3] The study of specific acyl-CoA intermediates like this compound is vital for understanding unique metabolic pathways, such as those involved in bioremediation and the metabolism of aromatic compounds. These investigations can also inform the development of enzymatic inhibitors or probes for studying metabolic flux.

These application notes provide a framework for the in vitro study of this compound, focusing on enzymatic assays relevant to its metabolic context. The protocols provided are based on established methods for analogous enzymes and can be adapted for the specific investigation of this compound.

Putative Metabolic Role and Signaling Pathway

In the anaerobic degradation of naphthalene, this compound is an intermediate. While the complete pathway is still under investigation, it is hypothesized to be acted upon by a series of enzymes, including dehydrogenases and hydratases, to open the cyclohexane (B81311) ring and further metabolize the carbon skeleton. Understanding the enzymes that interact with this molecule is key to elucidating the complete degradation pathway.

A putative pathway involving this compound is the conversion to 6-oxocyclohex-1-ene-1-carbonyl-CoA by a dehydrogenase, followed by the action of a hydrolase to yield 3-hydroxypimelyl-CoA.[4] This is analogous to steps in the anaerobic benzoyl-CoA degradation pathway.

Putative Metabolic Pathway of this compound cluster_pathway Anaerobic Naphthalene Degradation Intermediate Metabolism Precursor_Metabolite Precursor Metabolite DHC_CoA 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Precursor_Metabolite->DHC_CoA Multiple Steps Oxo_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA DHC_CoA->Oxo_CoA Dehydrogenase (e.g., ThnO-like) Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Oxo_CoA->Hydroxypimelyl_CoA Hydrolase (e.g., Oah-like) Downstream_Metabolism Downstream Metabolism Hydroxypimelyl_CoA->Downstream_Metabolism

Caption: Putative metabolic pathway of this compound.

Quantitative Data Summary

ParameterAssay TypeEnzyme (Example)SubstrateApparent K_m (µM)V_max (µmol/min/mg)Reference
Michaelis-Menten ConstantSpectrophotometric Dehydrogenase AssayThnO (Acyl-CoA Dehydrogenase)(1R,2R)-2-carboxycyclohexylacetyl-CoA61.5N/A[1]
Inhibitor Constant (K_i)Acetyl-CoA Carboxylase Inhibition AssayAcetyl-CoA CarboxylaseNafenopin-CoA14.5N/A[5]
Specific ActivityHPLC-based Hydrolase Assay6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase6-Oxocyclohex-1-ene-1-carbonyl-CoAN/A1.2Fictional Data

Experimental Protocols

Protocol 1: In Vitro Dehydrogenase Activity Assay

This protocol is designed to measure the activity of a putative NAD⁺-dependent dehydrogenase that utilizes this compound as a substrate. The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.

Materials:

  • Purified putative dehydrogenase

  • This compound solution

  • NAD⁺ solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate buffer.

  • Prepare a stock solution of NAD⁺ in the reaction buffer.

  • In a 96-well plate or cuvette, add the reaction buffer, NAD⁺ solution, and the purified enzyme.

  • Initiate the reaction by adding the this compound solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Perform control reactions without the enzyme or without the substrate to account for any background absorbance changes.

Dehydrogenase Assay Workflow cluster_workflow Spectrophotometric Dehydrogenase Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, NAD+, Enzyme, Substrate) Mix_Components Mix Buffer, NAD+, and Enzyme in Plate/Cuvette Prepare_Reagents->Mix_Components Initiate_Reaction Add Substrate (2,6-Dihydroxycyclohexane- 1-carbonyl-CoA) Mix_Components->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm over Time Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Initial Velocity Measure_Absorbance->Analyze_Data

Caption: Workflow for a spectrophotometric dehydrogenase assay.

Protocol 2: In Vitro Hydrolase Activity Assay

This protocol is designed to measure the activity of a putative hydrolase that acts on the product of the dehydrogenase reaction (6-oxocyclohex-1-ene-1-carbonyl-CoA). The assay uses High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the substrate and the formation of the product.

Materials:

  • Purified putative hydrolase

  • 6-oxocyclohex-1-ene-1-carbonyl-CoA (enzymatically synthesized or chemically synthesized)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

Procedure:

  • Prepare a stock solution of 6-oxocyclohex-1-ene-1-carbonyl-CoA in the reaction buffer.

  • Set up reaction tubes containing the reaction buffer and the substrate.

  • Pre-incubate the tubes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified hydrolase.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and product.

  • Calculate the rate of product formation or substrate consumption based on the peak areas from the HPLC chromatograms.

Hydrolase Assay Workflow cluster_workflow HPLC-based Hydrolase Assay Workflow Prepare_Reaction Prepare Reaction Mix (Buffer, Substrate) Initiate_Reaction Add Enzyme Prepare_Reaction->Initiate_Reaction Time_Course_Sampling Take Aliquots at Different Time Points Initiate_Reaction->Time_Course_Sampling Quench_Reaction Stop Reaction with Formic Acid Time_Course_Sampling->Quench_Reaction Analyze_by_HPLC Separate and Quantify Substrate and Product by HPLC Quench_Reaction->Analyze_by_HPLC Calculate_Rate Determine Reaction Rate Analyze_by_HPLC->Calculate_Rate

Caption: Workflow for an HPLC-based hydrolase assay.

Conclusion

The provided application notes and protocols offer a starting point for the in vitro investigation of this compound and its associated enzymes. Due to the limited direct literature on this specific metabolite, these methods are based on well-established principles for studying similar CoA esters and their enzymatic transformations. Researchers are encouraged to optimize these protocols for their specific experimental systems. The elucidation of the metabolic fate of this compound will contribute to a more comprehensive understanding of anaerobic aromatic compound degradation pathways, with potential applications in bioremediation and biotechnology.

References

Application Notes and Protocols for the Study of Acyl-CoA Dehydrogenases Using 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a crucial class of flavoenzymes that catalyze the α,β-dehydrogenation of acyl-CoA esters, a key step in fatty acid and amino acid catabolism.[1] While the substrate specificity of many ACADs for linear fatty acyl-CoAs is well-characterized, the interaction of these enzymes with cyclic and substituted acyl-CoA molecules remains an area of active investigation. The compound 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is a structurally unique acyl-CoA that presents novel opportunities for probing the active sites of known ACADs and for the discovery of new enzymes with specialized functions, particularly in the context of microbial degradation of alicyclic and aromatic compounds.

These application notes provide a comprehensive, albeit prospective, guide for utilizing this compound in the study of ACyl-CoA dehydrogenases. Due to the novel nature of this substrate, the following protocols are based on established methodologies for analogous compounds and provide a robust framework for pioneering research in this area.

Potential Applications

  • Screening for Novel Acyl-CoA Dehydrogenases: this compound can be used as a specific substrate to screen microbial or environmental metagenomic libraries for novel ACADs involved in the degradation of hydroxylated alicyclic compounds. Such enzymes could have significant biotechnological applications in bioremediation and biocatalysis.

  • Probing the Active Site and Substrate Specificity of Known ACADs: The bulky and hydroxylated cyclohexane (B81311) ring of this molecule can serve as a probe to investigate the steric and electronic constraints of the active sites of well-characterized ACADs, such as the medium-chain (MCAD) and long-chain (LCAD) acyl-CoA dehydrogenases.[2][3] This can provide insights into the structural determinants of substrate specificity.

  • Inhibitor Development: If not a substrate, this compound or its derivatives could act as inhibitors of certain ACADs. This potential can be explored to develop specific inhibitors for therapeutic or research purposes, for example, in the context of metabolic disorders.

  • Elucidating Novel Metabolic Pathways: The identification of enzymes that act on this compound can help in the reconstruction of novel metabolic pathways for the degradation of cyclic compounds in various organisms.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a prerequisite for its use in enzymatic assays. A plausible synthetic route involves the synthesis of the corresponding carboxylic acid followed by its enzymatic or chemical conversion to the CoA thioester.

Part A: Synthesis of 2,6-Dihydroxycyclohexane-1-carboxylic Acid

A potential route for the synthesis of 2,6-dihydroxycyclohexane-1-carboxylic acid could be adapted from known methods for the synthesis of similar hydroxylated cyclic acids.[6][7]

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Rhodium on alumina (B75360) (Rh/Al2O3) catalyst

  • High-pressure hydrogenation reactor

  • Ethanol (B145695) (or other suitable solvent)

  • Standard laboratory glassware and purification equipment (e.g., for crystallization or chromatography)

Procedure:

  • Dissolve 2,6-dihydroxybenzoic acid in ethanol in a high-pressure reactor.

  • Add the Rh/Al2O3 catalyst.

  • Pressurize the reactor with hydrogen gas to an appropriate pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reactor, release the pressure, and filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 2,6-dihydroxycyclohexane-1-carboxylic acid.

  • Purify the product by crystallization or column chromatography.

  • Confirm the structure of the purified product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Part B: Enzymatic Synthesis of this compound

The conversion of the carboxylic acid to its CoA ester can be achieved using an acyl-CoA synthetase or chemically. The enzymatic method is often preferred for its specificity.

Materials:

  • Purified 2,6-dihydroxycyclohexane-1-carboxylic acid

  • Coenzyme A (CoASH)

  • ATP

  • Acyl-CoA synthetase (a broad-specificity enzyme may be required)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.5-8.0)

  • HPLC for purification and analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and CoASH.

  • Add the synthesized 2,6-dihydroxycyclohexane-1-carboxylic acid.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).

  • Monitor the formation of the acyl-CoA product by HPLC.

  • Purify the this compound using preparative HPLC.

  • Quantify the purified product spectrophotometrically using the molar extinction coefficient of the adenine (B156593) ring of CoA.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay

The activity of ACADs with this compound can be measured using the established electron-transferring flavoprotein (ETF) fluorescence reduction assay.[8][9] This assay is highly sensitive and specific for ACADs.

Materials:

  • Purified recombinant or isolated ACAD of interest

  • Purified recombinant porcine ETF

  • Synthesized this compound

  • Anaerobic cuvette or 96-well plate

  • Fluorometer

  • Oxygen-scavenging system (e.g., glucose, glucose oxidase, and catalase)

  • HEPES or phosphate (B84403) buffer (pH 7.5)

Procedure:

  • Prepare a reaction buffer containing HEPES or phosphate buffer and the oxygen-scavenging system.

  • Add the ACAD enzyme and ETF to the anaerobic cuvette or plate.

  • Make the system anaerobic by sealing and allowing the oxygen-scavenging system to work.

  • Record the baseline ETF fluorescence (Excitation ~380 nm, Emission ~495 nm).

  • Initiate the reaction by adding a known concentration of this compound.

  • Monitor the decrease in ETF fluorescence over time, which is proportional to the rate of the ACAD-catalyzed reaction.

  • Calculate the specific activity of the enzyme (nmol of ETF reduced per minute per mg of ACAD).

Protocol 3: Determination of Kinetic Parameters

To characterize the interaction between an ACAD and this compound, it is essential to determine the Michaelis-Menten kinetic parameters, Km and Vmax.

Procedure:

  • Perform the ETF fluorescence reduction assay as described in Protocol 2.

  • Vary the concentration of this compound over a wide range (e.g., from 0.1 x estimated Km to 10 x estimated Km).

  • Measure the initial velocity (rate of fluorescence decrease) at each substrate concentration.

  • Plot the initial velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

Protocol 4: Inhibition Studies

If an ACAD does not show activity with this compound, it may act as an inhibitor. This can be tested by measuring the activity of the enzyme with its known substrate in the presence of the novel compound.

Procedure:

  • Perform the ETF fluorescence reduction assay using a known substrate for the ACAD of interest (e.g., octanoyl-CoA for MCAD).

  • Set up a series of reactions with a fixed concentration of the known substrate and varying concentrations of this compound.

  • Measure the initial velocity for each reaction.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Data Presentation

The quantitative data obtained from the kinetic and inhibition studies should be summarized in tables for clear comparison.

Table 1: Hypothetical Kinetic Parameters of an Acyl-CoA Dehydrogenase with this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Novel ACADThis compound25 ± 3150 ± 1010.54.2 x 10⁵
MCADThis compound>500Not Detectable--
LCADThis compound150 ± 2030 ± 52.11.4 x 10⁴

Table 2: Hypothetical Inhibition of MCAD by this compound

SubstrateInhibitorType of InhibitionKi (µM)
Octanoyl-CoAThis compoundCompetitive75 ± 8

Visualizations

Diagram 1: Proposed Metabolic Context

Metabolic_Pathway cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Reaction cluster_detection Signal Detection 2_6_DHB 2,6-Dihydroxybenzoic Acid 2_6_DHC 2,6-Dihydroxycyclohexane- 1-carboxylic Acid 2_6_DHB->2_6_DHC Hydrogenation Substrate 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA 2_6_DHC->Substrate Acyl-CoA Synthetase ACAD_ox ACAD (FAD) Substrate->ACAD_ox Substrate Binding ACAD_red ACAD (FADH2) ACAD_ox->ACAD_red Dehydrogenation Product Dehydrogenated Product ACAD_red->Product Product Release ETF_ox ETF (ox) ACAD_red->ETF_ox Electron Transfer ETF_red ETF (red) ETF_ox->ETF_red Fluorescence Decrease ETF_red->ACAD_ox ACAD Regeneration

Proposed pathway for studying ACADs.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_outcomes Outcomes Synthesis Synthesize & Purify This compound Activity_Assay Perform ETF Fluorescence Reduction Assay Synthesis->Activity_Assay Enzyme_Prep Prepare Purified Acyl-CoA Dehydrogenase (ACAD) & ETF Enzyme_Prep->Activity_Assay Kinetic_Study Determine Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetic_Study If Active Inhibition_Study Test for Inhibition of ACAD Activity Activity_Assay->Inhibition_Study If Inactive Data_Processing Calculate Specific Activity Activity_Assay->Data_Processing Kinetic_Modeling Fit Data to Michaelis-Menten Equation Kinetic_Study->Kinetic_Modeling Inhibition_Analysis Analyze Inhibition Data (e.g., Dixon Plot) Inhibition_Study->Inhibition_Analysis Substrate_ID Identification as Novel Substrate Data_Processing->Substrate_ID Kinetic_Modeling->Substrate_ID Inhibitor_ID Identification as Inhibitor Inhibition_Analysis->Inhibitor_ID No_Interaction No Interaction Inhibition_Analysis->No_Interaction

Workflow for ACAD studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an acyl-CoA molecule. It is formed by the formal condensation of the thiol group of coenzyme A with the carboxyl group of 2,6-dihydroxycyclohexane-1-carboxylic acid[1]. These types of molecules are important intermediates in various metabolic pathways[2].

Q2: What is the general principle behind the synthesis of this compound?

A2: The synthesis is typically an enzymatic reaction involving the ligation of 2,6-dihydroxycyclohexane-1-carboxylic acid with Coenzyme A (CoA). This reaction is catalyzed by a specific ligase, often an acyl-CoA synthetase or ligase, and requires a source of energy, usually in the form of ATP.

Q3: What are the critical components of the synthesis reaction?

A3: The key components are:

  • Substrates: 2,6-dihydroxycyclohexane-1-carboxylic acid and Coenzyme A.

  • Enzyme: A suitable acyl-CoA ligase.

  • Energy Source: ATP is crucial for the reaction[3].

  • Buffer System: A buffer that maintains an optimal pH for enzyme activity.

  • Cofactors: Divalent cations like Mg²⁺ are often required for ligase activity[3].

Troubleshooting Guide

Low yield is a common issue in enzymatic synthesis. This guide addresses potential causes and provides systematic troubleshooting steps.

Issue 1: Low or No Product Formation

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Enzyme Test the activity of the ligase with a known substrate as a positive control[4]. Store the enzyme at the recommended temperature, typically -80°C, and avoid repeated freeze-thaw cycles.
Degraded ATP Use a fresh stock of ATP. ATP in buffers can degrade over time, especially with multiple freeze-thaw cycles[4][5]. Ensure the buffer is freshly prepared.
Sub-optimal Reactant Concentrations Vary the molar ratio of the carboxylic acid substrate to Coenzyme A. A common starting point is a 1:1 ratio, but ratios from 1:2 to 2:1 can be explored[5].
Incorrect Buffer pH or Composition Verify the pH of the reaction buffer. Most ligases have an optimal pH range. Ensure the buffer does not contain inhibitors like EDTA, which can chelate essential metal ions[3][6].
Missing Cofactors Ensure the presence of necessary cofactors, such as Mg²⁺, in the reaction buffer[3].

Troubleshooting Workflow: Low Product Yield

start Low or No Product check_enzyme Check Enzyme Activity start->check_enzyme check_reagents Check Reagent Quality check_enzyme->check_reagents Enzyme is active success Yield Improved check_enzyme->success Replaced inactive enzyme check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents are fresh check_reagents->success Replaced degraded reagents check_purification Evaluate Purification Step check_conditions->check_purification Conditions optimized check_conditions->success Adjusted pH, temp, or ratios check_purification->success Improved purification protocol

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Inconsistent Yields Between Batches

Possible Causes & Solutions

Possible CauseRecommended Action
Variability in Reagent Quality Use reagents from the same lot number for a series of experiments. Qualify new lots of critical reagents like the enzyme and CoA.
Inconsistent Pipetting Calibrate pipettes regularly. For small volumes, consider preparing a master mix to minimize pipetting errors.
Fluctuations in Incubation Temperature Use a calibrated incubator or water bath. Ensure even temperature distribution.
Inconsistent Reaction Time Use a timer and stop all reactions at the same time point, for example by adding a quenching solution.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Nuclease-free water to a final volume of 50 µL.

      • 10X Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, pH 7.5).

      • 100 mM ATP solution (2.5 µL, final concentration 5 mM).

      • 10 mM 2,6-dihydroxycyclohexane-1-carboxylic acid (5 µL, final concentration 1 mM).

      • 10 mM Coenzyme A (5 µL, final concentration 1 mM).

    • Mix gently by pipetting.

  • Enzyme Addition:

    • Add 1-5 µg of a suitable acyl-CoA ligase to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).

  • Analysis:

    • Analyze the formation of the product by HPLC or LC-MS. A novel, highly sensitive method involves derivatization to fluorescent acyl etheno CoA esters followed by HPLC analysis[7].

Data Presentation

The following tables present hypothetical data to illustrate the impact of various parameters on the reaction yield.

Table 1: Effect of Substrate Molar Ratio on Product Yield

Molar Ratio (Carboxylic Acid:CoA)Average Yield (%)Standard Deviation
1:265± 4.2
1:185± 3.1
2:178± 3.8

Table 2: Effect of ATP Concentration on Product Yield

ATP Concentration (mM)Average Yield (%)Standard Deviation
145± 5.5
588± 2.9
1090± 2.5

Signaling Pathways and Workflows

Synthesis Pathway

The synthesis of this compound is a ligation reaction.

sub1 2,6-Dihydroxycyclohexane- 1-carboxylic acid enzyme Acyl-CoA Ligase sub1->enzyme sub2 Coenzyme A sub2->enzyme atp ATP atp->enzyme amp AMP + PPi enzyme->amp product 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA enzyme->product

Caption: The enzymatic synthesis of this compound.

References

stability issues of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. The information is designed to help you address potential stability issues and ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound in solution.

Problem Potential Cause Recommended Solution
Loss of Compound Activity or Degradation Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH and elevated temperatures.- Maintain solutions at a slightly acidic to neutral pH (e.g., pH 6.0-7.4). For long-term storage, a pH of 4.0 may improve stability. - Work with solutions on ice and store them at -80°C for long-term preservation.[1][2] - Prepare fresh solutions for each experiment whenever possible.[3]
Oxidation of the Vicinal Diol: The 2,6-dihydroxy groups can be susceptible to oxidation, leading to the formation of ketone or dione (B5365651) derivatives. This can be accelerated by the presence of metal ions or reactive oxygen species.- Degas buffers to remove dissolved oxygen. - Consider adding a small amount of a gentle antioxidant, such as ascorbic acid, to the solution.[4] - Use metal-chelating agents (e.g., EDTA) in your buffers if metal ion contamination is suspected.
Inconsistent or Non-reproducible Experimental Results Inconsistent Sample Handling: Variations in temperature, incubation time, or storage conditions between experiments can lead to differing levels of degradation.- Standardize all experimental protocols, including solution preparation, incubation times, and storage methods. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Contamination of Buffers or Reagents: Contaminants in buffers or other reagents could catalyze the degradation of the compound.- Use high-purity reagents and water for all solutions. - Prepare fresh buffers regularly.
Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS) Degradation Products: The appearance of new peaks may indicate the formation of hydrolysis or oxidation byproducts.- Analyze fresh vs. aged samples to identify potential degradation peaks. - Use the general protocol for assessing stability (provided below) to systematically identify degradation products under different conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

For short-term storage (hours to a few days), it is recommended to keep the solution at 4°C in a slightly acidic buffer (pH ~6.8). For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C.[1][2] Avoid repeated freeze-thaw cycles.

Q2: What type of buffer system is recommended for experiments with this compound?

A buffer system that maintains a pH between 6.8 and 7.4 is generally suitable for enzymatic assays.[2][5] For applications where stability is a primary concern, such as in analytical standards, a buffer with a pH around 6.8 is advisable.[4] Potassium phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffers are commonly used for acyl-CoA analysis.[2][4]

Q3: How can I prevent the oxidation of the diol groups?

To minimize oxidation, it is recommended to work with deoxygenated solutions and to protect the compound from light. The addition of low concentrations of antioxidants, such as ascorbic acid, may also be beneficial. However, compatibility with downstream applications should be verified.

Q4: Is this compound sensitive to light?

While there is no specific data on the photosensitivity of this molecule, as a general precaution for complex organic molecules, it is advisable to minimize exposure to direct light during handling and storage.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solution:

  • Dissolve a known amount of this compound in an appropriate solvent (e.g., a buffer at pH 6.8) to create a concentrated stock solution.

2. Stability Study Setup:

  • Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH values, temperatures, presence/absence of an antioxidant).

  • Dilute the aliquots to the final experimental concentration in the respective test buffers.

3. Incubation:

  • Incubate the samples under the defined conditions (e.g., 4°C, room temperature, 37°C).

4. Time-Point Analysis:

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each condition.

  • Immediately quench any potential degradation by adding an appropriate quenching agent or by snap-freezing in liquid nitrogen.

5. HPLC/LC-MS Analysis:

  • Analyze the samples using a suitable reversed-phase HPLC or LC-MS method. Acyl-CoA compounds are typically monitored by UV absorbance at 260 nm.

  • The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol.

6. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of the remaining compound against time for each condition to determine its stability.

Visualizations

Potential Degradation Pathways

A 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA B Hydrolysis A->B H₂O, pH > 7 C Oxidation A->C Oxidizing agents, metal ions D 2,6-Dihydroxycyclohexane- 1-carboxylic acid + Coenzyme A B->D E Keto or Dione derivatives C->E start Inconsistent or unexpected experimental results q1 Are you observing a loss of activity or appearance of new peaks? start->q1 a1_yes Potential Degradation q1->a1_yes Yes a1_no Check other experimental parameters (e.g., reagent concentrations, instrument calibration) q1->a1_no No q2 Check Storage and Handling: - Temperature? - pH of solution? - Age of solution? a1_yes->q2 q3 Check for Oxidizing Agents: - Dissolved oxygen? - Metal ion contamination? a1_yes->q3 a2_adjust Adjust conditions: - Store at -80°C - Use slightly acidic pH - Prepare fresh solutions q2->a2_adjust end Re-run experiment a2_adjust->end a3_adjust Mitigate Oxidation: - Degas buffers - Use antioxidants/chelators q3->a3_adjust a3_adjust->end

References

Technical Support Center: Purifying 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. The information provided is based on established principles for the purification of acyl-CoA esters and may require optimization for this specific molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Purified Product Hydrolysis of the Thioester Bond: Acyl-CoA thioesters are susceptible to hydrolysis, especially at alkaline pH.[1][2][3]Maintain a slightly acidic to neutral pH (pH 6.0-7.0) throughout the purification process. Work at low temperatures (0-4°C) to minimize enzymatic and chemical degradation.
Oxidation of Dihydroxy Groups: The vicinal diol functionality in the cyclohexane (B81311) ring may be prone to oxidation.[4]Degas all buffers and solvents to remove dissolved oxygen. Consider adding a small amount of a reducing agent like DTT (dithiothreitol) to the buffers, but be mindful of its potential interference with downstream applications.
Inefficient Extraction from Biological Samples: Due to its polarity from the dihydroxy groups and the CoA moiety, the molecule may not be efficiently extracted using standard protocols for less polar acyl-CoAs.Use a multi-step extraction procedure. An initial protein precipitation with an organic solvent like acetonitrile/isopropanol can be followed by a solid-phase extraction (SPE) method suitable for polar molecules.[5][6]
Product Degradation During Purification Cleavage of the CoA Moiety: Besides thioester hydrolysis, the pyrophosphate bond in Coenzyme A can be labile.Avoid harsh acidic or basic conditions. Use buffers with chelating agents like EDTA to remove divalent metal ions that can catalyze pyrophosphate hydrolysis.
Adsorption to Surfaces: The polar nature of the molecule can lead to non-specific binding to glass or plastic surfaces.Use low-adsorption tubes and glassware. Silanize glassware if necessary. Include a non-ionic detergent at a low concentration in the buffers, if compatible with subsequent analyses.
Poor Resolution in HPLC Co-elution with Contaminants: The high polarity of the target molecule might cause it to elute early in reversed-phase HPLC, close to other polar contaminants.[7][8][9]Use a C18 column with a polar end-capping. Optimize the gradient elution to achieve better separation of early-eluting compounds. Consider using an ion-pairing reagent in the mobile phase to improve retention and peak shape.[8]
Peak Tailing: This can be caused by interactions with residual silanol (B1196071) groups on the HPLC column or by the presence of multiple isomers.Use a high-purity, end-capped HPLC column. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for purifying and storing this compound?

A1: To minimize hydrolysis of the thioester bond, it is recommended to maintain a pH between 6.0 and 7.0.[3] For long-term storage, solutions should be kept at -80°C at a slightly acidic pH (around 6.0).[10]

Q2: How can I monitor the purity of my sample during the purification process?

A2: Purity can be monitored using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[8][11] Mass spectrometry can be used to confirm the identity of the product.[12][13]

Q3: Are there any specific types of chromatography columns that are better suited for this molecule?

A3: For solid-phase extraction (SPE), a mixed-mode or a polar-functionalized sorbent might be more effective than a standard C18 sorbent due to the molecule's polarity. For RP-HPLC, a C18 column with polar end-capping is a good starting point.[5][7]

Q4: My purified product seems to be a mixture of isomers. How can I resolve them?

A4: The presence of multiple stereoisomers of the 2,6-dihydroxycyclohexane moiety is possible. High-resolution HPLC with a long column and a shallow gradient may help to separate diastereomers. Chiral chromatography could be an option for resolving enantiomers, although this can be challenging for a molecule of this size and complexity.

Q5: Can I use enzymatic synthesis for preparing this compound?

A5: Yes, enzymatic synthesis using an appropriate acyl-CoA ligase is a viable and often milder alternative to chemical synthesis.[12][14][15][16] This approach can offer high specificity and avoid the use of harsh reagents that could degrade the molecule.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification

This protocol is a general guideline and may need optimization.

  • Column Conditioning: Condition a polar-modified SPE cartridge (e.g., a mixed-mode or diol-based sorbent) by washing with one column volume of methanol, followed by two column volumes of equilibration buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.5).

  • Sample Loading: Load the crude sample, ensuring the pH is adjusted to the optimal range.

  • Washing: Wash the column with two to three column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the this compound with a suitable elution buffer. This could be the equilibration buffer with an increased salt concentration or the addition of a mild organic solvent like acetonitrile. Collect fractions and monitor the absorbance at 260 nm.

  • Desalting: If a high salt concentration was used for elution, the collected fractions may need to be desalted using a subsequent SPE step with a C18 cartridge or by dialysis.

Protocol 2: Reversed-Phase HPLC Analysis
  • Column: C18 reversed-phase column with polar end-capping (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B (linear gradient)

    • 25-30 min: 30-95% B (linear gradient)

    • 30-35 min: 95% B (wash)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[11]

  • Injection Volume: 10-20 µL.

Data Presentation

The following tables provide an example of how to present purification data. The values are hypothetical and for illustrative purposes.

Table 1: Purification of this compound

Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Yield (%) Purity (%)
Crude Extract10050051005
Ammonium Sulfate Precipitation40400108015
Solid-Phase Extraction10300306050
HPLC Purification220010040>95

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Enzymatic or Chemical Synthesis extraction Solid-Phase Extraction (SPE) synthesis->extraction Crude Product hplc Reversed-Phase HPLC extraction->hplc Partially Purified analysis HPLC-UV (Purity) LC-MS (Identity) hplc->analysis Purified Product

Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_product 2,6-Dihydroxycyclohexane-1-carboxylic acid + Coenzyme A main->hydrolysis_product High pH, Temperature oxidation_product Oxidized derivatives (e.g., diketone) main->oxidation_product Presence of Oxidants

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2,6-Dihydroxycyclohexane-1-carbonyl-CoA Mass Spec Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry detection of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection of this compound by mass spectrometry.

Question: I am not detecting any signal for my target compound. What are the potential causes and solutions?

Answer:

Several factors can contribute to a lack of signal for this compound. Here's a step-by-step troubleshooting workflow:

Troubleshooting Workflow for No Signal Detection

NoSignalWorkflow start No Signal for This compound sub_sample Sample Integrity & Preparation start->sub_sample sub_lc Liquid Chromatography sub_sample->sub_lc If sample is stable and properly prepared node_stability Check Compound Stability: - Analyze immediately after extraction. - Keep samples at low temperature (4°C). - Use antioxidants if degradation is suspected. sub_sample->node_stability node_extraction Verify Extraction Efficiency: - Use established protocols for acyl-CoAs. - Solid Phase Extraction (SPE) can be effective. - Ensure complete elution from the extraction column. sub_sample->node_extraction sub_ms Mass Spectrometer sub_lc->sub_ms If chromatography is optimized node_column Column Selection: - C8 or C18 reversed-phase columns are common for acyl-CoAs. - Consider the polarity of your compound. sub_lc->node_column node_mobile_phase Mobile Phase Optimization: - Use ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers. - Alkaline mobile phases can improve peak shape for some CoAs. sub_lc->node_mobile_phase end_resolve Signal Detected sub_ms->end_resolve If MS parameters are correct node_ionization Ionization Mode: - Positive ion mode is generally more sensitive for acyl-CoAs. - Test negative ion mode as well. sub_ms->node_ionization node_fragmentation Fragmentation (MS/MS): - Look for the characteristic neutral loss of the CoA moiety (507 Da). - Optimize collision energy to maximize the signal of specific fragment ions. sub_ms->node_fragmentation

Caption: Troubleshooting workflow for no signal detection.

  • Compound Stability : this compound, like other acyl-CoAs, can be unstable in aqueous solutions.[1][2] Degradation can occur due to enzymatic activity in the sample or chemical instability. Ensure samples are processed quickly and kept at low temperatures.

  • Sample Preparation : Inefficient extraction can lead to low recovery of the target analyte. Many protocols for acyl-CoAs utilize solid-phase extraction (SPE) to purify and concentrate the compounds.[3]

  • Ionization Efficiency : Acyl-CoAs generally ionize well in positive electrospray ionization (ESI) mode.[4][5] However, it's advisable to also test negative ion mode. The dihydroxy nature of your compound might influence which mode is more sensitive.

  • Mass Spectrometer Settings : Ensure the mass spectrometer is properly calibrated and tuned.[6] For MS/MS experiments, the collision energy should be optimized to produce characteristic fragment ions.

Question: I am observing a weak signal or poor sensitivity. How can I improve it?

Answer:

Improving signal intensity involves optimizing several aspects of your experimental setup.

Logical Relationship for Improving Signal Intensity

SignalImprovement cluster_0 Sample Preparation cluster_1 LC-MS Parameters cluster_2 Data Acquisition a1 Increase Sample Concentration b1 Optimize Ionization Source Parameters (e.g., spray voltage, gas flow) a1->b1 a2 Optimize SPE Cleanup b2 Adjust Mobile Phase pH a2->b2 c1 Increase Dwell Time for MRM Transitions b1->c1 c2 Use Scheduled MRM b2->c2 b3 Use a More Sensitive Mass Analyzer

Caption: Key areas for improving signal intensity.

  • Sample Concentration : If the sample is too dilute, the signal may be weak.[6] Conversely, a highly concentrated sample can lead to ion suppression.[6]

  • Chromatography : Poor chromatographic peak shape can result in a lower apparent signal-to-noise ratio. Alkaline mobile phases have been shown to improve peak shapes for some acyl-CoAs.[7]

  • Ion Source Parameters : Fine-tuning the ESI source parameters, such as spray voltage, gas flows, and temperature, can significantly enhance ionization efficiency.[1]

  • Mass Spectrometry Parameters : In MS/MS, ensure you are monitoring the most abundant and specific fragment ions. The characteristic fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da in positive mode.[3]

Question: I am seeing unexpected peaks or high background noise. What could be the cause?

Answer:

High background noise or the presence of unexpected peaks can interfere with the detection and quantification of your target analyte.

  • Contamination : Contaminants can be introduced from solvents, glassware, or the sample matrix itself. Ensure high-purity solvents and clean equipment are used.

  • Matrix Effects : Components of the biological matrix can co-elute with the analyte and suppress or enhance its ionization.[8] An effective sample cleanup, such as SPE, can minimize matrix effects.[3]

  • In-source Fragmentation : The analyte may be fragmenting in the ionization source before entering the mass analyzer. This can be mitigated by optimizing the source conditions, such as reducing the cone voltage.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?

Q2: What type of liquid chromatography column is best suited for separating this compound?

A2: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of acyl-CoAs.[4][7] The choice between C8 and C18 will depend on the overall polarity of your analyte and the desired retention time. Given the presence of two hydroxyl groups, a C8 column might provide better peak shape and retention than a more hydrophobic C18 column.

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: Acyl-CoAs are known to be unstable.[1][10] To minimize degradation:

  • Perform all sample preparation steps on ice or at 4°C.

  • Analyze samples as quickly as possible after extraction.

  • If storage is necessary, store extracts at -80°C.[7]

  • Use glass vials instead of plastic, as some studies have shown that CoA compounds can adsorb to plastic surfaces.[10]

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of acyl-CoAs, which can be used as a starting point for method development for this compound.

ParameterTypical Value/SettingReference
Ionization ModePositive Electrospray Ionization (ESI)[4][5]
Precursor Ion (for MS/MS)[M+H]⁺[4]
Common Neutral Loss507 Da[3]
Common Fragment Ionm/z 428.0365[9]
LC ColumnC8 or C18 reversed-phase[4][7]
Mobile Phase BuffersAmmonium formate or ammonium acetate[4][7]

Experimental Protocols

Protocol 1: Sample Extraction from Tissues

  • Weigh approximately 250 mg of powdered, frozen tissue.

  • Add an appropriate internal standard.

  • Homogenize the tissue in an extraction buffer.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Pre-activate the cartridge with methanol.

    • Equilibrate the cartridge with the extraction buffer.

    • Load the sample.

    • Wash the cartridge with the extraction buffer.

    • Elute the acyl-CoAs with a methanol/ammonium formate solution.[7]

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) or similar.[7]

    • Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile (B52724), pH 8.2.[7]

    • Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate.[7]

    • Gradient: Develop a gradient that effectively separates the analyte of interest from other matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.[7]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-45°C.[7]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Precursor Ion: The calculated m/z of the protonated this compound.

      • Product Ions: Monitor for the fragment ion resulting from the neutral loss of 507 Da and potentially other characteristic fragment ions.

    • Optimization: Optimize source parameters (e.g., capillary voltage, cone voltage, gas flows, and temperatures) and collision energy for each MRM transition to maximize signal intensity.[1]

References

Technical Support Center: Optimizing Enzyme Assays for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzyme assays involving 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors. Please note that as this compound is a specialized substrate, some of the following advice is based on established principles for analogous enzyme assays, such as those for other acyl-CoA hydrolases and dehydrogenases.

Troubleshooting Guide

This guide addresses common issues that you may encounter during your enzyme assays.

Question (Issue) Possible Causes Troubleshooting Steps
Why am I observing low or no enzyme activity? 1. Sub-optimal assay conditions: pH, temperature, or ionic strength may not be ideal for your enzyme. 2. Enzyme instability: The enzyme may be degrading during storage or the assay itself. 3. Incorrect substrate concentration: The concentration of this compound may be too low (below Km) or too high (causing substrate inhibition). 4. Missing cofactors: The enzyme may require specific metal ions or other cofactors for activity. 5. Inactive enzyme: The enzyme preparation may have lost activity due to improper purification or storage.1. Optimize assay conditions: Systematically vary the pH, temperature, and salt concentration to find the optimal range for your enzyme. 2. Ensure enzyme stability: Add stabilizing agents like glycerol (B35011) or BSA to the storage and assay buffers. Keep the enzyme on ice at all times. 3. Determine the optimal substrate concentration: Perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) and the optimal substrate concentration to use. 4. Check for cofactor requirements: Review the literature for similar enzymes or test the effect of adding common cofactors (e.g., Mg²⁺, NAD⁺).[1][2] 5. Verify enzyme activity: Use a known positive control or a different batch of enzyme to confirm activity.
Why is the background signal in my assay too high? 1. Substrate instability: this compound may be unstable under the assay conditions and spontaneously degrade. 2. Contaminating enzymes: The enzyme preparation may contain other enzymes that react with the substrate or detection reagents. 3. Non-enzymatic reaction: The detection reagents may be reacting with components of the assay buffer or the substrate itself.1. Run a no-enzyme control: This will help determine the rate of non-enzymatic substrate degradation. If high, consider adjusting the buffer composition or pH. 2. Purify the enzyme: Further purification steps, such as affinity or size-exclusion chromatography, may be necessary to remove contaminating enzymes.[1] 3. Run a no-substrate control: This will identify any background reaction between the enzyme and the detection reagents.
Why is there high variability between my replicate assays? 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Incomplete mixing: Failure to properly mix the reaction components can result in non-uniform reaction rates. 3. Temperature fluctuations: Inconsistent temperature control across samples can affect enzyme activity. 4. Reagent degradation: One or more of the reagents may be degrading over the course of the experiment.1. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing: Gently vortex or invert tubes to mix all components before starting the reaction. 3. Use a temperature-controlled instrument: A water bath or a temperature-controlled plate reader will ensure consistent temperature. 4. Prepare fresh reagents: Prepare all buffers and reagent solutions fresh before each experiment.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme might utilize this compound as a substrate?

A1: Based on its chemical structure, this compound is likely a substrate for enzymes such as hydrolases, dehydrogenases, or lyases involved in metabolic pathways. For example, similar structures are intermediates in the anaerobic degradation of aromatic compounds.[1][2][3]

Q2: How can I monitor the enzymatic reaction?

A2: The method of monitoring will depend on the reaction catalyzed by your enzyme.

  • Spectrophotometrically: If the reaction produces or consumes a chromophore, you can monitor the change in absorbance at a specific wavelength. For example, if your enzyme is a dehydrogenase that uses NAD⁺ as a cofactor, you can monitor the production of NADH by measuring the increase in absorbance at 340 nm.[2]

  • Coupled enzyme assays: If the direct reaction is not easily monitored, it can be coupled to a second enzymatic reaction that results in a measurable signal.

  • Chromatographically: Methods like HPLC can be used to separate and quantify the substrate and product over time.

Q3: What are the key parameters to optimize for an enzyme assay?

A3: The key parameters to optimize include:

  • pH: The optimal pH for enzyme activity.

  • Temperature: The temperature at which the enzyme exhibits maximum activity.

  • Buffer system and ionic strength: The type and concentration of the buffer can influence enzyme activity.

  • Enzyme concentration: The concentration of the enzyme should be in the linear range of the assay.

  • Substrate concentration: The concentration of this compound should be optimized to ensure saturation without causing substrate inhibition.

  • Cofactor concentration (if applicable): The concentration of any required cofactors should be saturating.

Experimental Protocols

The following is a generalized protocol for a spectrophotometric enzyme assay. This should be considered a starting point and will likely require optimization for your specific enzyme.

Objective: To determine the activity of an enzyme that utilizes this compound.

Materials:

  • Purified enzyme solution

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl, phosphate (B84403) buffer) at various pH values

  • Cofactors (if required, e.g., NAD⁺, MgCl₂)

  • Temperature-controlled spectrophotometer or plate reader

  • Cuvettes or microplates

General Protocol:

  • Prepare the reaction mixture: In a cuvette or microplate well, combine the assay buffer, any required cofactors, and water to the desired final volume.

  • Pre-incubate: Pre-incubate the reaction mixture at the desired assay temperature for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add a small, known volume of the enzyme solution to the reaction mixture and mix thoroughly.

  • Monitor the reaction: Immediately place the cuvette or microplate in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time. Record data at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Determine the initial rate: Plot absorbance versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

  • Run controls:

    • No-enzyme control: Replace the enzyme solution with an equal volume of storage buffer to measure the rate of non-enzymatic substrate degradation.

    • No-substrate control: Replace the substrate solution with an equal volume of assay buffer to measure any background reaction.

Data Presentation

Systematic optimization of assay conditions is crucial. The following table provides a template for recording your optimization results.

Parameter Range Tested Optimal Condition Notes
pH6.0 - 9.0e.g., Tris-HCl buffer
Temperature (°C)20 - 45
Buffer Concentration (mM)25 - 200
Enzyme Concentration (nM)Should be in the linear range
Substrate Concentration (µM)Based on Km determination
Cofactor (e.g., Mg²⁺) (mM)0 - 10
Cofactor (e.g., NAD⁺) (mM)0 - 2

Visualizations

Experimental Workflow for Enzyme Assay Optimization

The following diagram illustrates a typical workflow for optimizing an enzyme assay.

EnzymeAssayOptimization cluster_prep Preparation cluster_dev Assay Development cluster_opt Optimization cluster_val Validation Enzyme Purify/Obtain Enzyme AssayMethod Select Assay Method (e.g., Spectrophotometric) Enzyme->AssayMethod Substrate Synthesize/Purchase Substrate Substrate->AssayMethod Buffer Prepare Buffers & Reagents Buffer->AssayMethod InitialTest Perform Initial Activity Test AssayMethod->InitialTest Optimize_pH Optimize pH InitialTest->Optimize_pH If activity detected Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Optimize_Conc Optimize Enzyme & Substrate Conc. Optimize_Temp->Optimize_Conc Optimize_Cofactor Optimize Cofactor Conc. Optimize_Conc->Optimize_Cofactor Kinetics Determine Kinetic Parameters (Km, Vmax) Optimize_Cofactor->Kinetics Validate Validate Assay (Linearity, Reproducibility) Kinetics->Validate

Caption: A workflow for the systematic optimization of an enzyme assay.

References

preventing degradation of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA during extraction. The guidance is based on established principles for the handling of sensitive acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

The degradation of this compound primarily stems from the inherent instability of its thioester bond. This bond is susceptible to three main degradation pathways:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond upon cell lysis.[1] These enzymes are widespread and must be inactivated immediately to prevent loss of the target analyte.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions. Alkaline environments (pH above 8) significantly accelerate this degradation.[1]

  • Thermal Decomposition: Elevated temperatures increase the rate of both enzymatic and chemical degradation.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

To maintain the stability of this compound, it is crucial to work within a slightly acidic pH range. Aqueous solutions of Coenzyme A and its esters are most stable between pH 2 and 6.[1] Many established protocols for acyl-CoA extraction utilize buffers with a pH of approximately 4.9.[1][2]

Q3: How does temperature impact the stability of the target compound?

Temperature is a critical factor in the stability of this compound. All extraction steps should be performed on ice or at sub-zero temperatures to minimize both enzymatic activity and chemical hydrolysis.[1] For long-term storage, CoA derivatives should be kept at -20°C or below.[1]

Q4: Which enzymes are responsible for the degradation of this compound?

The primary enzymatic threat to this compound is the family of acyl-CoA thioesterases (ACOTs). These enzymes catalyze the hydrolysis of the thioester bond, converting the acyl-CoA back to its corresponding free acid and Coenzyme A. ACOTs are ubiquitous within cells, making their rapid inactivation a critical first step in any extraction protocol.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of Target Compound Incomplete Quenching of Enzymatic Activity: Cellular thioesterases are highly active and can degrade the analyte upon cell lysis.[1]Immediately quench metabolic activity. For tissue samples, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled organic solvent like methanol (B129727) at -80°C.[3]
Non-Optimal pH of Extraction Buffers: Use of neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1]Employ an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at pH 4.9 is a common and effective choice.[1][2]
High Temperature During Sample Processing: Degradation rates increase significantly with temperature.[1]Maintain samples on ice or at 4°C throughout the entire extraction procedure. Use pre-chilled solvents and tubes.
Insufficient Extraction from Sample Matrix: The analyte may not be efficiently released from the cellular matrix.Optimize the extraction solvent based on the polarity of the target analyte. Consider using solvent mixtures like acetonitrile/isopropanol.[4] Sonication or multiple extraction steps can also improve yield.[1]
Inconsistent Results Between Replicates Variable Sample Handling: Inconsistencies in the timing of quenching or extraction can lead to variable degradation.Standardize all sample handling steps, ensuring that each replicate is processed identically and for the same duration.
Column Overload in Solid-Phase Extraction (SPE): Exceeding the capacity of the SPE column can lead to loss of the analyte.Decrease the sample volume or use a column with a larger sorbent bed.
Presence of Interfering Peaks in Analysis (e.g., LC-MS) Co-elution of Contaminants: Other cellular components may have similar properties to the target analyte and co-elute.Optimize the chromatographic separation method. Adjusting the mobile phase gradient or using a different column chemistry can improve resolution.
Formation of Emulsions during Liquid-Liquid Extraction (LLE): Emulsions can trap the analyte and lead to poor recovery and contamination.Gently swirl instead of vigorously shaking the extraction mixture. Adding brine (salting out) can also help break emulsions.

Quantitative Data

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~4~1.5
C18:1-CoA-~5~2
C18:2-CoA-~1.5~0.5
C20:4-CoA-~1~0.2

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions and normalization methods.[5]

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a generalized method for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures, which can be adapted for this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal standards (optional, but recommended for quantitative analysis)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[5]

  • Metabolism Quenching and Cell Lysis:

    • Add a sufficient volume of cold (-80°C) methanol (containing internal standards, if used) to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[5]

    • Suspension cells: Resuspend the cell pellet in the cold methanol.[5]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[5]

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical platform (e.g., LC-MS).[5] The choice of reconstitution solvent is critical for maintaining the stability of the analyte.

Visualizations

Degradation Pathways of this compound

Potential Degradation Pathways 2_6_Dihydroxycyclohexane_1_carbonyl_CoA 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Enzymatic_Degradation Enzymatic Degradation (Thioesterases) Chemical_Hydrolysis Chemical Hydrolysis (Alkaline pH) Thermal_Decomposition Thermal Decomposition (High Temperature) Degradation_Products Degradation Products (e.g., Free Acid + CoASH) Enzymatic_Degradation->Degradation_Products Chemical_Hydrolysis->Degradation_Products Thermal_Decomposition->Degradation_Products

Caption: Key factors leading to the degradation of this compound.

Experimental Workflow for Extraction

Extraction Workflow Cell_Harvesting 1. Cell Harvesting & Washing Quenching 2. Quenching & Cell Lysis (-80°C Methanol) Cell_Harvesting->Quenching Centrifugation 3. Centrifugation (Protein Precipitation) Quenching->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Drying 5. Drying (Nitrogen/Vacuum) Supernatant_Collection->Drying Reconstitution 6. Reconstitution & Analysis Drying->Reconstitution

Caption: A generalized workflow for the extraction of acyl-CoAs from biological samples.

References

Technical Support Center: Resolving Isomers of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 2,6-dihydroxycyclohexane-1-carbonyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of my this compound isomers?

Poor resolution is a common challenge when separating structurally similar isomers. Several factors can contribute to this issue:

  • Suboptimal Stationary Phase: The choice of HPLC column is critical. For separating isomers, a high-resolution column is necessary. Consider using columns with smaller particle sizes (e.g., < 3 µm) or specialized chemistries. For chiral separations, a chiral stationary phase (CSP) is required.[1][2][3]

  • Inadequate Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution. The polarity, pH, and additives of the mobile phase must be carefully optimized.[1][4]

  • Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which can impact resolution.[1][5]

Q2: What are the recommended starting conditions for separating these isomers?

For initial method development, a reverse-phase C18 column is a common starting point for non-polar to moderately polar compounds.[2] Given the polar nature of the dihydroxycyclohexane moiety and the presence of the CoA group, a polar-embedded or aqueous-stable C18 column might provide better results. For chiral separations, columns with polysaccharide-based chiral selectors are often effective.[6]

A typical starting mobile phase could be a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier like formic acid or a buffer to control the pH.[4]

Q3: My chromatographic peaks are tailing. What are the potential causes and solutions?

Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[7][8]

  • Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) backbone of the column can cause tailing. Using a highly deactivated (end-capped) column or adding a competing base to the mobile phase can mitigate this.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.

Q4: How can I ensure the stability of this compound during analysis?

Acyl-CoA esters can be susceptible to hydrolysis, especially at non-optimal pH values. It is crucial to maintain the sample at a low temperature and use a buffered mobile phase at a suitable pH to minimize degradation. Sample preparation should be performed quickly, and samples should not be left at room temperature for extended periods.

Q5: I am not observing any signal from my detector. What are the common troubleshooting steps?

If you are not getting a signal, check the following:

  • Detector Settings: Ensure the detector is on and set to the correct wavelength for your compound.

  • Connections: Check all electrical and fluidic connections between the column, detector, and data system.[7]

  • Flow Path: Verify that there is mobile phase flow through the system and that there are no leaks or blockages.[7]

  • Sample Integrity: Confirm that your sample was correctly prepared and injected.

Troubleshooting Guides

Guide 1: Improving Peak Resolution

If you are experiencing co-elution or poor resolution of your isomers, follow these steps:

  • Optimize the Mobile Phase:

    • Gradient Slope: For gradient elution, try a shallower gradient to increase the separation between closely eluting peaks.

    • Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities.

    • pH: Adjust the pH of the mobile phase. For acidic compounds, a lower pH can improve peak shape and retention.

  • Adjust the Column Temperature:

    • Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but it may also reduce retention time. Experiment with temperatures in the range of 25-40°C.[1]

  • Evaluate Different Stationary Phases:

    • If using a C18 column, consider one with a different bonding chemistry or a different manufacturer.

    • For chiral separations, screen a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) to find the one that provides the best enantioselectivity.[3][6]

Guide 2: Addressing High Backpressure

High backpressure can indicate a blockage in the system.

  • Isolate the Source: Systematically disconnect components (column, guard column, tubing) starting from the detector and working backward to identify the source of the high pressure.

  • Check for Blockages: If the pressure drops when the column is removed, the column or guard column is likely blocked. Try back-flushing the column with a strong solvent.

  • Filter Mobile Phase and Samples: Always filter your mobile phase and samples to remove particulates that can clog the system.[9]

Data Presentation

Table 1: HPLC Parameters for Method Optimization

ParameterTypical Starting ValueRange for OptimizationPotential Impact on Separation
Column Chemistry C18, 5 µmC8, Phenyl, Polar-Embedded, ChiralSelectivity, Resolution
Column Dimensions 4.6 x 150 mm2.1-4.6 mm ID, 50-250 mm LengthEfficiency, Resolution, Run Time
Mobile Phase A Water + 0.1% Formic AcidBuffered solutions (e.g., ammonium (B1175870) acetate)pH control, Peak Shape
Mobile Phase B AcetonitrileMethanolSelectivity, Elution Strength
Flow Rate 1.0 mL/min0.5 - 2.0 mL/minResolution, Backpressure, Run Time
Column Temperature 30 °C25 - 50 °CEfficiency, Retention Time, Selectivity
Injection Volume 10 µL1 - 20 µLPeak Shape, Sensitivity
Detection Wavelength ~260 nm (for CoA)Scan for optimal absorbanceSensitivity

Experimental Protocols

General Protocol for HPLC Method Development for Isomer Resolution
  • Sample Preparation:

    • Dissolve the this compound standard in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[8]

    • Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • HPLC System Setup:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Scouting Gradient:

    • Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the isomers.

  • Method Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the isomers to improve resolution.

    • Systematically adjust other parameters as outlined in Table 1, changing one parameter at a time to observe its effect.

  • System Suitability:

    • Once a suitable separation is achieved, perform multiple injections of a standard to ensure the method is reproducible in terms of retention time, peak area, and resolution.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Standard/Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/MS) Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Report Generate Report Integrate->Report

Caption: Experimental workflow from sample preparation to data analysis.

TroubleshootingTree Start Poor Peak Resolution or Co-elution CheckMobilePhase Optimize Mobile Phase? Start->CheckMobilePhase AdjustGradient Adjust Gradient Slope CheckMobilePhase->AdjustGradient Yes CheckColumn Change Column? CheckMobilePhase->CheckColumn No ChangeSolvent Change Organic Solvent (ACN <-> MeOH) AdjustGradient->ChangeSolvent AdjustGradient->CheckColumn AdjustpH Adjust pH ChangeSolvent->AdjustpH DifferentChemistry Try Different Stationary Phase (e.g., Phenyl) CheckColumn->DifferentChemistry Yes ChiralColumn Use Chiral Column (for enantiomers) CheckColumn->ChiralColumn Yes (if applicable) CheckTemp Adjust Temperature? CheckColumn->CheckTemp No DifferentChemistry->CheckTemp ChiralColumn->CheckTemp OptimizeTemp Optimize Column Temperature (25-50°C) CheckTemp->OptimizeTemp Yes Success Resolution Achieved CheckTemp->Success No OptimizeTemp->Success

Caption: Troubleshooting decision tree for improving peak resolution.

References

Technical Support Center: Quantification of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a complete loss of signal, it's crucial to systematically isolate the problem. Start by confirming that the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response. Prepare fresh standards and mobile phases to eliminate the possibility of degradation or contamination. Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.[1]

Q2: My recovery of this compound from biological samples is consistently low. What are the potential causes and how can I improve it?

A2: Low recovery of acyl-CoAs like this compound is a common issue stemming from several factors:

  • Sample Degradation: Acyl-CoAs are inherently unstable due to the high-energy thioester bond, which is susceptible to both chemical and enzymatic hydrolysis.[2][3][4] It is critical to work quickly, keep samples on ice or at 4°C at all times, and immediately quench metabolic activity upon sample collection.[5][6] Flash-freezing samples in liquid nitrogen is recommended if immediate processing is not possible.[5]

  • Inefficient Extraction: The choice of extraction solvent is critical. Due to the polar nature of the dihydroxy-cyclohexane moiety, a polar solvent system is required. Methods using protein precipitation with acids like 5-sulfosalicylic acid (SSA) have shown better recovery for hydrophilic CoAs compared to traditional trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[7]

  • Loss during Solid-Phase Extraction (SPE): While SPE is often used for cleanup, it can lead to significant loss of polar analytes.[6][7] If you are using SPE, ensure the column type is appropriate and that the wash and elution steps are optimized. Consider testing a method that omits the SPE step.[7][8]

  • Adsorption to Surfaces: The phosphate (B84403) groups in the CoA molecule can adhere to glass and metal surfaces, leading to analyte loss.[6] Using polypropylene (B1209903) tubes and vials can help mitigate this issue.

Q3: I'm seeing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects are a major challenge in quantifying acyl-CoAs from complex biological samples.[9] Here are several strategies to address this:

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of matrix components.[10] This can be achieved by optimizing the gradient, using a suitable column (e.g., C18), and incorporating an ion-pairing agent in the mobile phase.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects is to use a SIL-IS of this compound. This is the gold standard as it co-elutes with the analyte and experiences the same matrix effects.[11]

  • Use an Analog Internal Standard: If a SIL-IS is not available, use a structurally similar acyl-CoA that is not present in the sample, such as an odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA).[6][12]

  • Optimize Sample Preparation: A more rigorous sample cleanup, such as a well-optimized SPE or liquid-liquid extraction, can remove interfering matrix components. However, be mindful of potential analyte loss during these steps.[5]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Q4: My chromatographic peak shape for this compound is poor (e.g., tailing or broadening). What could be the cause?

A4: Poor peak shape is often related to secondary interactions between the analyte and the LC system. For acyl-CoAs, the negatively charged phosphate groups are a common culprit. Consider the following:

  • Mobile Phase pH and Ion Pairing: Using a mobile phase with an appropriate pH and an ion-pairing agent (e.g., tributylamine (B1682462) or dimethylbutylamine) can improve peak shape by neutralizing the charge on the phosphate groups.

  • Column Choice: Ensure you are using a high-quality, well-maintained column. Over time, columns can become contaminated, leading to poor peak shapes.

  • System Contamination: Metal ions in the LC system can chelate with the phosphate groups. Regular system passivation and the use of PEEK tubing can help.

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Signal

This guide provides a systematic approach to troubleshooting low or absent signals for this compound.

Troubleshooting Flowchart for Low Signal Intensity

low_signal_troubleshooting start Start: Low or No Signal Detected check_ms 1. Check MS Performance - Infuse a known standard (e.g., Reserpine). - Is the MS system responding correctly? start->check_ms check_standard 2. Verify Analyte Standard - Prepare a fresh standard solution. - Is the calculated m/z correct? - Infuse standard directly. Signal observed? check_ms->check_standard Yes system_issue System Issue: Service MS check_ms->system_issue No check_lc 3. Check LC-MS Interface - Is there a stable spray? - Are mobile phase lines primed and flowing? check_standard->check_lc Yes standard_degraded Standard Degraded: Order New Standard check_standard->standard_degraded No check_chromatography 4. Evaluate Chromatography - Inject a fresh, high-concentration standard. - Is a peak observed (even if broad or tailing)? check_lc->check_chromatography Yes lc_issue LC/Interface Issue: Check for leaks, clogs, gas supply. check_lc->lc_issue No sample_issue 5. Investigate Sample Preparation - Review extraction protocol. - Check for analyte degradation (pH, temperature). - Assess for matrix suppression. check_chromatography->sample_issue Yes method_issue Method Issue: Optimize LC method (gradient, column, mobile phase). check_chromatography->method_issue No protocol_issue Protocol Issue: Optimize sample prep (see Guide 2 & Protocol). sample_issue->protocol_issue

Caption: Troubleshooting decision tree for low signal intensity.

Guide 2: Improving Analyte Recovery
Potential Cause Troubleshooting Steps Rationale
Analyte Degradation Work quickly and keep samples on ice at all times.[5] Use fresh, high-purity solvents. Add an internal standard early in the process to monitor recovery.[5] Avoid repeated freeze-thaw cycles.[5]Acyl-CoAs are thermally and chemically labile. The thioester bond is prone to hydrolysis.[3][13] Minimizing time and temperature exposure is critical.
Incomplete Cell Lysis / Extraction Ensure thorough homogenization of the tissue or cell pellet. Optimize the ratio of extraction solvent to sample amount. Consider different extraction solvents (see table below).Efficiently releasing the analyte from the cellular matrix is the first step to good recovery.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent premature elution or incomplete recovery. Consider methods that do not require SPE, such as using 5-sulfosalicylic acid (SSA) for protein precipitation.[6][7]SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[6][7]

Data Presentation

Table 1: Comparison of Extraction Methods for Acyl-CoAs

Data below is generalized from literature on short-chain acyl-CoAs and should be used as a guideline for method development for this compound.

Extraction Method Typical Recovery % Advantages Disadvantages Reference
10% Trichloroacetic Acid (TCA) followed by SPE25 - 60%Effective protein precipitation.Poor recovery of polar/hydrophilic acyl-CoAs and biosynthetic precursors.[7][7]
2.5% 5-Sulfosalicylic Acid (SSA), no SPE60 - 99%High recovery of polar species, simpler workflow.[7]SSA is non-volatile and remains in the sample.[7]
Methanol / Acetonitrile Precipitation70 - 90%Good for a broad range of acyl-CoAs, removes proteins.May require optimization for highly polar species.[10]
Isopropanol / Phosphate Buffer85 - 95%High recovery for a range of acyl-CoAs.Can be a more complex, multi-step procedure.[14]
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

These are starting parameters; optimization is required for this compound.

Parameter Setting Rationale
LC Column C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm)Provides good retention and separation for acyl-CoAs.[7]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH ~7Buffered aqueous phase for reverse-phase chromatography.
Mobile Phase B AcetonitrileOrganic solvent for gradient elution.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize efficiently in positive mode.[7]
MS/MS Transition Precursor Ion (Q1) -> Product Ion (Q3)Specific to the analyte. For most acyl-CoAs, a common neutral loss of 507 Da (adenosine diphosphate) or a product ion at m/z 428 is observed.[7][15]
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)Odd-chain acyl-CoA not typically found in biological systems.[6]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells using SSA

This protocol is adapted from methods shown to be effective for short-chain acyl-CoAs and is a good starting point for this compound.[7]

  • Cell Culture: Grow cells to ~90% confluency in a 6-well plate.

  • Quenching and Washing:

    • Aspirate the culture medium.

    • Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Extraction:

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., 1 µM C17:0-CoA).

    • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new polypropylene autosampler vial.

  • Analysis:

    • Inject the supernatant directly into the LC-MS/MS system for analysis.

Sample Preparation Workflow Diagram

sample_prep_workflow cluster_0 Sample Collection & Quenching cluster_1 Extraction & Deproteinization cluster_2 Clarification & Analysis cell_culture 1. Harvest Cells wash_pbs 2. Wash with Ice-Cold PBS cell_culture->wash_pbs add_ssa 3. Add 2.5% SSA with Internal Standard wash_pbs->add_ssa vortex_ice 4. Vortex & Incubate on Ice add_ssa->vortex_ice centrifuge 5. Centrifuge at 4°C vortex_ice->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for acyl-CoA extraction using the SSA method.

Signaling Pathways and Logical Relationships

Potential Sources of Analytical Interference

The diagram below illustrates the various stages during the analytical process where errors or interference can be introduced, leading to inaccurate quantification of this compound.

interference_sources cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection degradation Analyte Degradation (Enzymatic/Chemical) coelution Co-elution of Isobars peak_shape Poor Peak Shape degradation->peak_shape loss_transfer Physical Loss (Adsorption, Transfers) loss_transfer->peak_shape incomplete_extraction Incomplete Extraction incomplete_extraction->peak_shape ion_suppression Ion Suppression coelution->ion_suppression ion_enhancement Ion Enhancement coelution->ion_enhancement peak_shape->ion_suppression peak_shape->ion_enhancement final_result Final Quantified Value ion_suppression->final_result ion_enhancement->final_result analyte 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA in Sample analyte->degradation analyte->loss_transfer analyte->incomplete_extraction

Caption: Potential sources of error in the analytical workflow.

References

Technical Support Center: Enhancing HPLC Resolution of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high resolution for this compound in HPLC?

A: The primary challenges stem from the molecule's inherent chemical properties. As a highly polar compound with multiple chiral centers, analysts often encounter issues with poor retention on traditional reversed-phase columns, peak tailing, and co-elution of diastereomers. The Coenzyme A moiety can also interact with the stationary phase, leading to broad peaks.

Q2: Which type of HPLC column is most suitable for separating the diastereomers of this compound?

A: Due to the polar nature and potential for diastereomeric forms, several column chemistries should be considered. While a standard C18 column might be a starting point, more specialized phases are often necessary for adequate separation. Options include aqueous C18 (for better retention of polar analytes), phenyl-hexyl columns (offering alternative selectivity through pi-pi interactions), or chiral stationary phases if individual enantiomers need to be resolved. For diastereomer separation, sometimes normal-phase chromatography on a silica (B1680970) or cyano column can provide good resolution.[1][2]

Q3: How does the mobile phase composition affect the resolution of this compound?

A: The mobile phase is a critical factor for optimizing the separation of polar compounds like this compound.[3][4] Key considerations include:

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[5] Acetonitrile generally provides lower viscosity and better UV transparency.

  • pH: The pH of the mobile phase can influence the ionization state of the molecule, affecting retention and peak shape.[4][6] Buffering the mobile phase is crucial for reproducible results.

  • Additives: Ion-pairing reagents or other mobile phase modifiers can be used to improve peak shape and retention.[4]

Q4: My peaks for this compound are broad. What are the likely causes and solutions?

A: Broad peaks can result from several factors, including poor column efficiency, sample overload, or extra-column volume.[5] To address this, first, evaluate the column's condition with a standard compound. Ensure the sample concentration is not too high, which can lead to column saturation.[5] Also, inspect the HPLC system for any long tubing or loose connections that could contribute to extra-column band broadening.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions Residual silanol (B1196071) groups on the silica backbone of the stationary phase can interact with the polar functional groups of the analyte, causing peak tailing. Use a column with high-purity, end-capped silica. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress these interactions.[7]
Column Contamination Strongly retained sample components can accumulate at the head of the column, leading to peak distortion.[8] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[5] If the problem persists, consider using a guard column to protect the analytical column.[8]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.[9] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Issue 2: Inadequate Resolution Between Diastereomers

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Mobile Phase Composition The choice and ratio of organic solvents in the mobile phase significantly impact selectivity. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or a ternary mixture.[5] Fine-tuning the gradient profile with a shallower gradient can also improve separation.
Inappropriate Stationary Phase The column chemistry may not be providing sufficient selectivity for the diastereomers. Consider columns with different stationary phases, such as phenyl-hexyl, pentafluorophenyl (PFP), or specialized phases designed for polar analytes. In some cases, normal-phase chromatography may offer better separation of diastereomers.[2]
Temperature Effects Column temperature affects both viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.[10] Lowering the temperature can sometimes increase resolution, although it will also increase backpressure and run time.[10]
Low Column Efficiency Insufficient column efficiency will lead to broader peaks that are harder to resolve. Use a longer column or a column packed with smaller particles to increase the number of theoretical plates.[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Diastereomer Separation

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Aqueous C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B

      • 25-30 min: 30% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Injection Volume: 5 µL

Protocol 2: Normal-Phase HPLC Method for Diastereomer Separation

This protocol offers an alternative approach that can be effective for separating diastereomers.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: Silica, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase A: Hexane

    • Mobile Phase B: Isopropanol

    • Gradient:

      • 0-10 min: 10% B

      • 10-30 min: 10% to 25% B

      • 30-35 min: 25% B

      • 35.1-45 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

Visualizations

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution Start Poor Resolution Observed CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape TailingFronting Peak Tailing or Fronting? CheckPeakShape->TailingFronting OptimizeMobilePhase Adjust Mobile Phase pH Add Modifier (e.g., Formic Acid) TailingFronting->OptimizeMobilePhase Yes OverlappingPeaks Peaks Overlapping? TailingFronting->OverlappingPeaks No CheckColumnHealth Check Column Health (Use Guard Column) OptimizeMobilePhase->CheckColumnHealth CheckColumnHealth->OverlappingPeaks ChangeSelectivity Modify Mobile Phase Selectivity (Change Organic Solvent) OverlappingPeaks->ChangeSelectivity Yes End Resolution Enhanced OverlappingPeaks->End No ChangeStationaryPhase Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) ChangeSelectivity->ChangeStationaryPhase OptimizeEfficiency Improve Column Efficiency (Longer Column / Smaller Particles) ChangeStationaryPhase->OptimizeEfficiency OptimizeEfficiency->End

Caption: Troubleshooting workflow for poor HPLC resolution.

Method_Development_Strategy Method Development Strategy for Diastereomer Separation Start Define Separation Goal: Resolve Diastereomers ColumnSelection Select Initial Column (e.g., Aqueous C18) Start->ColumnSelection MobilePhaseScreening Screen Mobile Phases (ACN vs. MeOH, pH) ColumnSelection->MobilePhaseScreening GradientOptimization Optimize Gradient Profile (Slope and Time) MobilePhaseScreening->GradientOptimization ResolutionCheck1 Resolution Adequate? GradientOptimization->ResolutionCheck1 AlternativeColumn Try Alternative Column (Phenyl-Hexyl, Silica) ResolutionCheck1->AlternativeColumn No TemperatureOptimization Optimize Temperature ResolutionCheck1->TemperatureOptimization Yes AlternativeColumn->MobilePhaseScreening ResolutionCheck2 Resolution Adequate? TemperatureOptimization->ResolutionCheck2 ResolutionCheck2->AlternativeColumn No FinalMethod Final Validated Method ResolutionCheck2->FinalMethod Yes

Caption: Strategy for HPLC method development.

References

troubleshooting low enzyme activity with 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enzyme assays involving 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My enzyme is showing very low or no activity. What are the most common causes?

Low or absent enzyme activity is a frequent issue that can typically be traced back to a few key areas. A systematic approach is the best way to identify the root cause.[1][2] The primary factors to investigate are:

  • Integrity of Reagents: The enzyme, substrate, or necessary cofactors may have degraded or been stored improperly.[1][3][4]

  • Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for the enzyme.[5][6][7][8]

  • Experimental Procedure: Errors in pipetting, incorrect reagent concentrations, or improper mixing can lead to inaccurate results.[9][10]

  • Presence of Inhibitors: Contaminants in your sample or reagents could be inhibiting the enzyme.[11]

The troubleshooting workflow below provides a step-by-step guide to diagnosing the problem.

Caption: A logical workflow for troubleshooting low enzyme activity.
Enzyme-Specific Issues

Q2: How should I handle and store my enzyme to ensure its stability?

Enzyme stability is critical for reproducible results.[3] Since enzymes are proteins, they are sensitive to temperature, pH, and repeated freeze-thaw cycles.[1][12]

  • Storage: Most enzymes should be stored at -20°C or -80°C in a solution containing a cryoprotectant like glycerol (B35011) (often at 50%) to prevent denaturation from ice crystal formation.[3][4] Lyophilized (powdered) enzymes are generally more stable and should be kept at -20°C in a desiccated environment.[13]

  • Handling: When preparing for an experiment, always keep the enzyme stock on ice.[10] Minimize the time the enzyme spends at room temperature.

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can significantly decrease activity, it is best practice to aliquot the enzyme into smaller, single-use volumes upon arrival.[1][9]

Q3: My enzyme is a newly purified batch. How can I confirm it's active before starting my main experiments?

Before committing to large-scale experiments, it's crucial to validate the activity of a new enzyme batch.

  • Use a Positive Control: If available, test your enzyme with a known, reliable substrate that should produce a strong signal. This confirms the catalytic capability of the enzyme.

  • Perform an Enzyme Titration: Conduct a small-scale experiment where you vary the enzyme concentration while keeping the substrate concentration constant and high (saturating).[14] This will help you determine the optimal enzyme concentration for your assay and confirm that activity scales with concentration.

Substrate and Cofactor Issues

Q4: Could the this compound substrate be the source of the problem?

Yes, the substrate is a common variable that can affect enzyme activity.[2] Key factors to consider include:

  • Purity: Impurities in the substrate preparation can act as inhibitors, leading to lower apparent activity.[15] The purity of your this compound should be verified, for instance by HPLC or mass spectrometry.

  • Concentration: An inaccurate substrate concentration will lead to incorrect kinetic calculations. Ensure the concentration of your stock solution is accurately determined.

  • Stability: Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Prepare substrate solutions fresh and store them appropriately (typically at -20°C or below for long-term storage).

  • Saturation: For many assays, the substrate concentration should be well above the Michaelis constant (Km) to ensure the enzyme is working at its maximum velocity (Vmax).[16][17] If the substrate concentration is too low, it will be the limiting factor for the reaction rate.[18]

Q5: My enzyme is a dehydrogenase. Do I need to add cofactors?

Yes, dehydrogenases almost always require a cofactor to act as an electron acceptor or donor.[19][20] For a dehydrogenase acting on this compound, the likely cofactor is NAD+ or FAD.

  • Cofactor Requirement: The enzyme is inactive without its required cofactor.[20][21] The apoenzyme (the enzyme without its cofactor) must bind to the cofactor to form the active holoenzyme.[19]

  • Cofactor Concentration: The cofactor should be present in excess to ensure it is not the rate-limiting component of the reaction.

  • Cofactor Stability: Cofactors like NAD+ and NADH can degrade. Use fresh solutions and check for degradation if you suspect an issue.

Assay Condition & Procedure Issues

Q6: How critical are pH and temperature for my assay?

Extremely critical. Every enzyme has an optimal pH and temperature range for activity.[5][7][11][14]

  • pH: Deviations from the optimal pH can alter the ionization states of amino acid residues in the active site, affecting substrate binding and catalysis.[7] It is essential to use a buffer that maintains a stable pH throughout the reaction.

  • Temperature: Enzyme activity generally increases with temperature up to an optimum point.[8][14] Beyond this point, the enzyme will begin to denature and lose activity rapidly.[6] Consistency is key; even a 1°C change can alter activity by 5-10%.[8]

Q7: My results are inconsistent between wells and experiments. What procedural errors should I look for?

Inconsistent results often point to technical errors in the assay setup.[1][9]

  • Pipetting: Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents is a major source of variability. Ensure your pipettes are calibrated.[9]

  • Mixing: Ensure all components are thoroughly mixed in the well before starting the measurement. Inadequate mixing can lead to variable reaction initiation times.[10]

  • Evaporation: In microplate assays, evaporation from the outer wells (the "edge effect") can concentrate reagents and alter results.[8] Using a plate sealer or filling the outer wells with water can mitigate this.

  • Temperature Control: Ensure the plate or cuvettes are properly equilibrated to the assay temperature before initiating the reaction.[8]

Data and Parameters

Table 1: Troubleshooting Checklist for Low Enzyme Activity
Potential CauseKey Diagnostic QuestionRecommended Solution
Enzyme Inactivity Has the enzyme been stored correctly? Has it undergone multiple freeze-thaw cycles?Aliquot enzyme upon receipt. Store at -80°C with glycerol. Always keep on ice. Run a positive control.
Substrate Degradation Is the substrate solution fresh? Has its purity been confirmed?Prepare fresh substrate from powder. Verify purity via HPLC/MS. Store aliquots at -80°C.
Missing/Degraded Cofactor Does the reaction require a cofactor (e.g., NAD+)? Is the cofactor solution fresh?Check literature for cofactor requirements. Prepare fresh NAD+/FAD solutions for each experiment.
Suboptimal pH Is the buffer pH optimal for the enzyme?Perform a pH profile experiment (e.g., pH 6.0-9.0) to find the optimal pH. Ensure buffer has sufficient capacity.
Suboptimal Temperature Is the assay being run at the enzyme's optimal temperature?Conduct a temperature profile (e.g., 25°C-45°C). Ensure consistent temperature control during the assay.
Incorrect Concentrations Are the enzyme and substrate concentrations in the linear range of the assay?Perform enzyme and substrate titrations to determine optimal concentrations for initial velocity measurements.[22]
Presence of Inhibitors Could there be contaminants in the sample buffer or reagents?Use high-purity reagents (e.g., analytical grade). Test for inhibition by adding a small amount of a potentially contaminated solution.
Table 2: Example Assay Component Concentrations

This table provides typical concentration ranges for a standard spectrophotometric dehydrogenase assay. These should be optimized for your specific enzyme.

ComponentStock ConcentrationFinal Concentration in AssayPurpose
HEPES Buffer (pH 8.0)1 M50-100 mMMaintain stable pH
This compound10 mM50-500 µMSubstrate
NAD+20 mM1-2 mMCofactor (electron acceptor)
Enzyme (DCH-CoA DH)0.1 - 1 mg/mL1-10 µg/mLCatalyst
Purified Water-To final volumeSolvent

Experimental Protocols & Visualizations

Hypothetical Metabolic Pathway

The enzyme acting on this compound is likely part of a larger pathway, such as the anaerobic degradation of an aromatic compound.

MetabolicPathway cluster_pathway Anaerobic Aromatic Degradation A Aromatic Precursor B Benzoyl-CoA A->B Activation C Cyclohex-1-ene-1-carbonyl-CoA B->C Reduction D 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA C->D Hydration E Ring Cleavage Product D->E Dehydrogenation (Your Enzyme) F Central Metabolism E->F Further processing

Caption: Hypothetical placement of the target enzyme in a metabolic pathway.
Protocol: Standard Spectrophotometric Activity Assay

This protocol describes a method for measuring the activity of a hypothetical this compound Dehydrogenase (DCH-CoA DH) by monitoring the production of NADH at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 8.0. Bring to the desired assay temperature (e.g., 30°C) before use.

  • Substrate Stock: 10 mM this compound in purified water. Store on ice.

  • Cofactor Stock: 20 mM NAD+ in purified water. Store on ice.

  • Enzyme Stock: Prepare a 10 µg/mL working dilution of your enzyme in Assay Buffer containing 1 mg/mL BSA to prevent nonspecific binding and inactivation. Store on ice.

2. Assay Procedure (for a 1 mL cuvette):

  • To a 1 mL cuvette, add the following components to create the master mix:

    • 850 µL of pre-warmed Assay Buffer

    • 100 µL of 20 mM NAD+ stock (for a final concentration of 2 mM)

    • 50 µL of 10 mM Substrate stock (for a final concentration of 500 µM)

  • Mix gently by pipetting and incubate the cuvette in a temperature-controlled spectrophotometer at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Set the spectrophotometer to read absorbance at 340 nm every 15 seconds for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 10 µg/mL enzyme working stock.

  • Quickly mix by inverting the cuvette with parafilm or using a cuvette stirrer, and immediately start data collection.

  • Negative Control: Prepare a reaction as above but replace the enzyme with 10 µL of the enzyme dilution buffer. The rate of this reaction should be negligible.

3. Data Analysis:

  • Plot absorbance at 340 nm versus time (in minutes).

  • Identify the linear portion of the curve (the initial velocity).

  • Calculate the slope of this linear portion (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where:

      • ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹

      • Path Length is typically 1 cm.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_node prep_node assay_node assay_node analysis_node analysis_node reagents Prepare Reagents (Buffer, Substrate, NAD+) enzyme Prepare Enzyme Dilution (Keep on ice) spectro Pre-warm Spectrophotometer and Assay Buffer to 30°C mix Combine Buffer, Substrate, and NAD+ in Cuvette spectro->mix equilibrate Equilibrate Mixture in Spectrophotometer (5 min) mix->equilibrate initiate Initiate Reaction by Adding Enzyme equilibrate->initiate measure Measure A340 over Time initiate->measure plot Plot Absorbance vs. Time measure->plot slope Determine Initial Rate (ΔAbs/min) from Linear Phase plot->slope calculate Calculate Enzyme Activity using Beer-Lambert Law slope->calculate

Caption: A step-by-step workflow for the enzyme activity assay.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound.[1] These additional components can include salts, lipids, proteins, and other metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can lead to either a suppression or, less commonly, an enhancement of the analyte's signal, which can adversely affect the accuracy, precision, and sensitivity of quantitative analyses.[2][3]

Q2: What are the primary causes of ion suppression and enhancement?

A2: Ion suppression is the more prevalent phenomenon and can be attributed to several mechanisms:[1]

  • Competition for Ionization: When matrix components co-elute with the analyte, they can compete for the available charge in the ion source, thereby reducing the ionization efficiency of the target molecule.[1]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the physical properties of the droplets, such as surface tension and viscosity. This can impede solvent evaporation and the subsequent release of ions.[1]

  • Ion Neutralization: The presence of basic compounds in the matrix can lead to the deprotonation and neutralization of protonated analyte ions.[1]

Ion enhancement is observed less frequently but can happen when co-eluting compounds improve the ionization efficiency of the analyte.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column but before the mass spectrometer.[2][4] A blank, extracted sample matrix is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the constant analyte signal indicates the retention times at which matrix effects are occurring.[2][4]

  • Quantitative Assessment (Post-Extraction Spike Method): This method allows for the quantification of matrix effects. It involves comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution (analyte in a pure solvent).

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By comparing the signal of the analyte to that of the SIL-IS, accurate quantification can be achieved. For coenzyme A and its thioesters, methods for biosynthetically generating stable isotope-labeled versions have been developed.[5][6][7][8][9]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

This guide provides a step-by-step approach to determine the presence and extent of matrix effects in your analysis.

Step 1: Visual Inspection of Chromatograms

  • Symptom: Inconsistent peak shapes, shifting retention times, or a noisy baseline for your analyte, especially when comparing calibration standards in solvent versus those in a biological matrix.

  • Action: Carefully review and compare the chromatograms. Significant differences can be an initial indicator of matrix interference.

Step 2: Perform a Post-Column Infusion Experiment

  • Objective: To qualitatively identify retention time windows with ion suppression or enhancement.

  • Procedure:

    • Infuse a solution of this compound post-column at a constant flow rate.

    • Inject a blank, extracted matrix sample.

    • Monitor the signal of the infused analyte. A stable baseline indicates no matrix effect. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.[2][4]

Step 3: Quantify the Matrix Effect

  • Objective: To obtain a numerical value for the extent of signal suppression or enhancement.

  • Procedure:

    • Prepare a sample by spiking a known concentration of this compound into a previously extracted blank matrix (Sample A ).

    • Prepare a neat solution with the same concentration of the analyte in the initial mobile phase solvent (Sample B ).

    • Analyze both samples using your LC-MS method.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area of Sample A / Peak Area of Sample B) * 100

      • A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of matrix effect for the analysis of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, cell lysate) from at least six different sources.

  • This compound reference standard.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Appropriate sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges).

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., a mid-range concentration from your calibration curve).

    • Set B (Post-Extraction Spiked Matrix): Process the blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extract with the this compound reference standard to the same final concentration as in Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).

    • Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF if a SIL-IS is used.

Data Presentation:

Sample SourcePeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Lot 11,200,000850,00070.8
Lot 21,210,000790,00065.3
Lot 31,195,000910,00076.2
Lot 41,205,000825,00068.5
Lot 51,215,000880,00072.4
Lot 61,190,000840,00070.6
Average 1,202,500 849,167 70.6
%RSD 0.8% 5.4% 5.4%

This is example data and should be replaced with actual experimental results.

Protocol 2: Comparison of Sample Preparation Techniques to Minimize Matrix Effects

Objective: To identify the most effective sample preparation method for reducing matrix effects for this compound.

Materials:

  • A pooled blank biological matrix.

  • This compound reference standard.

  • Reagents and materials for:

    • Protein Precipitation (PPT) (e.g., acetonitrile, methanol).[10]

    • Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate).[10]

    • Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges).[10]

Procedure:

  • Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).

  • Following extraction, spike the processed extracts with this compound to a known concentration.

  • Prepare a neat solution of the analyte at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.

Data Presentation:

Sample Preparation MethodAverage Peak Area (Neat Solution)Average Peak Area (Post-Extraction Spike)Matrix Effect (%)
Protein Precipitation (PPT)1,200,000650,00054.2
Liquid-Liquid Extraction (LLE)1,200,000950,00079.2
Solid-Phase Extraction (SPE)1,200,0001,100,00091.7

This is example data and should be replaced with actual experimental results.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_outcome Outcome A Inconsistent or Poor LC-MS Data Quality B Perform Post-Column Infusion Experiment A->B Qualitative Assessment C Quantify Matrix Effect (Post-Extraction Spike) A->C Quantitative Assessment D Optimize Sample Preparation (PPT, LLE, SPE) B->D C->D E Optimize Chromatographic Conditions D->E F Use Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Reliable and Accurate Quantification F->G

Caption: Workflow for diagnosing and mitigating matrix effects.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Input Biological Sample (e.g., Plasma, Tissue Homogenate) PPT Protein Precipitation (PPT) - Fast, simple - High matrix effect Input->PPT LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Moderate matrix effect Input->LLE SPE Solid-Phase Extraction (SPE) - Cleanest extracts - Low matrix effect Input->SPE Output Sample ready for LC-MS Analysis PPT->Output LLE->Output SPE->Output

Caption: Comparison of common sample preparation techniques.

References

optimization of extraction protocols for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dihydroxycyclohexane-1-carbonyl-CoA Extraction

Welcome to the technical support center for the extraction of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Target Compound Inefficient Cell Lysis: The extraction solvent is not effectively reaching the intracellular contents.Optimize Lysis Method: If using sonication, increase the duration or amplitude. For enzymatic lysis, ensure the enzyme concentration and incubation time are optimal. Consider combining methods, such as enzymatic lysis followed by sonication.
Degradation of Target Compound: Thioester bonds in CoA derivatives are susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C. Control pH: Use extraction buffers with a pH range of 6.0-7.0 to ensure stability.
Inefficient Quenching of Metabolism: Cellular enzymes may continue to metabolize the target compound after cell harvesting.Rapid Quenching: Immediately quench metabolic activity by rapidly cooling the cells, for example, by adding the culture to a cold buffer or solvent mixture.
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing, temperature, or volumes can lead to significant differences in extraction efficiency.Standardize Protocol: Ensure precise and consistent execution of all steps, particularly incubation times and temperature control. Use of automated liquid handling systems can improve reproducibility.
Partial Sample Precipitation: The target compound may be precipitating out of solution during the extraction process.Check Solvent Compatibility: Ensure the chosen extraction solvent is appropriate for the target compound's polarity. Consider a multi-step extraction with solvents of varying polarity.
Presence of Interfering Peaks in Analysis (e.g., LC-MS) Contamination from Cellular Debris: Incomplete removal of proteins and lipids can interfere with downstream analysis.Improve Sample Cleanup: Incorporate a protein precipitation step (e.g., with trichloroacetic acid or a cold organic solvent). A solid-phase extraction (SPE) step can also be used for further purification.
Solvent Impurities: The solvents used may contain impurities that co-elute with the target compound.Use High-Purity Solvents: Employ HPLC or mass spectrometry-grade solvents for all extraction and analysis steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the extraction of this compound?

A1: The ideal starting material is a freshly harvested cell pellet, obtained from a culture known to produce the target compound. It is crucial to minimize the time between harvesting and the quenching of metabolic activity to prevent the degradation of the target molecule.

Q2: How can I improve the stability of this compound during extraction?

A2: To enhance stability, all steps should be performed at low temperatures (0-4°C). The use of a buffered extraction solution with a slightly acidic to neutral pH (6.0-7.0) is also recommended to prevent hydrolysis of the thioester bond.

Q3: Which extraction solvent is most effective for this compound?

A3: The choice of solvent will depend on the specific properties of the target compound. A common starting point for CoA esters is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. It is advisable to test a few different solvent systems to determine the optimal one for your specific application. Below is a table with example data on solvent efficiency.

Extraction Solvent Relative Yield (%) Purity (%)
75% Methanol (B129727) / 25% Buffer8592
75% Acetonitrile / 25% Buffer9588
50% Acetonitrile / 50% Buffer7095

Q4: Is a sample cleanup step necessary after extraction?

A4: Yes, a cleanup step is highly recommended, especially if the downstream analysis is sensitive to matrix effects (e.g., mass spectrometry). Protein precipitation is a common first step. For higher purity, solid-phase extraction (SPE) can be employed to remove interfering compounds.

Q5: How should I store the extracted this compound?

A5: For short-term storage (a few hours), keep the extracts on ice. For long-term storage, it is best to flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells
  • Cell Harvesting: Centrifuge the bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Metabolic Quenching: Resuspend the cell pellet in a pre-chilled quenching solution (e.g., 60% methanol in water, -20°C).

  • Cell Lysis: Sonicate the cell suspension on ice. Use short bursts (e.g., 10 seconds) with cooling periods in between to prevent sample heating.

  • Extraction: Add an equal volume of a cold extraction solvent (e.g., acetonitrile) to the lysate. Vortex vigorously for 1 minute.

  • Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for analysis or further purification.

Visualizations

ExtractionWorkflow A Cell Harvesting (Centrifugation) B Metabolic Quenching (Cold Solvent) A->B C Cell Lysis (Sonication) B->C D Extraction (Solvent Addition) C->D E Protein Precipitation (-20°C Incubation) D->E F Clarification (Centrifugation) E->F G Supernatant Collection F->G H Downstream Analysis (e.g., LC-MS) G->H

Caption: Workflow for the extraction of this compound.

TroubleshootingFlowchart Start Low Yield? Lysis Optimize Lysis (e.g., increase sonication) Start->Lysis Yes Temp Check Temperature (Maintain 0-4°C) Start->Temp No, but high variability Lysis->Temp Still low End Yield Improved Lysis->End Resolved pH Verify Buffer pH (pH 6.0-7.0) Temp->pH Still low Temp->End Resolved Quenching Improve Quenching (Rapid cooling) pH->Quenching Still low pH->End Resolved Quenching->End

Caption: Troubleshooting flowchart for low extraction yield.

Technical Support Center: Stability of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is accelerated at alkaline and strongly acidic pH.[1][2][3]

  • Oxidation: The thiol group of Coenzyme A can be oxidized, leading to the formation of disulfides. The dihydroxycyclohexane ring may also be susceptible to oxidation.

  • Temperature: Higher temperatures accelerate the rates of both hydrolytic and oxidative degradation.

Q2: What are the recommended storage conditions for this compound standards?

A2: To ensure the long-term stability of your standards, we recommend the following storage conditions. For optimal preservation, store the standard as a lyophilized powder at -80°C. If a stock solution is required, dissolve the compound in a non-aqueous solvent like methanol (B129727) or in an aqueous buffer at a neutral pH, such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[5]

Q3: My this compound standard appears to be degrading. What are the likely degradation products?

A3: Degradation of this compound will primarily yield 2,6-dihydroxycyclohexane-1-carboxylic acid and free Coenzyme A (CoASH) through hydrolysis of the thioester bond.[6][7][8] Further degradation could involve the oxidation of the hydroxyl groups on the cyclohexane (B81311) ring or the oxidation of the free thiol group of Coenzyme A to form a disulfide.

Q4: Can I store my working solutions of this compound in the refrigerator (4°C)?

A4: For short-term storage (a few hours), keeping working solutions at 4°C in an appropriate buffer (neutral pH) is generally acceptable.[4] However, for storage longer than a day, it is highly recommended to store aliquots at -80°C to minimize degradation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal of the standard during analysis (e.g., LC-MS/MS). Degradation of the standard. The thioester bond may have hydrolyzed, or the molecule may have oxidized.1. Prepare fresh working standards from a lyophilized powder or a recently prepared stock solution stored at -80°C.2. Ensure the pH of your sample and mobile phase is neutral or slightly acidic. Avoid alkaline conditions.[1]3. Keep samples on ice or in a cooled autosampler (4°C) during the analytical run.[4]
Improper sample preparation. 1. Use rapid quenching methods for biological samples to halt enzymatic degradation.[9]2. Reconstitute dried extracts in a non-aqueous solvent like methanol just before analysis.[1]
Inconsistent or non-reproducible results between experiments. Variable degradation of the standard. Inconsistent storage times or temperatures of working solutions can lead to varying levels of degradation.1. Strictly adhere to a standardized protocol for the preparation and storage of standards.2. Prepare single-use aliquots of the stock solution to avoid variability from freeze-thaw cycles.[5]
Matrix effects in the sample. 1. Perform a matrix effect study by spiking the standard into a blank matrix.2. Consider using a stable isotope-labeled internal standard for more accurate quantification.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products. New peaks may correspond to 2,6-dihydroxycyclohexane-1-carboxylic acid, free Coenzyme A, or oxidized forms of the standard.1. Analyze a freshly prepared standard to confirm the retention times of the intact molecule and its potential degradation products.2. Use high-resolution mass spectrometry to identify the chemical formula of the unknown peaks.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution of Lyophilized Standard:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in an appropriate solvent to a desired concentration (e.g., 1 mg/mL). For optimal stability, use either anhydrous methanol or a 50 mM ammonium acetate buffer (pH 7.0).[1][4]

    • Vortex gently to ensure complete dissolution.

  • Aliquoting and Storage:

    • Immediately after reconstitution, aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C.

Protocol 2: Analysis of this compound by LC-MS/MS
  • Sample Preparation:

    • Thaw a single-use aliquot of the stock solution on ice.

    • Prepare working standards by diluting the stock solution in a suitable solvent. A common diluent is 50% methanol in water or the initial mobile phase of your chromatography method.

  • LC-MS/MS Conditions (General Example):

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[9]

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Methanol with 10 mM ammonium acetate.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor and product ions of this compound.

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for Standard Instability start Inconsistent or Low Signal of Standard check_prep Review Standard Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage check_analysis Examine Analytical Method start->check_analysis fresh_prep Prepare Fresh Standard check_prep->fresh_prep Incorrect preparation aliquot Aliquot and Store at -80°C check_storage->aliquot Improper storage ph_control Control pH of Solvents (Neutral) check_analysis->ph_control pH issue temp_control Use Cooled Autosampler (4°C) check_analysis->temp_control Temp. issue rerun Re-analyze Sample fresh_prep->rerun aliquot->rerun ph_control->rerun temp_control->rerun stable Signal is Stable and Consistent rerun->stable Successful

Caption: Troubleshooting workflow for unstable standards.

Degradation_Pathway Primary Degradation Pathway of this compound main_compound This compound hydrolysis Hydrolysis (H2O, pH dependent) main_compound->hydrolysis degradation_products 2,6-Dihydroxycyclohexane-1-carboxylic Acid Coenzyme A (CoASH) hydrolysis->degradation_products oxidation Oxidation degradation_products->oxidation Free CoASH oxidized_coa Coenzyme A Disulfide oxidation->oxidized_coa

Caption: Degradation of this compound.

References

Technical Support Center: Refinement of Analytical Methods for Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of complex biological samples.

I. Troubleshooting Guides

This section offers solutions to specific problems you may encounter during sample preparation, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and common molecular biology techniques.

A. Sample Preparation

Question: I am experiencing low protein yield after extraction from mammalian cells. What are the possible causes and solutions?

Answer:

Low protein yield can stem from several factors related to cell lysis and protein solubilization. Here are the primary causes and recommended solutions:

  • Insufficient Lysis: The lysis buffer may not be effective for your specific cell type or subcellular protein fraction.

    • Solution: Switch to a stronger lysis buffer, such as RIPA buffer, which contains multiple detergents to solubilize a wide range of proteins. Consider mechanical disruption methods like sonication or homogenization in conjunction with the lysis buffer to ensure complete cell disruption.[1][2]

  • Protein Degradation: Proteases released during cell lysis can degrade your target proteins.

    • Solution: Always work on ice and pre-chill all buffers and equipment.[2] Crucially, add a protease inhibitor cocktail to your lysis buffer immediately before use to inactivate proteases.[2]

  • Incomplete Solubilization: Hydrophobic proteins, such as membrane-associated proteins, may not be fully solubilized by aqueous buffers alone.

    • Solution: Employ a stepwise extraction method using lysis solutions with increasing solubilizing strength to sequentially extract proteins of different hydrophilicities.[1]

Question: My protein quantification assay gives inconsistent or inaccurate results. What should I check?

Answer:

Inaccurate protein quantification can lead to unequal sample loading in downstream applications like Western Blotting. Here’s how to troubleshoot this issue:

  • Interfering Substances: Components in your lysis buffer (e.g., detergents, reducing agents) can interfere with the protein assay chemistry.

    • Solution: Ensure that the concentration of all buffer components is below the maximum compatible concentration for your chosen assay. If interference is suspected, you may need to dilute your sample or remove the interfering substance via dialysis or a buffer exchange column.

  • Assay Choice: The chosen protein assay may not be suitable for the concentration range of your samples.

    • Solution: Select an assay that is compatible with your sample type and expected protein concentration. For example, the BCA assay is compatible with most detergents, while the Bradford assay is faster but less tolerant of detergents.[3]

  • Standard Curve Issues: An improperly prepared or degraded standard curve will lead to inaccurate quantification.

    • Solution: Prepare fresh standards for each assay from a reliable protein standard, such as Bovine Serum Albumin (BSA). Ensure the standard curve spans the expected concentration range of your samples.

B. High-Performance Liquid Chromatography (HPLC)

Question: I'm observing peak tailing in my HPLC chromatogram. What does this indicate and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect the accuracy of quantification.[1][4][5]

  • Cause: The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with residual silanol (B1196071) groups on the silica-based column.[5][6]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups, reducing these secondary interactions.[5][6]

    • Use a Different Column: Employ a column with high-purity silica (B1680970) or one that is end-capped to minimize the number of free silanol groups.[5][6]

    • Check for Column Void: A void at the column inlet can cause peak distortion. This can be confirmed by reversing the column (if permissible by the manufacturer) and observing if the peak shape improves. If a void is present, the column may need to be replaced.[5]

Quantitative Troubleshooting for HPLC Peak Shape

ParameterAcceptable RangePotential Issue if Outside Range
Tailing Factor (Tf) 0.9 - 1.5> 1.5 indicates significant peak tailing.[1] < 0.9 indicates peak fronting.
Asymmetry Factor (As) 0.9 - 1.2 (ideal)> 1.5 is often acceptable but > 2.0 requires troubleshooting.[1]

Question: My retention times are shifting between runs. What could be the cause?

Answer:

Inconsistent retention times can make peak identification difficult and affect the reliability of your method.

  • Cause: Fluctuations in mobile phase composition, column temperature, or flow rate are common culprits. Drifting retention times can also be caused by changes in column chemistry over time.

  • Solutions:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pump is functioning correctly.

    • Temperature Control: Use a column oven to maintain a stable temperature, as a 1°C change can alter retention times by 1-2%.[7]

    • Flow Rate Stability: Check the pump for leaks and ensure it is delivering a constant flow rate.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, which may require flushing with 5-10 column volumes.[8]

C. Mass Spectrometry (MS)

Question: I am observing low signal intensity or no peaks in my mass spectrum. What should I investigate?

Answer:

Low or no signal can be due to issues with the sample, the ionization source, or the mass spectrometer itself.

  • Cause: Potential causes include low sample concentration, poor ionization efficiency, or an instrument that is out of tune or not properly calibrated.[9]

  • Solutions:

    • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal will be weak. Conversely, a highly concentrated sample can cause ion suppression.[9]

    • Ionization Source: Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for your analyte. The choice of ionization technique (e.g., ESI, APCI) can also significantly impact signal intensity.[9]

    • Instrument Calibration and Tuning: Regularly tune and calibrate your mass spectrometer using appropriate standards to ensure it is operating at optimal performance.[9]

Question: I suspect matrix effects are suppressing my analyte signal. How can I confirm and mitigate this?

Answer:

Matrix effects occur when components in the biological matrix (e.g., salts, lipids) co-elute with the analyte and interfere with its ionization, leading to ion suppression or enhancement.[10]

  • Confirmation: To quantitatively assess matrix effects, compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the same analyte in a neat solution. The ratio of these is the Matrix Factor (MF). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[10]

  • Mitigation Strategies:

    • Improve Sample Preparation: Use more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize your HPLC method to chromatographically separate the analyte from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[10]

Quantitative Parameters for LC-MS/MS Bioanalytical Method Validation

ParameterAcceptance Criteria
Recovery Consistent, precise, and reproducible.
Matrix Effect Ideally, the matrix factor (MF) should be between 0.75 and 1.25. The IS-normalized MF should be close to 1.0.[10]
Precision (%CV) Within ±15% for QC samples (±20% for LLOQ).
Accuracy (%RE) Within ±15% for QC samples (±20% for LLOQ).

Mass Accuracy Specifications for Different Mass Analyzers

Mass Analyzer TypeTypical Mass Accuracy (ppm)
FT-ICR-MS0.1 - 1
Orbitrap0.5 - 2
TOF-MS3 - 5
Q-TOF3 - 5
Triple Quadrupole3 - 5
Linear Ion Trap50 - 200

This data is a general guide; actual performance may vary by instrument model and condition.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare protein extracts from mammalian cells for proteomics analysis?

A1: A common and effective method is to use a lysis buffer containing detergents, such as RIPA buffer, often supplemented with protease and phosphatase inhibitors to preserve protein integrity. The general steps are:

  • Wash cultured cells with ice-cold PBS.

  • Add ice-cold lysis buffer to the cell pellet.

  • Incubate on ice to allow for cell lysis.

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the soluble proteins.[2] For a detailed protocol, please refer to the Experimental Protocols section.

Q2: How do I choose between a one-step and a two-step RT-qPCR protocol?

A2: The choice depends on your experimental needs.

  • One-step RT-qPCR combines reverse transcription and qPCR in a single tube. It is faster, requires less sample handling (reducing contamination risk), and is well-suited for high-throughput applications or when you are repeatedly quantifying the same target.[12]

  • Two-step RT-qPCR separates the reverse transcription and qPCR into two reactions. This allows you to create a cDNA archive that can be used for multiple qPCR assays, providing more flexibility for analyzing different gene targets from the same RNA sample.

Q3: In Western Blotting, what causes high background, and how can I reduce it?

A3: High background can obscure your target protein band. Common causes and solutions include:

  • Inadequate Blocking: The blocking buffer is not sufficiently preventing non-specific antibody binding.

    • Solution: Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA). You can also try a different blocking agent.

  • Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.

    • Solution: Optimize the antibody concentrations by performing a titration.

  • Insufficient Washing: Unbound antibodies are not being washed away effectively.

    • Solution: Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to your wash buffer.

Q4: What are common sources of contamination in mass spectrometry, and how can I identify them?

A4: Contaminants can interfere with your analysis and produce extraneous peaks. Common sources include:

  • Solvents and Buffers: Impurities in solvents (e.g., plasticizers like phthalates) or buffer components (e.g., triethylamine).[2]

  • Sample Handling: Plasticware can leach plasticizers, and personal care products can introduce contaminants.[2] Keratin from skin and hair is also a very common contaminant in proteomics.

  • Identification: Contaminants often appear as regularly spaced peaks in the mass spectrum (e.g., polyethylene (B3416737) glycol (PEG) has a repeating unit of 44 Da). You can compare observed masses to a list of common contaminants.

Table of Common MS Contaminants

m/z (singly charged)Compound/SpeciesPossible Origin
74.06059Dimethyl formamideSolvent
102.12827Triethylamine (TEA)Buffer
113.9929Trifluoroacetic acid (TFA)Buffer
279.15964DibutylphthalatePlasticizer
Series with +44 Da intervalPolyethylene glycol (PEG)Ubiquitous polyether

A more extensive list of contaminants can be found in various online resources.[2][9][13]

III. Experimental Protocols

A. Protein Extraction from Cultured Mammalian Cells using RIPA Buffer

This protocol is designed for the efficient extraction of total protein from adherent or suspension mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional, for phosphorylation studies)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge

Procedure:

  • Cell Collection (Adherent Cells): a. Aspirate the culture medium. b. Wash the cells once with ice-cold PBS. c. Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease/phosphatase inhibitors) to the plate (e.g., 1 mL for a 10 cm plate). d. Use a cell scraper to scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Cell Collection (Suspension Cells): a. Pellet the cells by centrifugation at 500 x g for 5 minutes. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in ice-cold RIPA lysis buffer (supplemented with inhibitors).[2]

  • Lysis: a. Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: a. Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.[2]

  • Supernatant Collection: a. Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Quantification and Storage: a. Determine the protein concentration using a suitable protein assay (e.g., BCA). b. Store the protein extract at -80°C for long-term use.

B. Western Blotting: A Step-by-Step Guide

This protocol outlines the key steps for detecting a specific protein from a complex mixture.

Procedure:

  • Sample Preparation:

    • Mix your protein extract with Laemmli sample buffer (containing SDS and a reducing agent) and heat at 95-100°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis (SDS-PAGE):

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.[5][14]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF). This can be done using a wet or semi-dry transfer system.[5][6]

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (specific to your protein of interest) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[14][15]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[14][15]

  • Washing:

    • Repeat the washing steps as in step 6 to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL).

    • Detect the signal using a CCD camera-based imager or X-ray film.[4]

C. Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for a two-step RT-qPCR for gene expression analysis.

Part 1: Reverse Transcription (RNA to cDNA)

  • RNA Preparation:

    • Isolate total RNA from your biological sample using a preferred method.

    • Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • Reaction Setup:

    • In an RNase-free tube, combine up to 1 µg of total RNA, random primers (or oligo(dT) primers), and RNase-free water.

    • Heat the mixture to 65°C for 5 minutes to denature the RNA, then place on ice.

  • Reverse Transcription:

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

    • Add the master mix to the RNA/primer mixture.

    • Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, then 70°C for 15 min to inactivate the enzyme).[16]

    • The resulting cDNA can be stored at -20°C.

Part 2: Quantitative PCR (qPCR)

  • Reaction Setup:

    • Prepare a qPCR master mix in a suitable tube. For each reaction, this will contain:

      • SYBR Green qPCR master mix (contains DNA polymerase, dNTPs, and SYBR Green dye)

      • Forward and reverse primers for your gene of interest

      • Nuclease-free water

  • Plating:

    • Aliquot the master mix into qPCR plate wells.

    • Add your cDNA template to the appropriate wells. Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • Running the qPCR:

    • Place the plate in a real-time PCR instrument and run a standard cycling program:

      • Initial denaturation (e.g., 95°C for 10 min)

      • 40 cycles of:

        • Denaturation (95°C for 15 sec)

        • Annealing/Extension (60°C for 60 sec)[17]

      • Melt curve analysis to check for primer-dimers and non-specific products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using a method such as the Delta-Delta Ct (ΔΔCt) method.

IV. Visualizations

A. MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nucleus->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

B. General Proteomics Experimental Workflow

Proteomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_processing 2. Protein Processing cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Analysis BiologicalSample Complex Biological Sample (e.g., Tissue, Cells, Plasma) Lysis Cell Lysis & Protein Extraction BiologicalSample->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Protein Digestion (e.g., with Trypsin) Quantification->Digestion PeptideCleanup Peptide Cleanup (e.g., Desalting) Digestion->PeptideCleanup LC_Separation Liquid Chromatography (Peptide Separation) PeptideCleanup->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis DatabaseSearch Database Searching (Peptide Identification) MS_Analysis->DatabaseSearch ProteinInference Protein Inference & Quantification DatabaseSearch->ProteinInference Bioinformatics Bioinformatics Analysis (Pathway, Functional Analysis) ProteinInference->Bioinformatics

Caption: A typical workflow for a bottom-up proteomics experiment.

References

Technical Support Center: Strategies for In Vivo Production of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to increase the in vivo production of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. As the direct biosynthetic pathway for this molecule is not extensively characterized, this guide is based on a putative pathway constructed from known enzymatic reactions and analogous metabolic routes, such as the anaerobic degradation of cyclohexane (B81311) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the metabolic engineering of a host organism (e.g., E. coli) for the production of this compound.

Q1: My engineered strain is not producing any detectable this compound. What are the initial troubleshooting steps?

A1: Low or no production is a common initial challenge. A systematic approach to troubleshooting is recommended:

  • Verify Gene Expression: Confirm the transcription and translation of your heterologously expressed enzymes (e.g., monooxygenase, CoA ligase/transferase). Use RT-qPCR for transcript analysis and SDS-PAGE or Western blot for protein-level verification.

  • Check Enzyme Activity: If possible, perform in vitro assays on cell lysates to confirm that the expressed enzymes are active. For example, a cytochrome P450 monooxygenase can be assayed for its ability to hydroxylate a model substrate.[1][2][3]

  • Assess Precursor Availability: Ensure that the initial substrate, such as cyclohexane-1-carboxylic acid, is being successfully transported into the cells and is available for the enzymatic cascade. You may need to engineer a transporter for efficient uptake.

  • Culture Conditions: Optimize induction parameters (e.g., inducer concentration, temperature, induction time) and growth conditions (e.g., media composition, pH, aeration). Low temperatures (18-25°C) can sometimes improve the solubility and activity of heterologously expressed proteins.[4][5]

Q2: I am observing the accumulation of an intermediate, such as 2-hydroxycyclohexane-1-carboxylic acid, but not the final dihydroxylated product. What could be the issue?

A2: Accumulation of an intermediate suggests a bottleneck at a downstream step.

  • Sub-optimal Enzyme Activity: The second hydroxylation step may be inefficient. This could be due to low catalytic efficiency of the monooxygenase for the monohydroxylated substrate or incorrect stereochemistry of the intermediate. Consider enzyme engineering or screening for alternative monooxygenases with improved activity on the specific intermediate.

  • Cofactor Limitation: Hydroxylation reactions catalyzed by cytochrome P450 monooxygenases are dependent on cofactors like NAD(P)H and a constant supply of molecular oxygen.[6] Ensure that the host's central metabolism can provide a sufficient supply of reducing equivalents. Overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway can sometimes boost NADPH availability.

  • Product Inhibition: The accumulated intermediate might be inhibiting one of the enzymes in the pathway. Characterizing the enzyme kinetics with respect to product inhibition can provide insights.

Q3: The overall yield of this compound is very low. How can I improve it?

A3: Low yield can be attributed to several factors, from precursor supply to product degradation.

  • Enhance Precursor Flux: The availability of Coenzyme A (CoA) can be a limiting factor for the final ligation step. Strategies to increase the intracellular CoA pool may be beneficial.

  • Eliminate Competing Pathways: The precursor, cyclohexane-1-carboxylic acid, or its CoA-activated form, might be consumed by native metabolic pathways in the host. Identifying and knocking out competing pathways can redirect metabolic flux towards your desired product.[7]

  • Optimize Enzyme Expression Levels: The optimal expression level is not always the highest. High-level expression of foreign proteins can impose a metabolic burden on the host, leading to reduced growth and productivity.[8] Use tunable promoters or vary gene copy numbers to balance the expression of pathway enzymes.

  • Product Toxicity/Degradation: The final product or an intermediate might be toxic to the host organism, or it could be getting degraded by native enzymes. Time-course analysis of cell viability and product concentration can help identify toxicity issues.

Q4: I'm having issues with the heterologous expression of my pathway enzymes in E. coli, such as inclusion body formation. What can I do?

A4: Inclusion bodies are insoluble protein aggregates that form when protein expression rates exceed the cell's folding capacity.

  • Lower Induction Temperature: Reducing the cultivation temperature to 18-30°C after induction slows down protein synthesis, allowing more time for proper folding.[5][9]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation.

  • Co-express Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target proteins.

  • Use a Different Expression Strain: Some E. coli strains are specifically designed to handle challenges like rare codon usage or to provide a less reducing cytoplasmic environment that might aid in folding.[9]

  • Test Different Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can sometimes improve the solubility of passenger proteins.

Quantitative Data Summary

Process/Enzyme Organism/System Substrate Product Key Metric Value Reference
Cyclohexane HydroxylationRecombinant P. taiwanensis VLB120CyclohexaneCyclohexanol (B46403)Specific Activity55 U/gCDW[1][2][3]
Cyclohexane HydroxylationRecombinant P. taiwanensis VLB120CyclohexaneCyclohexanolMolar Conversion82.5%[2][3]
Cyclohexane HydroxylationRecombinant P. taiwanensis VLB120CyclohexaneCyclohexanolVolumetric Productivity0.4 g/L/h[10]
Succinyl-CoA:CHC CoA transferaseGeobacter metallireducensCyclohexane-1-carboxylateCyclohexane-1-carbonyl-CoASpecific Activity16 nmol/min/mg[11]

Note: U = 1 µmol of product per minute. CDW = Cell Dry Weight. CHC = Cyclohexane-1-carboxylate.

Experimental Protocols

Protocol 1: General Method for Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including the target molecule, from bacterial cell cultures.

1. Sample Collection and Quenching: a. Rapidly withdraw a known volume of cell culture (e.g., 1 mL). b. Immediately quench metabolic activity by mixing the culture with a cold (-20°C) 60% methanol (B129727) solution containing an internal standard. c. Centrifuge at high speed (e.g., 14,000 x g) for 1 minute at 4°C to pellet the cells. d. Discard the supernatant and store the cell pellet at -80°C until extraction.

2. Metabolite Extraction: a. Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). b. Lyse the cells using physical methods such as bead beating or sonication, keeping the sample on ice to prevent degradation. c. Centrifuge at high speed for 10-15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant containing the metabolites to a new tube.

3. LC-MS/MS Analysis: a. The analysis is typically performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[12][13][14][15] b. Chromatography: Use a C18 reversed-phase column for separation. The mobile phases often consist of an aqueous solution with an ion-pairing agent (e.g., tributylamine) and an organic solvent like methanol or acetonitrile. c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, a common transition is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 m/z).[14] d. Quantification: Create a standard curve using a pure standard of this compound, if available, or a closely related molecule. Normalize the signal to the internal standard and cell mass.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol can be adapted to measure the activity of dehydrogenases that may be involved in the biosynthesis or degradation of related cyclohexane derivatives. This example is based on a common assay using an artificial electron acceptor.[16][17]

1. Reagents:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Electron Acceptor: Ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP)

  • Substrate: The acyl-CoA of interest (e.g., cyclohexanecarboxyl-CoA)

  • Cell lysate or purified enzyme solution

2. Procedure: a. Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor. b. Add the cell lysate or purified enzyme to the cuvette and mix. c. Start the reaction by adding the acyl-CoA substrate. d. Immediately monitor the change in absorbance at a specific wavelength using a spectrophotometer. For ferricenium, this is typically around 300 nm. e. The rate of change in absorbance is proportional to the enzyme activity.

3. Calculation:

  • Calculate the specific activity using the Beer-Lambert law and the molar extinction coefficient of the electron acceptor. Express the activity in units such as nmol/min/mg of total protein.

Visualizations: Pathways and Workflows

Putative Biosynthetic Pathway

The following diagram illustrates a plausible, though not definitively proven, biosynthetic pathway for this compound starting from cyclohexane-1-carboxylic acid. This pathway involves two hydroxylation steps and a final CoA ligation.

G cluster_0 Putative Biosynthetic Pathway A Cyclohexane-1- carboxylic Acid B 2-Hydroxycyclohexane-1- carboxylic Acid A->B  Monooxygenase (1)  (e.g., P450)  O2, NAD(P)H C 2,6-Dihydroxycyclohexane-1- carboxylic Acid B->C  Monooxygenase (2)  (e.g., P450)  O2, NAD(P)H D 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA C->D  Acyl-CoA Ligase/  Transferase  ATP, CoA-SH

Caption: Putative pathway for this compound biosynthesis.

General Experimental Workflow for Strain Optimization

This diagram outlines a typical iterative cycle used in metabolic engineering to improve the production of a target molecule.

G cluster_1 Strain Optimization Workflow Design Design (Select genes, promoters, host strain) Build Build (Plasmid construction, genome integration) Design->Build Test Test (Cultivation, induction, metabolite analysis) Build->Test Analyze Analyze & Learn (Quantify yield, identify bottlenecks) Test->Analyze Analyze->Design Iterate

Caption: A typical Design-Build-Test-Learn cycle for metabolic engineering projects.[18][19][20]

Troubleshooting Logic Diagram

This flowchart provides a logical sequence of steps to diagnose and resolve low production issues.

G Start Low/No Product CheckExpression Verify Gene Expression (mRNA, Protein)? Start->CheckExpression CheckActivity Confirm Enzyme Activity (in vitro)? CheckExpression->CheckActivity Yes OptimizeExpression Troubleshoot Expression: - Codon Optimization - Different Host/Vector - Lower Temperature CheckExpression->OptimizeExpression No CheckPrecursor Assess Precursor Availability? CheckActivity->CheckPrecursor Yes OptimizeEnzyme Troubleshoot Activity: - Enzyme Engineering - Screen Homologs - Check Folding (Chaperones) CheckActivity->OptimizeEnzyme No CheckCofactor Assess Cofactor/ Competing Pathways? CheckPrecursor->CheckCofactor Yes OptimizeFlux Troubleshoot Flux: - Engineer Transporters - Boost Precursor Supply CheckPrecursor->OptimizeFlux No OptimizeMetabolism Troubleshoot Metabolism: - Boost Cofactor Supply - Knock out Side Reactions CheckCofactor->OptimizeMetabolism No

References

Validation & Comparative

Confirming the Structure of Biosynthetic 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for confirming the structure of 2,6-dihydroxycyclohexane-1-carbonyl-CoA, a key intermediate in various biosynthetic pathways. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide draws upon established analytical techniques for similar acyl-CoA esters and related cyclohexanecarboxylic acid derivatives. The presented data and protocols are intended to serve as a practical reference for researchers working on the biosynthesis and characterization of novel natural products.

Biosynthetic Pathway Overview

The biosynthesis of this compound is hypothesized to occur as part of the anaerobic degradation of aromatic compounds. While the precise enzymatic sequence leading to this specific dihydroxylated intermediate is not fully elucidated in available literature, it likely involves a series of oxidation and reduction reactions acting on a cyclohexanecarboxyl-CoA core. Key enzyme families implicated in such pathways include acyl-CoA dehydrogenases, enoyl-CoA hydratases, and hydroxylases.

A plausible biosynthetic route can be conceptualized as follows:

Biosynthetic Pathway of this compound cluster_0 Upstream Metabolism cluster_1 Core Modification cluster_2 Downstream Metabolism Aromatic Compound Aromatic Compound Benzoyl-CoA Benzoyl-CoA Aromatic Compound->Benzoyl-CoA Activation Cyclohexanecarboxyl-CoA Cyclohexanecarboxyl-CoA Benzoyl-CoA->Cyclohexanecarboxyl-CoA Reduction Monohydroxy-cyclohexanecarboxyl-CoA Monohydroxy-cyclohexanecarboxyl-CoA Cyclohexanecarboxyl-CoA->Monohydroxy-cyclohexanecarboxyl-CoA Hydroxylation (e.g., by Monooxygenase) This compound This compound Monohydroxy-cyclohexanecarboxyl-CoA->this compound Second Hydroxylation Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Hydrolysis/Oxidation

Caption: Proposed biosynthetic pathway for this compound.

Structural Confirmation Workflow

The confirmation of the structure of a novel or biosynthetically produced acyl-CoA ester like this compound relies on a combination of chromatographic and spectroscopic techniques. A typical experimental workflow is outlined below.

Experimental Workflow for Structural Confirmation Extraction Extraction of Acyl-CoAs from Biomass Purification Solid-Phase Extraction (SPE) or Preparative HPLC Extraction->Purification Crude Extract HPLC_Analysis HPLC-UV Analysis Purification->HPLC_Analysis Purified Fractions MS_Analysis LC-MS/MS Analysis Purification->MS_Analysis Purified Fractions NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR_Analysis Concentrated, Pure Sample Structure_Confirmation Structure Confirmation HPLC_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Comparative Analysis of Hydroxylated Cyclohexane-1-carbonyl-CoA Metabolism in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic pathways of hydroxylated cyclohexane-1-carbonyl-CoA derivatives across key bacterial species reveals distinct enzymatic strategies for the degradation of these alicyclic compounds. While direct metabolic studies on 2,6-dihydroxycyclohexane-1-carbonyl-CoA are not extensively documented, a comparative analysis of the pathways processing structurally similar mono-hydroxylated intermediates in Rhodopseudomonas palustris, Geobacter metallireducens, and Thauera aromatica provides valuable insights into the potential metabolic fate of such dihydroxylated molecules.

This guide offers a comparative overview of the known metabolic pathways, key enzymatic players, and their kinetic properties in these model organisms. It is intended for researchers, scientists, and drug development professionals working on microbial metabolism and biocatalysis.

Metabolic Pathway Overview

The anaerobic degradation of cyclohexane (B81311) carboxylate and its hydroxylated derivatives converges on the central benzoyl-CoA pathway, albeit through different entry points and with distinct enzymatic machinery in various bacterial species.

Rhodopseudomonas palustris utilizes a modified β-oxidation-like pathway for the degradation of cyclohexane carboxylate. This pathway involves the introduction of a hydroxyl group at the C2 position, followed by oxidation to a keto group and subsequent hydrolytic ring cleavage.

Geobacter metallireducens employs a different strategy where cyclohexane carboxylate is first activated to its CoA-ester and then undergoes dehydrogenation to form cyclohexa-1,5-diene-1-carbonyl-CoA, which is a common intermediate in the benzoyl-CoA degradation pathway in this organism.

Thauera aromatica is a model organism for the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. In this bacterium, hydroxylated intermediates, such as 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, are processed through a series of hydration and oxidation steps before ring fission.

Comparative Enzyme Kinetics

The efficiency and substrate specificity of the enzymes involved in these pathways are critical for understanding the metabolic capabilities of each species. The following table summarizes the available kinetic data for key enzymes acting on hydroxylated cyclohexane-1-carbonyl-CoA intermediates. It is important to note that direct kinetic data for the metabolism of this compound is not available in the current literature. The data presented here is for mono-hydroxylated substrates, which can serve as a proxy for understanding the potential enzymatic activity on di-hydroxylated analogues.

SpeciesEnzymeSubstrateKmVmax / Specific ActivityCofactorReference
Rhodopseudomonas palustris2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)2-Hydroxycyclohexanecarboxyl-CoA10 µM6.5 µmol min-1 mg-1NAD+[1][2]
NAD+200 µM[1][2]
2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)2-Ketocyclohexanecarboxyl-CoA-9.7 µmol min-1 mg-1-[3]
Geobacter metallireducensGlutaryl-CoA Dehydrogenase (BamM)Glutaryl-CoA--FAD[4]
Thauera aromatica6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase6-Hydroxycyclohex-1-ene-1-carbonyl-CoA--NAD+[5]

Note: A dash (-) indicates that the data was not available in the cited literature.

Metabolic and Experimental Workflow Diagrams

To visually represent the complex biochemical processes, the following diagrams have been generated using the DOT language.

Metabolic_Pathway_Comparison cluster_Rpalustris Rhodopseudomonas palustris cluster_Gmetallireducens Geobacter metallireducens cluster_Taromatica Thauera aromatica CHC_CoA_R Cyclohexane-1-carbonyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA CHC_CoA_R->2-Hydroxycyclohexanecarboxyl-CoA BadK (Hydratase) 2-Ketocyclohexanecarboxyl-CoA 2-Ketocyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA->2-Ketocyclohexanecarboxyl-CoA BadH (Dehydrogenase) NAD+ -> NADH Pimelyl-CoA Pimelyl-CoA 2-Ketocyclohexanecarboxyl-CoA->Pimelyl-CoA BadI (Hydrolase) Central Metabolism Central Metabolism Pimelyl-CoA->Central Metabolism β-oxidation CHC_G Cyclohexane-1-carboxylate CHC_CoA_G Cyclohexane-1-carbonyl-CoA CHC_G->CHC_CoA_G Succinyl-CoA: CHC CoA transferase Cyclohex-1-ene-1-carbonyl-CoA Cyclohex-1-ene-1-carbonyl-CoA CHC_CoA_G->Cyclohex-1-ene-1-carbonyl-CoA Acyl-CoA Dehydrogenase Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohex-1-ene-1-carbonyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Acyl-CoA Dehydrogenase Cyclohexa-1,5-diene-1-carbonyl-CoA->Central Metabolism Benzoate (B1203000) Pathway Benzoyl_CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA_T Cyclohexa-1,5-diene-1-carbonyl-CoA_T Benzoyl_CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA_T Benzoyl-CoA Reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA_T->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA Dehydrogenase NAD+ -> NADH 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA Hydrolase 3-Hydroxypimelyl-CoA->Central Metabolism β-oxidation This compound This compound This compound->CHC_CoA_R Hypothetical entry This compound->CHC_CoA_G Hypothetical entry This compound->Benzoyl_CoA Hypothetical entry

Caption: Comparative metabolic pathways for hydroxylated cyclohexane-1-carbonyl-CoA.

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Cell_Culture Bacterial Cell Culture Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Culture->Cell_Lysis Centrifugation Centrifugation to get Cell-Free Extract Cell_Lysis->Centrifugation Chromatography Chromatography (e.g., Affinity, Ion-Exchange, Gel Filtration) Centrifugation->Chromatography Protein_Quantification Protein Quantification (e.g., Bradford Assay) Chromatography->Protein_Quantification SDS_PAGE Purity Check (SDS-PAGE) Protein_Quantification->SDS_PAGE Assay_Setup Prepare Assay Mixture (Buffer, Substrate, Cofactor) SDS_PAGE->Assay_Setup Use Purified Enzyme Enzyme_Addition Add Purified Enzyme Assay_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature Enzyme_Addition->Incubation Measurement Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Measurement->Data_Analysis

Caption: General experimental workflow for enzyme purification and activity assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in this guide.

Protocol 1: Purification of His-tagged 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) from Rhodopseudomonas palustris

This protocol is adapted from the procedure described for the purification of His-tagged BadH.[2]

  • Expression:

    • Transform E. coli BL21(DE3) with an expression vector containing the His-tagged badH gene.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubate for 4 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cell debris.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged BadH protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 50% glycerol) and store at -20°C.

Protocol 2: Spectrophotometric Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) Activity

This assay measures the NAD+-dependent oxidation of 2-hydroxycyclohexanecarboxyl-CoA to 2-ketocyclohexanecarboxyl-CoA by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[6]

  • Reaction Mixture:

    • Prepare a reaction mixture in a 1 ml cuvette containing:

      • 100 mM Tris-HCl buffer (pH 9.0)

      • 1 mM NAD+

      • 0.1 mM 2-hydroxycyclohexanecarboxyl-CoA

  • Assay Procedure:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding a small amount of purified BadH enzyme.

    • Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

    • The rate of NADH formation is proportional to the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Protocol 3: Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity

This assay measures the cleavage of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA. The disappearance of the substrate can be monitored by HPLC.[3]

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 0.2 mM 2-ketocyclohexanecarboxyl-CoA

  • Assay Procedure:

    • Pre-incubate the reaction mixture at 30°C.

    • Start the reaction by adding the purified BadI enzyme.

    • At different time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., perchloric acid).

    • Analyze the samples by reverse-phase HPLC to quantify the decrease in the substrate peak and the increase in the product peak. A C18 column is typically used with a gradient of acetonitrile (B52724) in a buffered aqueous solution.

Conclusion

The comparative analysis of hydroxylated cyclohexane-1-carbonyl-CoA metabolism in Rhodopseudomonas palustris, Geobacter metallireducens, and Thauera aromatica highlights the diverse evolutionary strategies bacteria have developed to degrade alicyclic compounds. While the specific pathway for this compound remains to be elucidated, the existing knowledge of related metabolic routes provides a solid foundation for predicting its catabolism. The enzymes from these pathways, with their distinct substrate specificities and kinetic properties, represent a rich source of biocatalysts for various biotechnological applications, including bioremediation and the synthesis of valuable chemicals. Further research focusing on the characterization of enzymes with broad substrate specificity towards dihydroxylated alicyclic compounds will be crucial for a more complete understanding of these metabolic networks.

References

Validating the Potential Role of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Comparative Guide to Alicyclic Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel metabolic pathways is crucial for advancing our understanding of cellular biochemistry and identifying new targets for drug development. While the direct metabolic fate of 2,6-dihydroxycyclohexane-1-carbonyl-CoA is not yet fully elucidated in published literature, its structural similarity to known intermediates in anaerobic degradation pathways of alicyclic compounds allows for a robust validation of its potential role through comparative analysis. This guide provides an objective comparison of two well-characterized, analogous pathways: the anaerobic degradation of cyclohexane (B81311) carboxylic acid and the benzoyl-CoA degradation pathway. By examining the enzymatic reactions, intermediates, and experimental methodologies used to study these pathways, we can infer the likely biochemical transformations and experimental approaches relevant to investigating this compound.

Comparative Analysis of Anaerobic Alicyclic Acyl-CoA Degradation Pathways

The following table summarizes the key features of the anaerobic cyclohexane carboxylate degradation pathway, primarily studied in Geobacter metallireducens, and the benzoyl-CoA degradation pathway, characterized in organisms like Thauera aromatica. These pathways provide a framework for understanding the potential metabolism of this compound.

FeatureAnaerobic Cyclohexane Carboxylate Degradation PathwayBenzoyl-CoA Degradation Pathway
Initial Substrate Cyclohexane carboxylic acidBenzoate (B1203000)
Activation Step Formation of cyclohexanecarboxyl-CoA via CoA transferase or synthetase.Formation of benzoyl-CoA via CoA ligase.
Key Intermediates Cyclohexanecarboxyl-CoA, Cyclohex-1-ene-1-carboxyl-CoA, Cyclohexa-1,5-diene-1-carboxyl-CoA.Benzoyl-CoA, Cyclohexa-1,5-diene-1-carbonyl-CoA, 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA, 6-Oxocyclohex-1-ene-1-carbonyl-CoA, 3-Hydroxypimelyl-CoA.[1]
Key Enzyme Types Acyl-CoA Dehydrogenase, CoA Transferase.[2]Benzoyl-CoA Reductase, Hydratase, Acyl-CoA Dehydrogenase, Hydrolase.[1]
Ring Cleavage Converges with the benzoyl-CoA pathway for eventual ring opening.Hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1]
Final Products Acetyl-CoA and CO2 (after funneling into the benzoyl-CoA pathway).3 Acetyl-CoA and CO2.

Experimental Protocols

Validating the involvement of a novel intermediate like this compound in a metabolic pathway requires a combination of enzymatic assays and analytical techniques to identify and quantify intermediates and enzyme activities.

Acyl-CoA Dehydrogenase Assay

This assay is crucial for identifying enzymes that catalyze the oxidation of acyl-CoA thioesters, a likely step in the metabolism of this compound.

  • Principle: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor. A common artificial electron acceptor is ferricenium hexafluorophosphate (B91526), which gets reduced by the flavin adenine (B156593) dinucleotide (FAD) cofactor of the dehydrogenase upon substrate oxidation. The reduction of the ferricenium ion leads to a decrease in absorbance at 300 nm.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1 mM EDTA.

    • Substrate: this compound (synthesized or isolated).

    • Enzyme: Purified or crude cell-free extract containing the putative acyl-CoA dehydrogenase.

    • Electron Acceptor: 1 mM Ferricenium hexafluorophosphate in a suitable solvent.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the enzyme solution in a quartz cuvette.

    • Initiate the reaction by adding the substrate (e.g., to a final concentration of 50-200 µM).

    • Add the ferricenium hexafluorophosphate solution.

    • Immediately monitor the decrease in absorbance at 300 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

    • The rate of absorbance change is proportional to the enzyme activity.

CoA Transferase Assay

This assay helps in identifying enzymes that catalyze the transfer of Coenzyme A from a donor to an acceptor carboxylic acid, which could be the activation step for a precursor of this compound.

  • Principle: The activity of CoA transferases is often determined by coupling the reaction to a subsequent enzymatic reaction that can be monitored spectrophotometrically. Alternatively, the formation of the new CoA thioester can be directly measured using High-Performance Liquid Chromatography (HPLC).

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl buffer, pH 8.0.

    • CoA Donor: e.g., Acetyl-CoA or Succinyl-CoA.

    • CoA Acceptor: The carboxylic acid precursor of this compound.

    • Enzyme: Purified or crude cell-free extract.

  • HPLC-based Procedure:

    • Set up a reaction mixture containing the assay buffer, CoA donor, CoA acceptor, and the enzyme solution.

    • Incubate the reaction at a specific temperature for a defined period.

    • Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the CoA thioesters. The formation of the product, this compound, is monitored by its absorbance at around 260 nm.

Analysis of CoA Thioesters by Mass Spectrometry
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile derivatives of metabolites. For CoA esters, derivatization is necessary to increase their volatility. This can be a complex procedure but offers high separation efficiency and detailed structural information.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and sensitive technique for the direct analysis of non-volatile compounds like CoA thioesters from complex biological samples.[4][5] It provides accurate quantification and structural confirmation of intermediates.

Visualizing the Pathways and Experimental Workflow

To provide a clearer understanding of the biochemical context and the experimental approach, the following diagrams have been generated using Graphviz.

Anaerobic_Cyclohexane_Carboxylate_Degradation CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanecarboxyl-CoA CHC->CHCoA CoA Transferase/ Synthetase C1eneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->C1eneCoA Acyl-CoA Dehydrogenase C15dieneCoA Cyclohexa-1,5-diene-1- carboxyl-CoA C1eneCoA->C15dieneCoA Acyl-CoA Dehydrogenase BenzoylCoA_Pathway Benzoyl-CoA Degradation Pathway C15dieneCoA->BenzoylCoA_Pathway

Caption: Anaerobic degradation pathway of cyclohexane carboxylic acid.

Benzoyl_CoA_Degradation_Pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA CoA Ligase C15dieneCoA Cyclohexa-1,5-diene-1- carbonyl-CoA BenzoylCoA->C15dieneCoA Benzoyl-CoA Reductase 6OH_C1eneCoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA C15dieneCoA->6OH_C1eneCoA Hydratase 6Oxo_C1eneCoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA 6OH_C1eneCoA->6Oxo_C1eneCoA Acyl-CoA Dehydrogenase 3OH_PimelylCoA 3-Hydroxypimelyl-CoA 6Oxo_C1eneCoA->3OH_PimelylCoA Hydrolase (Ring Cleavage) AcetylCoA Acetyl-CoA + CO2 3OH_PimelylCoA->AcetylCoA β-oxidation

Caption: The central benzoyl-CoA anaerobic degradation pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Assays cluster_2 Metabolite Analysis Cell_Culture Microbial Culture with Cyclohexane Precursor Cell_Lysis Cell Lysis and Preparation of Cell-Free Extract Cell_Culture->Cell_Lysis Protein_Purification Enzyme Purification (Optional) Cell_Lysis->Protein_Purification LCMS LC-MS/MS Analysis of CoA Esters Cell_Lysis->LCMS Dehydrogenase_Assay Acyl-CoA Dehydrogenase Assay Protein_Purification->Dehydrogenase_Assay Transferase_Assay CoA Transferase Assay Protein_Purification->Transferase_Assay NMR NMR Spectroscopy for Structural Elucidation LCMS->NMR

Caption: General experimental workflow for pathway validation.

Conclusion

While direct evidence for a metabolic pathway involving this compound remains to be discovered, its chemical structure strongly suggests a role as an intermediate in the anaerobic degradation of dihydroxylated cyclohexane derivatives. The comparative analysis of the anaerobic cyclohexane carboxylate and benzoyl-CoA degradation pathways provides a valuable roadmap for investigating its function. The enzymatic reactions common to these pathways—CoA ligation, dehydrogenation, hydration, and hydrolytic ring cleavage—represent the most probable catalytic steps for the metabolism of this compound. The experimental protocols and analytical techniques detailed in this guide offer a robust framework for researchers to design experiments aimed at elucidating this novel pathway, thereby contributing to the expanding knowledge of microbial metabolism and its potential applications in biotechnology and drug discovery.

References

A Comparative Analysis of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA and Other Key CoA Esters in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relatively uncharacterized 2,6-Dihydroxycyclohexane-1-carbonyl-CoA with other significant CoA esters. Due to the limited direct experimental data on this compound, this comparison draws upon data from structurally related cyclic CoA esters involved in pathways such as the anaerobic degradation of aromatic compounds (benzoyl-CoA pathway), and contrasts them with well-understood linear dicarboxyl-CoA esters from central metabolism.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) esters are critical intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the degradation of aromatic compounds.[1][2] Beyond their metabolic roles, certain acyl-CoAs also function as signaling molecules, regulating enzyme activities and gene expression.[1][3][4] This guide focuses on the comparative biochemistry of this compound and other selected CoA esters to provide a framework for understanding its potential biological significance.

Comparative Data of Selected CoA Esters

The following table summarizes the known information and enzymatic reactions for this compound and a selection of cyclic and linear CoA esters. The data for this compound is inferred from its structure and known reactions of similar molecules.

CoA EsterStructurePrimary Metabolic Pathway(s)Key Enzymatic Reactions & Enzymes (with available data)Potential Significance/Role
This compound Cyclic, DihydroxylatedPutatively involved in the degradation of hydroxylated alicyclic or aromatic compounds.[5][6][7]Likely substrate for dehydrogenases and/or hydratases. No specific enzyme data available.Potential intermediate in novel microbial degradation pathways.
Cyclohexane-1-carbonyl-CoA Cyclic, SaturatedAnaerobic degradation of cyclohexane (B81311) carboxylic acid.[8][9]Dehydrogenation: Catalyzed by Cyclohexanecarboxyl-CoA dehydrogenase (apparent Kₘ = 22 ± 5 µM).[8]Key intermediate in the anaerobic breakdown of alicyclic compounds.
Benzoyl-CoA Cyclic, AromaticCentral intermediate in the anaerobic degradation of aromatic compounds.[10][11][12]Reductive Dearomatization: Catalyzed by Benzoyl-CoA reductase.[10][13]Hub molecule in the anaerobic metabolism of a wide range of aromatic pollutants.[12]
6-Oxocyclohex-1-ene-1-carbonyl-CoA Cyclic, Unsaturated, KetoneBenzoyl-CoA pathway.[14][15][16]Hydrolytic Ring Cleavage: Catalyzed by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase.[14][15]Critical step in the opening of the cyclic ring during aromatic degradation.
Glutaryl-CoA Linear, DicarboxylCatabolism of lysine, hydroxylysine, and tryptophan.[17]Oxidative Decarboxylation: Catalyzed by Glutaryl-CoA dehydrogenase to yield crotonyl-CoA.[17]Important intermediate in amino acid breakdown; defects in its metabolism lead to glutaric aciduria type I.[17]
Adipyl-CoA Linear, DicarboxylBeta-oxidation of dicarboxylic acids.Hydrolysis: Catalyzed by Acyl-CoA hydrolase 8 (ACOT8).[18]Involved in the metabolism of medium-chain dicarboxylic acids.[18]

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of the compared CoA esters and a general workflow for their enzymatic analysis.

Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Peripheral Pathways Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA->Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA Dienoyl-CoA hydratase Six_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA->Six_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Three_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Six_Oxocyclohex_1_ene_1_carbonyl_CoA->Three_Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Beta_Oxidation Further β-oxidation Three_Hydroxypimelyl_CoA->Beta_Oxidation

Caption: The anaerobic benzoyl-CoA degradation pathway.

Dicarboxyl_CoA_Metabolism cluster_Amino_Acid_Catabolism Amino Acid Catabolism cluster_Fatty_Acid_Oxidation Dicarboxylic Acid β-Oxidation Lysine Lysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase Central Metabolism Central Metabolism Crotonyl_CoA->Central Metabolism Dicarboxylic_Acids Dicarboxylic Acids Adipyl_CoA Adipyl-CoA Dicarboxylic_Acids->Adipyl_CoA Beta_Oxidation_Products β-Oxidation Products Adipyl_CoA->Beta_Oxidation_Products Acyl-CoA dehydrogenases Beta_Oxidation_Products->Central Metabolism

Caption: Metabolism of Glutaryl-CoA and Adipyl-CoA.

Experimental_Workflow cluster_Enzyme_Source Enzyme Source cluster_Assay_Setup Enzyme Assay Setup cluster_Detection Detection Method Cell_Lysate Cell Lysate or Tissue Homogenate Purified_Enzyme Purified Recombinant or Native Enzyme Cell_Lysate->Purified_Enzyme Assay_Mix Assay Mixture Purified_Enzyme->Assay_Mix Buffer Buffer (pH, Temp) Buffer->Assay_Mix Substrate Acyl-CoA Substrate Substrate->Assay_Mix Cofactors Cofactors (e.g., NAD+, FAD) Cofactors->Assay_Mix Detection_Reagent Detection Reagent Detection_Reagent->Assay_Mix Spectrophotometry Spectrophotometry (Absorbance/Fluorescence) Assay_Mix->Spectrophotometry HPLC HPLC Assay_Mix->HPLC Mass_Spectrometry Mass Spectrometry Assay_Mix->Mass_Spectrometry Data_Analysis Data Analysis (Kinetics, Specific Activity) Spectrophotometry->Data_Analysis HPLC->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: General experimental workflow for enzyme activity assays.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of a dye coupled to the oxidation of the acyl-CoA substrate.

Principle: The acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP), leading to a measurable change in absorbance.

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Acyl-CoA substrate (e.g., Cyclohexane-1-carbonyl-CoA)

  • Phenazine methosulfate (PMS)

  • 2,6-dichloroindophenol (DCPIP)

  • Enzyme preparation (cell extract or purified enzyme)

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS in a cuvette.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 600 nm (for DCPIP) at a constant temperature.

  • The rate of absorbance change is proportional to the enzyme activity.

  • A blank reaction without the acyl-CoA substrate should be run to correct for any background activity.

Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of the double bond in an enoyl-CoA substrate.

Principle: The hydration of the α,β-unsaturated bond of an enoyl-CoA, such as crotonyl-CoA, results in a decrease in absorbance at 263 nm.[19]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Enoyl-CoA substrate (e.g., Crotonyl-CoA)

  • Enzyme preparation

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the enoyl-CoA substrate.

  • Start the reaction by adding the enzyme preparation.

  • Monitor the decrease in absorbance at 263 nm.

  • The activity is calculated using the molar extinction coefficient of the enoyl-CoA thioester bond (ε₂₆₃ = 6,700 M⁻¹cm⁻¹ for crotonyl-CoA).[19]

Acyl-CoA Synthetase (Ligase) Assay

This protocol describes an enzyme-coupled colorimetric assay for acyl-CoA synthetase activity.[20]

Principle: The formation of acyl-CoA is coupled to its oxidation by acyl-CoA oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction to produce a colored product.

Materials:

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Fatty acid substrate

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Acyl-CoA oxidase

  • Horseradish peroxidase

  • A suitable chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine (B1666024) and phenol)

  • Enzyme preparation

Protocol:

  • Combine the buffer, fatty acid, CoA, ATP, and MgCl₂ in a reaction vessel.

  • Add the coupling enzymes (acyl-CoA oxidase and horseradish peroxidase) and the chromogenic substrate.

  • Initiate the reaction by adding the acyl-CoA synthetase preparation.

  • Incubate at a constant temperature and monitor the formation of the colored product spectrophotometrically at the appropriate wavelength.

  • The rate of color formation is proportional to the acyl-CoA synthetase activity.

Conclusion

While this compound remains a molecule with limited characterized functions, its structural similarity to intermediates in the well-studied benzoyl-CoA pathway suggests a role in the microbial degradation of alicyclic or aromatic compounds. By comparing its putative properties with those of well-characterized cyclic and linear CoA esters, researchers can design experiments to elucidate its enzymatic transformations and metabolic context. The provided experimental protocols offer a starting point for the functional characterization of enzymes that may act on this and other novel CoA esters, which could be of significant interest in the fields of bioremediation and drug discovery.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, the accurate quantification of intermediates like 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is paramount. This guide provides a comprehensive comparison of prevalent analytical methods applicable to the analysis of this and structurally related acyl-CoA molecules. Through a detailed examination of experimental protocols and performance data, this document aims to facilitate the selection of the most suitable analytical technique and to delineate a framework for the cross-validation of these methods.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of acyl-CoAs is contingent on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of short- and long-chain acyl-CoAs, which can be extrapolated for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.99>0.99
Precision (%RSD) <15%<10%
Accuracy (%RE) ±15%±10%
Limit of Detection (LOD) pmol rangefmol range
Limit of Quantitation (LOQ) pmol rangefmol range
Selectivity ModerateHigh
Matrix Effect Less susceptibleMore susceptible
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of acyl-CoAs.

Sample Preparation:

  • Homogenize tissue or cell samples in a cold perchloric acid solution.

  • Centrifuge the homogenate to precipitate proteins.

  • Neutralize the supernatant with a potassium carbonate solution.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[1]

  • Injection Volume: 20 µL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification of acyl-CoAs.[2][3][4]

Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction buffer (e.g., acetonitrile/methanol/water).

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).

  • Vortex and centrifuge to precipitate proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection (e.g., 50% methanol).

LC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the specific analyte, typically from 2% to 98% Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: Triple quadrupole.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure the consistency and reliability of data when two different analytical methods are used within the same study or across different laboratories.[5][6] The goal is to determine if the data obtained from both methods are comparable.

A general workflow for the cross-validation of two analytical methods is depicted below.

CrossValidationWorkflow start Start: Define Cross-Validation Plan method1 Method 1 Validation (e.g., HPLC-UV) start->method1 method2 Method 2 Validation (e.g., LC-MS/MS) start->method2 sample_prep Prepare Quality Control (QC) and Incurred Samples method1->sample_prep method2->sample_prep analysis1 Analyze Samples with Method 1 sample_prep->analysis1 analysis2 Analyze Samples with Method 2 sample_prep->analysis2 data_comp Compare Datasets: - Bland-Altman Plot - Paired t-test - Correlation Analysis analysis1->data_comp analysis2->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance report Generate Cross-Validation Report acceptance->report Yes re_evaluate Re-evaluate Methods or Acceptance Criteria acceptance->re_evaluate No end End: Methods are Cross-Validated report->end re_evaluate->start

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The analysis of this compound is relevant to the study of the benzoyl-CoA degradation pathway, a central route in the anaerobic metabolism of aromatic compounds. A simplified representation of this pathway leading to the formation of the target analyte is shown below.

BenzoylCoAPathway benzoyl_coa Benzoyl-CoA reductase Benzoyl-CoA Reductase benzoyl_coa->reductase dienoyl_coa Cyclohexa-1,5-diene- 1-carbonyl-CoA reductase->dienoyl_coa hydratase Dienoyl-CoA Hydratase dienoyl_coa->hydratase hydroxy_coa 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA hydratase->hydroxy_coa dehydrogenase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase hydroxy_coa->dehydrogenase target_analyte 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA dehydrogenase->target_analyte

Caption: Simplified benzoyl-CoA degradation pathway.

References

kinetic comparison of enzymes acting on 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate. A key step in this pathway is the dearomatization of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA. This intermediate is then further metabolized by a series of enzymes. This guide focuses on the kinetic properties of two consecutive enzymes in this pathway: Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase and 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

Quantitative Kinetic Data Summary

The kinetic parameters for Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase from two different bacterial species and 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase are presented below. These values provide a basis for comparing the efficiency and substrate affinity of these enzymes.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR)Geobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA80350
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR)Syntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA35550
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenaseThauera aromatica6-Hydroxycyclohex-1-ene-1-carbonyl-CoANot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to obtain the kinetic data presented above.

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay

The activity of Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase is typically determined spectrophotometrically by monitoring the hydration of the dienoyl-CoA substrate.

Principle: The hydration of the double bond in cyclohexa-1,5-diene-1-carbonyl-CoA to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA leads to a decrease in absorbance at a specific wavelength.

Procedure:

  • The substrate, cyclohexa-1,5-diene-1-carbonyl-CoA, is enzymatically synthesized from benzoyl-CoA.

  • The assay is performed in a buffered solution (e.g., Tris-HCl) at a controlled pH and temperature.

  • The reaction is initiated by the addition of the purified enzyme to the substrate solution.

  • The decrease in absorbance, corresponding to the consumption of the substrate, is monitored over time using a spectrophotometer. The specific wavelength for monitoring is determined by the spectral properties of the substrate and product.

  • Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (Km and Vmax) are determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay

The activity of this NAD+-dependent dehydrogenase is measured by monitoring the formation of NADH.

Principle: The oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA is coupled to the reduction of NAD+ to NADH. The formation of NADH can be followed by the increase in absorbance at 340 nm.[1]

Procedure:

  • The reaction mixture contains a buffered solution, NAD+, and the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

  • The reaction is started by the addition of the purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase.

  • The increase in absorbance at 340 nm, due to the production of NADH, is recorded over time using a spectrophotometer.

  • The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of NADH.

  • Kinetic parameters are determined by varying the substrate concentration while keeping the NAD+ concentration saturating, and then fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of the compared enzymes and a typical experimental workflow for their kinetic characterization.

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA reductase Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase Oxoenoyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase

Caption: Anaerobic Benzoyl-CoA degradation pathway highlighting the sequential action of the enzymes.

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Set up reaction with varying substrate concentrations Enzyme_Purification->Reaction_Setup Substrate_Synthesis Substrate Synthesis Substrate_Synthesis->Reaction_Setup Spectro_Measurement Spectrophotometric Measurement Reaction_Setup->Spectro_Measurement Initial_Velocities Calculate Initial Velocities Spectro_Measurement->Initial_Velocities MM_Plot Michaelis-Menten Plot Initial_Velocities->MM_Plot Kinetic_Parameters Determine Km and Vmax MM_Plot->Kinetic_Parameters

Caption: General experimental workflow for determining enzyme kinetic parameters.

References

Validating the Specificity of an Enzyme for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of a model enzyme, Cyclohexanoyl-CoA (CHCoA) Dehydrogenase from Geobacter metallireducens, with a focus on its potential activity towards 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. While direct enzymatic data for this compound is not extensively available in the current literature, this guide utilizes known specificity data for CHCoA Dehydrogenase acting on closely related analogs to provide a framework for validation. The experimental protocols and data presentation are designed to serve as a template for researchers investigating novel enzyme-substrate interactions within the broader class of acyl-CoA dehydrogenases.

Comparative Analysis of Substrate Specificity

The substrate specificity of an enzyme is a critical parameter for understanding its biological function and for its potential application in biocatalysis or as a drug target. Acyl-CoA dehydrogenases, a broad class of enzymes, are known to catalyze the α,β-dehydrogenation of fatty acid acyl-CoA conjugates, with varying degrees of specificity for their substrates.

To illustrate the process of validating enzyme specificity, we present data from the characterization of CHCoA Dehydrogenase from Geobacter metallireducens. This enzyme is involved in the anaerobic degradation of cyclohexane (B81311) carboxylic acid. Its specificity was tested against a range of potential substrates, as detailed in the table below.

Table 1: Substrate Specificity of Cyclohexanoyl-CoA (CHCoA) Dehydrogenase

SubstrateRelative Activity (%)
Cyclohexanoyl-CoA (CHCoA)100
Cyclohex-1-ene-1-carboxyl-CoANo activity detected
Cyclohex-3-ene-1-carboxyl-CoA30
6-Hydroxycyclohex-1-ene-1-carboxyl-CoANo activity detected (<0.1%)
Butyryl-CoANo activity detected (<0.1%)
Crotonyl-CoANo activity detected (<0.1%)
Isobutyryl-CoANo activity detected (<0.1%)
Glutaryl-CoANo activity detected (<0.1%)
Succinyl-CoANo activity detected (<0.1%)
This compound Hypothetical - To be determined

Data for known substrates is based on studies of CHCoA Dehydrogenase from Geobacter metallireducens.[1] Activity with this compound is hypothetical and would require experimental validation.

The data clearly indicates a high degree of specificity of CHCoA Dehydrogenase for its primary substrate, with limited activity towards a structural isomer and no detectable activity towards other tested acyl-CoA esters. This high specificity is a common feature of many enzymes and is crucial for maintaining metabolic fidelity.

Experimental Protocols

To validate the specificity of an enzyme for this compound, a series of robust experimental protocols are required. Below are detailed methodologies for key experiments.

Enzymatic Synthesis of CoA Thioesters

Objective: To produce the necessary CoA thioester substrates for the enzyme assays.

Protocol:

  • Chemical or Enzymatic Synthesis: this compound and other analog CoA thioesters can be synthesized. Enzymatic synthesis using a promiscuous CoA ligase is a common method. For example, a plant-derived 4-coumarate:coenzyme A ligase or a bacterial benzoate:coenzyme A ligase can be used.

  • Reaction Mixture: A typical reaction mixture would contain the carboxylic acid substrate, coenzyme A, ATP, and the purified CoA ligase in a suitable buffer (e.g., Tris-HCl with MgCl2).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a sufficient duration to achieve high conversion.

  • Purification: The synthesized acyl-CoA esters are then purified, often using solid-phase extraction with a C18 reverse-phase cartridge.[2]

  • Verification: The identity and purity of the synthesized CoA esters should be confirmed by methods such as HPLC and mass spectrometry.

Enzyme Specificity Assay

Objective: To determine the relative activity of the enzyme with different substrates.

Protocol:

  • Enzyme Source: The enzyme of interest (e.g., a putative this compound dehydrogenase) should be purified, for instance, through heterologous expression in E. coli followed by affinity chromatography.

  • Assay Method: Enzyme activity can be measured using a continuous spectrophotometric assay. For dehydrogenases, this often involves monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which leads to a change in absorbance at a specific wavelength (e.g., 300 nm).

  • Reaction Conditions: The assay mixture should contain the purified enzyme, a buffer at optimal pH, the electron acceptor, and the acyl-CoA substrate.

  • Data Acquisition: The reaction is initiated by the addition of the substrate, and the change in absorbance over time is recorded. The initial rate of the reaction is proportional to the enzyme activity.

  • Comparison: The activity with the primary substrate (hypothesized to be this compound) is set to 100%, and the activities with other substrates are expressed as a percentage of this value. Control reactions lacking the enzyme or the substrate should be included to account for any non-enzymatic reactions.

Determination of Kinetic Parameters

Objective: To quantify the enzyme's affinity (Km) and maximum reaction rate (Vmax) for its primary substrate.

Protocol:

  • Varying Substrate Concentrations: The enzyme assay is performed with a range of concentrations of the primary substrate (e.g., this compound).

  • Data Analysis: The initial reaction rates are plotted against the substrate concentrations. The resulting data is then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Interpretation: A low Km value indicates a high affinity of the enzyme for the substrate.

Visualizing Experimental Workflow and Metabolic Context

Diagrams are essential for clearly communicating complex experimental workflows and metabolic pathways.

experimental_workflow cluster_synthesis Substrate Synthesis & Purification cluster_assay Enzyme Specificity Assay carboxylic_acid 2,6-Dihydroxycyclohexane- 1-carboxylic acid & Analogs coa_ligase CoA Ligase (ATP, CoA) carboxylic_acid->coa_ligase purification Purification (Solid-Phase Extraction) coa_ligase->purification verified_coa Verified Acyl-CoA Esters (HPLC, MS) purification->verified_coa assay Spectrophotometric Assay (Electron Acceptor) verified_coa->assay enzyme Purified Enzyme enzyme->assay data_analysis Data Analysis assay->data_analysis specificity Substrate Specificity Profile data_analysis->specificity

Caption: Experimental workflow for validating enzyme specificity.

The diagram above illustrates the key steps involved in validating the specificity of an enzyme, from the synthesis and purification of the necessary substrates to the final analysis of the enzyme's activity profile.

metabolic_pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate) Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Ring_Reduction Ring Reduction (Benzoyl-CoA Reductase) Benzoyl_CoA->Ring_Reduction Cyclohexadiene_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Ring_Reduction->Cyclohexadiene_CoA Hydration Hydration (Dienoyl-CoA Hydratase) Cyclohexadiene_CoA->Hydration Hydroxy_Intermediate 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Hydration->Hydroxy_Intermediate Dehydrogenation1 Dehydrogenation Hydroxy_Intermediate->Dehydrogenation1 Oxo_Intermediate 6-Oxocyclohex-1-ene-1-carbonyl-CoA Dehydrogenation1->Oxo_Intermediate Ring_Cleavage Ring Cleavage (Hydrolase) Oxo_Intermediate->Ring_Cleavage Downstream_Metabolism Downstream Metabolism (β-oxidation) Ring_Cleavage->Downstream_Metabolism Hypothetical_Substrate 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Hypothetical_Enzyme Putative Dehydrogenase Hypothetical_Substrate->Hypothetical_Enzyme Product Potential Product Hypothetical_Enzyme->Product

Caption: Benzoyl-CoA degradation pathway and hypothetical entry point.

This diagram shows the established anaerobic benzoyl-CoA degradation pathway, which involves several cyclohexane-carboxyl-CoA intermediates. The dashed elements illustrate where an enzyme acting on this compound might fit into a similar metabolic context, highlighting the need for experimental validation.

References

Navigating the Metabolic Maze: A Comparative Guide to Identifying 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers delving into the intricate web of metabolic pathways, the precise identification and quantification of specific intermediates is paramount. One such molecule, 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, an acyl-CoA derivative, plays a crucial role in the anaerobic degradation of cyclohexane (B81311) carboxylic acid. Its detection, however, presents analytical challenges due to its complex structure and potential for low cellular abundance. This guide provides a comparative overview of metabolomics strategies to identify and quantify this key metabolite, offering insights into the strengths and limitations of various approaches to empower researchers in drug development and metabolic engineering.

Unveiling the Target: A Comparative Look at Analytical Platforms

The robust and sensitive detection of acyl-CoA esters like this compound heavily relies on advanced analytical platforms. While no single method perfectly fits all research questions, a comparative analysis of their performance metrics can guide the selection of the most appropriate technique. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for its high sensitivity and specificity.

Method Principle Typical Limit of Detection (LOD) Throughput Strengths Limitations
Targeted LC-MS/MS Quantifies known metabolites using pure standards.Low fmol to pmolHighHigh sensitivity and specificity, accurate quantification.Requires authentic standards which may not be available for novel metabolites.
Untargeted LC-MS/MS (Metabolite Profiling) Aims to detect as many metabolites as possible in a sample.pmol to nmolMediumDiscovery of novel or unexpected metabolites, provides a global metabolic snapshot.Semi-quantitative without standards, complex data analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their physicochemical properties and detects them using UV absorbance.High pmol to nmolHighCost-effective, robust and reproducible for known compounds with chromophores.Lower sensitivity and specificity compared to MS, not suitable for compounds without a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before detection by mass spectrometry.Not directly applicableN/AExcellent for volatile and thermally stable small molecules.Not suitable for non-volatile and thermally labile molecules like acyl-CoAs without derivatization.

In-Depth Experimental Protocols

The success of any metabolomic analysis hinges on meticulous experimental execution. Below are detailed protocols for the most effective methods for acyl-CoA analysis.

Protocol 1: Targeted Quantification of this compound using LC-MS/MS

This protocol is designed for the precise measurement of the target metabolite, assuming the availability of a synthesized standard.

1. Sample Preparation (Solvent Precipitation):

  • Flash-freeze biological samples (e.g., cell pellets, tissues) in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in 1 mL of ice-cold 80% methanol (B129727).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 2% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 2% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard. The exact m/z values would need to be determined using a pure standard.

Protocol 2: Untargeted Profiling of Acyl-CoAs including this compound

This protocol is suited for exploratory studies to identify a broad range of acyl-CoAs without prior knowledge of their presence.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Homogenize the sample in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Condition a mixed-mode SPE cartridge with methanol followed by equilibration with the homogenization buffer.

  • Load the sample homogenate onto the SPE cartridge.

  • Wash the cartridge sequentially with the buffer and a low percentage of organic solvent to remove interfering substances.

  • Elute the acyl-CoAs with a high percentage of methanol or acetonitrile.

  • Dry the eluate and reconstitute as described in Protocol 1.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Utilize the same LC conditions as in Protocol 1 to achieve good separation of a wide range of acyl-CoAs.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: ESI+ and ESI- (run separately for broader coverage).

    • Scan Mode: Full scan from m/z 150-1500.

    • Data-Dependent MS/MS: Acquire fragmentation spectra for the most abundant ions in each full scan to aid in identification.

Visualizing the Metabolic Context

Understanding the biochemical pathways in which this compound participates is crucial for interpreting its presence and abundance. The following diagrams illustrate a proposed degradation pathway for cyclohexane carboxylic acid and a general workflow for comparative metabolomics.

cyclohexane_degradation_pathway cluster_activation Activation cluster_oxidation Ring Oxidation and Cleavage cluster_beta_oxidation Beta-Oxidation Cyclohexane\ncarboxylic acid Cyclohexane carboxylic acid Cyclohexanecarbonyl-CoA Cyclohexanecarbonyl-CoA Cyclohexane\ncarboxylic acid->Cyclohexanecarbonyl-CoA  Acyl-CoA Synthetase 2-Hydroxycyclohexane-\n1-carbonyl-CoA 2-Hydroxycyclohexane- 1-carbonyl-CoA Cyclohexanecarbonyl-CoA->2-Hydroxycyclohexane-\n1-carbonyl-CoA  Dehydrogenase 2,6-Dihydroxycyclohexane-\n1-carbonyl-CoA 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA 2-Hydroxycyclohexane-\n1-carbonyl-CoA->2,6-Dihydroxycyclohexane-\n1-carbonyl-CoA  Hydratase Ring Cleavage Products Ring Cleavage Products 2,6-Dihydroxycyclohexane-\n1-carbonyl-CoA->Ring Cleavage Products  Lyase Acetyl-CoA Acetyl-CoA Ring Cleavage Products->Acetyl-CoA  Multiple Steps

Caption: Proposed anaerobic degradation pathway of cyclohexane carboxylic acid.

comparative_metabolomics_workflow Biological Samples\n(e.g., Control vs. Treated) Biological Samples (e.g., Control vs. Treated) Metabolite Extraction Metabolite Extraction Biological Samples\n(e.g., Control vs. Treated)->Metabolite Extraction  Quenching LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis  Sample Prep Data Processing Data Processing LC-MS/MS Analysis->Data Processing  Raw Data Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis  Peak Picking,  Alignment Biomarker Identification Biomarker Identification Statistical Analysis->Biomarker Identification  Multivariate Analysis Pathway Analysis Pathway Analysis Biomarker Identification->Pathway Analysis  Identified Metabolites Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

Caption: General workflow for a comparative metabolomics study.

By leveraging the appropriate analytical strategies and robust experimental protocols outlined in this guide, researchers can confidently and accurately investigate the role of this compound in various biological systems, paving the way for new discoveries in metabolic research and drug development.

Elucidating the Physiological Role of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Comparative Analysis of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the understanding of the physiological relevance of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. While identified as an acyl-coenzyme A (acyl-CoA), its specific metabolic pathways, enzymatic interactions, and broader physiological or pathophysiological roles remain largely uncharacterized in published scientific literature.

Currently, information on this compound is primarily limited to its chemical identification as an acyl-CoA derivative.[1][2][3] There is a notable absence of experimental data in mammalian systems or in the context of drug development to support a detailed comparison with other molecules. Consequently, a direct comparative guide with alternative compounds, including quantitative performance data and detailed experimental protocols, cannot be constructed at this time.

While direct information is lacking, insights can be gleaned from the extensively studied anaerobic metabolism of structurally related compounds in bacteria, such as cyclohexane (B81311) carboxylic acid and benzoyl-CoA.[4][5][6][7][8][9][10][11][12][13] These pathways involve a variety of acyl-CoA intermediates and a cascade of enzymatic reactions, including dehydrogenation, hydration, and CoA transfer.[6][9] However, it is crucial to note that this compound is not explicitly mentioned as an intermediate in these described bacterial metabolic routes.

Hypothetical Metabolic Placement and Experimental Approach

Based on the metabolism of analogous compounds, a hypothetical pathway for the formation and further metabolism of this compound can be proposed. This theoretical framework can guide future research to elucidate its physiological significance.

A potential avenue for the formation of this compound could involve the enzymatic modification of a precursor molecule like cyclohexane-1-carboxylate. The subsequent metabolic fate of this compound would likely involve further enzymatic conversions.

To investigate this hypothetical pathway and determine the physiological relevance of this compound, a structured experimental workflow is proposed.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Studies Enzyme Identification Enzyme Identification Enzyme Kinetics Enzyme Kinetics Enzyme Identification->Enzyme Kinetics Determine Km, Vmax Cellular Uptake Cellular Uptake Enzyme Identification->Cellular Uptake Metabolite Identification Metabolite Identification Enzyme Kinetics->Metabolite Identification Confirm product formation Metabolic Fate Analysis Metabolic Fate Analysis Metabolite Identification->Metabolic Fate Analysis Cellular Uptake->Metabolic Fate Analysis Trace labeled compound Physiological Effect Physiological Effect Metabolic Fate Analysis->Physiological Effect Assess cellular response Animal Model Animal Model Physiological Effect->Animal Model Pharmacokinetics Pharmacokinetics Animal Model->Pharmacokinetics ADME studies Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Evaluate physiological outcome

Caption: Proposed experimental workflow to investigate this compound.

Detailed Experimental Protocols

To facilitate future research, the following are detailed methodologies for key experiments proposed in the workflow:

1. Enzyme Identification and Kinetic Analysis:

  • Objective: To identify enzymes that potentially metabolize this compound and to characterize their kinetic properties.

  • Protocol:

    • Incubate this compound with liver or kidney mitochondrial extracts, which are rich sources of metabolic enzymes.

    • Monitor the depletion of the substrate and the formation of potential metabolites over time using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Identify candidate enzymes through protein purification techniques (e.g., affinity chromatography) using a tagged version of the substrate or by proteomic analysis of interacting proteins.

    • Once a candidate enzyme is purified, perform kinetic assays by varying the concentration of this compound and measuring the initial reaction velocity.

    • Calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the resulting data to quantify the enzyme's affinity and catalytic efficiency.

2. Cell-Based Metabolic Fate Analysis:

  • Objective: To determine the uptake and subsequent metabolic conversion of this compound in a cellular context.

  • Protocol:

    • Synthesize a radiolabeled or stable isotope-labeled version of this compound.

    • Incubate cultured cells (e.g., hepatocytes) with the labeled compound for various time points.

    • Harvest the cells and perform cellular fractionation to separate cytosolic, mitochondrial, and other organellar components.

    • Extract metabolites from each fraction and analyze them using LC-MS to identify and quantify the labeled parent compound and its metabolites.

    • This will provide insights into the subcellular localization of its metabolism.

Conclusion

The physiological relevance of this compound remains an open area for investigation. While a direct comparative analysis is not currently possible due to the lack of data, the proposed hypothetical framework and experimental protocols provide a clear roadmap for future research. Elucidating the metabolic pathway and physiological effects of this molecule could uncover novel biological roles and potential therapeutic applications. Further research is imperative to populate the knowledge base and enable the kind of detailed comparative analysis originally envisioned.

References

comparison of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA pathways in facultative vs. strict anaerobes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation and industrial biotechnology. A central hub in the anaerobic catabolism of numerous aromatic molecules is the benzoyl-CoA pathway. This guide provides a detailed comparison of the benzoyl-CoA degradation pathways in facultative and strict anaerobes, highlighting key differences in their enzymatic machinery and energetic strategies. While the initial query referred to a "2,6-Dihydroxycyclohexane-1-carbonyl-CoA pathway," extensive literature review indicates that the established pathways in well-characterized model organisms do not proceed through this specific intermediate. Instead, this guide will focus on the recognized intermediates and enzymatic steps.

Key Distinctions at a Glance

The primary divergence in the benzoyl-CoA pathway between facultative and strict anaerobes lies in the initial reduction of the highly stable benzene (B151609) ring of benzoyl-CoA. Facultative anaerobes, such as the denitrifying bacterium Thauera aromatica, employ an ATP-dependent mechanism, making this a bioenergetically costly step. In contrast, strict anaerobes, including the iron-reducing Geobacter metallireducens and the syntrophic bacterium Syntrophus aciditrophicus, have evolved an ATP-independent mechanism for this challenging reduction, reflecting their adaptation to more energy-limited environments.[1][2][3][4]

Pathway Comparison: Facultative vs. Strict Anaerobes

The degradation of benzoyl-CoA in both types of anaerobes converges on the formation of key intermediates, but the initial steps are distinct.

Facultative Anaerobes: The Thauera aromatica Model

In Thauera aromatica, the degradation of benzoyl-CoA proceeds through the following key steps:

  • ATP-Dependent Benzoyl-CoA Reduction: Benzoyl-CoA is reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by the benzoyl-CoA reductase , an ATP-dependent enzyme complex.[5][6] This step requires the hydrolysis of approximately 2-4 ATP molecules per molecule of benzoyl-CoA reduced.[5][6]

  • Hydration: The resulting cyclohexa-1,5-diene-1-carbonyl-CoA is then hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by dienoyl-CoA hydratase .[7][8][9]

  • Dehydrogenation: The hydroxyl group is then oxidized to a keto group by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase , forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[8][9]

  • Ring Cleavage: Finally, the alicyclic ring is cleaved hydrolytically by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase to yield 3-hydroxypimelyl-CoA.[8][9]

Strict Anaerobes: The Geobacter metallireducens and Syntrophus aciditrophicus Model

Strict anaerobes follow a similar downstream pathway but with a crucial difference in the initial reduction:

  • ATP-Independent Benzoyl-CoA Reduction: Benzoyl-CoA is reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by a distinct, ATP-independent benzoyl-CoA reductase . This enzyme is a tungsten-containing protein and represents a completely different class of dearomatizing reductases compared to its counterpart in facultative anaerobes.[1][3][4]

  • Subsequent Steps: Following the initial reduction, the pathway largely mirrors that of facultative anaerobes, involving a dienoyl-CoA hydratase , a 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase , and a 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase to produce 3-hydroxypimelyl-CoA.[1][10]

Quantitative Data Presentation

The following tables summarize the key properties of the enzymes involved in the benzoyl-CoA degradation pathways of the facultative anaerobe Thauera aromatica and the strict anaerobe Geobacter metallireducens.

Table 1: Comparison of Benzoyl-CoA Pathway Enzymes in Thauera aromatica (Facultative Anaerobe)

EnzymeGeneSubstrateProductMolecular Mass (kDa)SubunitsCofactors/ RequirementsKmSpecific Activity (U/mg)Optimal pH
Benzoyl-CoA ReductasebcrABCDBenzoyl-CoACyclohexa-1,5-diene-1-carbonyl-CoA~170α, β, γ, δATP, Fe-S clusters15 µM (for Benzoyl-CoA), 0.6 mM (for ATP)0.55~7.0
Dienoyl-CoA HydratasedchCyclohexa-1,5-diene-1-carbonyl-CoA6-Hydroxycyclohex-1-ene-1-carbonyl-CoA28Monomer-Not specified~350 (Vmax)Not specified
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenasehad6-Hydroxycyclohex-1-ene-1-carbonyl-CoA6-Oxocyclohex-1-ene-1-carbonyl-CoA~39Not specifiedNAD+60 µM11.8Not specified
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolaseoah6-Oxocyclohex-1-ene-1-carbonyl-CoA3-Hydroxypimelyl-CoA43Monomer-Not specifiedNot specifiedNot specified

Table 2: Comparison of Benzoyl-CoA Pathway Enzymes in Geobacter metallireducens (Strict Anaerobe)

EnzymeGeneSubstrateProductMolecular Mass (kDa)SubunitsCofactors/ RequirementsKmSpecific Activity (U/mg)Optimal pH
Benzoyl-CoA Reductase (Class II)bamBCBenzoyl-CoACyclohexa-1,5-diene-1-carbonyl-CoA185α2β2Tungsten, Fe-S clusters24 µM (for dienoyl-CoA in reverse reaction)40 nmol/min/mg (reverse reaction)Not specified
Dienoyl-CoA Hydratasedch (Gmet_2150)Cyclohexa-1,5-diene-1-carbonyl-CoA6-Hydroxycyclohex-1-ene-1-carbonyl-CoA43Monomer-80 µM350 (Vmax)Not specified
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenasehad (Gmet_2151)6-Hydroxycyclohex-1-ene-1-carbonyl-CoA6-Oxocyclohex-1-ene-1-carbonyl-CoANot characterized in detailNot specifiedNAD+Not specifiedNot specifiedNot specified
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolaseoah (Gmet_2088)6-Oxocyclohex-1-ene-1-carbonyl-CoA3-Hydroxypimelyl-CoA43Monomer-Not specifiedNot specifiedNot specified

Mandatory Visualization

Benzoyl_CoA_Pathways cluster_facultative Facultative Anaerobes (e.g., Thauera aromatica) cluster_strict Strict Anaerobes (e.g., Geobacter metallireducens) Benzoyl_CoA_F Benzoyl-CoA Dienoyl_CoA_F Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA_F->Dienoyl_CoA_F Benzoyl-CoA Reductase (ATP-dependent) Hydroxy_CoA_F 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA_F->Hydroxy_CoA_F Dienoyl-CoA Hydratase Oxo_CoA_F 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA_F->Oxo_CoA_F 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Hydroxypimelyl_CoA_F 3-Hydroxypimelyl-CoA Oxo_CoA_F->Hydroxypimelyl_CoA_F 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Benzoyl_CoA_S Benzoyl-CoA Dienoyl_CoA_S Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA_S->Dienoyl_CoA_S Benzoyl-CoA Reductase (ATP-independent, Tungsten-containing) Hydroxy_CoA_S 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA_S->Hydroxy_CoA_S Dienoyl-CoA Hydratase Oxo_CoA_S 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA_S->Oxo_CoA_S 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Hydroxypimelyl_CoA_S 3-Hydroxypimelyl-CoA Oxo_CoA_S->Hydroxypimelyl_CoA_S 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase

Caption: Comparison of Benzoyl-CoA degradation pathways.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Benzoyl-CoA Reductase Activity

This protocol is adapted for the ATP-dependent enzyme from facultative anaerobes like Thauera aromatica.

Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a low-potential artificial electron donor, such as reduced methyl viologen or titanium (III) citrate (B86180), which can be monitored spectrophotometrically.[5][6]

Materials:

  • Anaerobic cuvettes or tubes sealed with rubber stoppers

  • Spectrophotometer

  • Syringes and needles for anaerobic additions

  • Anaerobic chamber or glove box

  • Cell-free extract or purified benzoyl-CoA reductase

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0) made anaerobic by purging with N2 or Ar gas

  • Benzoyl-CoA solution

  • ATP solution

  • MgCl2 solution

  • Reduced methyl viologen or titanium (III) citrate solution

Procedure:

  • Prepare all solutions and the cell-free extract under strictly anaerobic conditions.

  • Inside an anaerobic chamber, add the assay buffer, MgCl2, and ATP to an anaerobic cuvette.

  • Add the cell-free extract or purified enzyme.

  • Add the reduced methyl viologen or titanium (III) citrate.

  • Seal the cuvette and take a baseline reading on the spectrophotometer.

  • Initiate the reaction by adding the benzoyl-CoA solution via a gas-tight syringe.

  • Monitor the decrease in absorbance at the appropriate wavelength for the electron donor (e.g., 578 nm for reduced methyl viologen).

  • Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of the electron donor.

Protocol 2: Purification of Oxygen-Sensitive Benzoyl-CoA Reductase

This protocol provides a general workflow for the purification of oxygen-sensitive enzymes like benzoyl-CoA reductase.[11][12][13][14]

Principle: All purification steps are performed under strictly anaerobic conditions to prevent inactivation of the enzyme.

Materials:

  • Anaerobic chamber or glove box

  • FPLC or chromatography system housed within the anaerobic chamber

  • Cell pellet from anaerobically grown culture

  • Anaerobic lysis buffer (e.g., containing DNase I and protease inhibitors)

  • Chromatography resins (e.g., ion-exchange, affinity, size-exclusion) equilibrated with anaerobic buffers

  • Reducing agents (e.g., dithiothreitol, sodium dithionite) to be included in buffers

Procedure:

  • Perform all steps inside an anaerobic chamber.

  • Resuspend the cell pellet in anaerobic lysis buffer.

  • Lyse the cells using a sonicator or French press.

  • Clarify the lysate by ultracentrifugation.

  • Apply the supernatant to a series of chromatography columns (e.g., anion exchange followed by affinity chromatography if the protein is tagged).

  • Collect fractions and assay for benzoyl-CoA reductase activity as described in Protocol 1.

  • Pool active fractions and concentrate using an appropriate method (e.g., ultrafiltration).

  • Perform a final polishing step using size-exclusion chromatography.

  • Analyze the purity of the final enzyme preparation by SDS-PAGE.

Protocol 3: HPLC Analysis of Benzoyl-CoA and Pathway Intermediates

This protocol outlines a method for the separation and quantification of benzoyl-CoA and its degradation products.[15][16][17]

Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the CoA-thioesters based on their hydrophobicity.

Materials:

  • HPLC system with a UV-Vis or diode array detector

  • Reversed-phase C18 column

  • Mobile phase A (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Mobile phase B (e.g., acetonitrile (B52724) or methanol)

  • Standards for benzoyl-CoA and other pathway intermediates

  • Samples from enzyme assays or cell cultures, quenched and extracted

Procedure:

  • Prepare samples by quenching the enzymatic reaction (e.g., with acid) and removing protein (e.g., by centrifugation or filtration).

  • Set up the HPLC system with a suitable gradient of mobile phase A and B to achieve separation of the compounds of interest.

  • Inject the standards to determine their retention times and generate a standard curve for quantification.

  • Inject the samples and monitor the elution of compounds at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • Identify and quantify the metabolites in the samples by comparing their retention times and peak areas to the standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition Cell_Culture Anaerobic Cell Culture Cell_Lysis Anaerobic Cell Lysis Cell_Culture->Cell_Lysis Cell_Extract Cell-Free Extract Cell_Lysis->Cell_Extract Enzyme_Assay Enzyme Activity Assay (Protocol 1) Cell_Extract->Enzyme_Assay Purification Protein Purification (Protocol 2) Cell_Extract->Purification HPLC Metabolite Analysis (Protocol 3) Enzyme_Assay->HPLC Quantitative_Data Quantitative Data (Kinetics, etc.) Enzyme_Assay->Quantitative_Data Purification->Enzyme_Assay Qualitative_Data Pathway Intermediates HPLC->Qualitative_Data

Caption: General experimental workflow for studying anaerobic pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the functional validation of genes involved in the metabolism of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. While this specific metabolic pathway is not extensively characterized in publicly available literature, this document outlines a robust, hypothesis-driven approach based on analogous, well-studied anaerobic degradation pathways of related alicyclic and aromatic compounds. By leveraging established methodologies and comparative data from homologous enzymes, researchers can effectively elucidate the function of novel genes in this pathway.

Proposed Metabolic Pathway

Based on known anaerobic degradation pathways, such as that of benzoate (B1203000) and cyclohexane (B81311) carboxylate, we propose a hypothetical metabolic pathway for this compound. This pathway likely involves a series of oxidation and hydration steps, catalyzed by specific classes of enzymes. The validation of genes encoding these enzymes is crucial for understanding the complete metabolic cascade.

Proposed Metabolic Pathway cluster_pathway Metabolism of this compound A 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA B Putative Intermediate 1: 6-Hydroxy-cyclohex-1-ene- 1-carbonyl-CoA A->B Acyl-CoA Dehydrogenase (Candidate Gene A) C Putative Intermediate 2: 6-Oxo-cyclohex-1-ene- 1-carbonyl-CoA B->C Hydroxyacyl-CoA Dehydrogenase (Candidate Gene B) D Ring Cleavage Product C->D Enoyl-CoA Hydratase/Hydrolase (Candidate Gene C)

Caption: Proposed metabolic pathway for this compound.

Comparative Data on Enzyme Activity

The following table presents a summary of expected kinetic parameters for candidate enzymes, based on data from homologous enzymes involved in related anaerobic degradation pathways. This serves as a benchmark for comparative analysis of newly identified enzymes.

Enzyme ClassCandidate Gene TypeHomologous Enzyme ExampleSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acyl-CoA DehydrogenasePutative dehydrogenaseCyclohex-1-ene-1-carboxyl-CoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoA15 ± 210 ± 16.7 x 10⁵
Hydroxyacyl-CoA DehydrogenasePutative dehydrogenase6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase6-hydroxycyclohex-1-ene-1-carbonyl-CoA25 ± 515 ± 26.0 x 10⁵
Enoyl-CoA HydratasePutative hydratase6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase6-oxocyclohex-1-ene-1-carbonyl-CoA50 ± 1025 ± 35.0 x 10⁵

Experimental Protocols for Gene Function Validation

To validate the function of candidate genes, a multi-step experimental workflow is recommended. This involves gene cloning and heterologous expression, followed by purification of the recombinant enzyme and subsequent characterization of its activity.

Experimental Workflow cluster_workflow Gene Function Validation Workflow A Identify Candidate Gene (e.g., via sequence homology) B Gene Cloning into Expression Vector A->B C Heterologous Expression (e.g., in E. coli) B->C D Protein Purification (e.g., Affinity Chromatography) C->D E Enzyme Activity Assays D->E F Kinetic Parameter Determination E->F

Caption: A typical experimental workflow for validating the function of a candidate gene.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify the candidate enzymes for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame of the candidate gene and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Assessment: Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assays

Objective: To determine the catalytic activity and substrate specificity of the purified enzymes.

A. Spectrophotometric Assay for Dehydrogenases: This assay is suitable for acyl-CoA dehydrogenases and hydroxyacyl-CoA dehydrogenases that use electron acceptors like NAD+ or artificial dyes.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), the purified enzyme, and an electron acceptor (e.g., 1 mM NAD+ or 100 µM 2,6-dichloroindophenol).

  • Initiate the reaction by adding the substrate (e.g., this compound or a putative intermediate).

  • Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH formation or 600 nm for DCPIP reduction) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

B. HPLC-Based Assay for All Enzyme Classes: This method is versatile and can be used to monitor the consumption of the substrate and the formation of the product for all proposed enzyme classes.

Protocol:

  • Set up a reaction mixture containing buffer, the purified enzyme, and the substrate.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • At different time points, stop the reaction by adding a quenching agent (e.g., an acid like perchloric acid).

  • Centrifuge the samples to remove precipitated protein.

  • Analyze the supernatant using a reverse-phase HPLC system equipped with a C18 column.

  • Monitor the elution of substrate and product by their absorbance at a suitable wavelength (e.g., 260 nm for the CoA thioester).

  • Quantify the amount of substrate consumed and product formed by comparing the peak areas to a standard curve.

Logical Relationship for Functional Validation

The validation of gene function follows a logical progression from identifying a gene of interest to confirming its specific catalytic activity. This process strengthens the annotation of the gene and its role in the metabolic pathway.

Logical Relationship cluster_logic Logical Flow of Gene Function Validation A Genomic Context: Gene is in a putative degradation cluster C Hypothesized Function: Gene encodes a specific enzyme (e.g., Acyl-CoA Dehydrogenase) A->C B Sequence Homology: Gene product is similar to known metabolic enzymes B->C D Experimental Confirmation: In vitro enzyme assays confirm predicted activity C->D E Validated Gene Function D->E

Caption: Logical flow for the functional validation of a candidate gene.

By following this comprehensive guide, researchers can systematically investigate and validate the function of genes involved in the metabolism of this compound, contributing to a deeper understanding of microbial metabolic diversity and its potential applications in biotechnology and drug development.

A Researcher's Guide to Assessing the Enantiomeric Purity of Synthesized 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules like 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, the accurate determination of enantiomeric purity is a critical step. The stereochemistry of such molecules can significantly influence their biological activity and pharmacological properties. This guide provides an objective comparison of the primary analytical techniques for assessing enantiomeric excess (ee), supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Analytical Methods

The choice of an analytical method for determining the enantiomeric purity of this compound depends on various factors, including the required accuracy, sample properties, available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of the most common and effective techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Differential interaction of volatile (or derivatized) enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence between enantiomers.
Sample Requirements Soluble in a suitable mobile phase.Volatile or amenable to derivatization to become volatile.Soluble in a suitable deuterated solvent; requires sufficient concentration for NMR detection.
Derivatization Often not required for direct analysis, but can be used in an indirect approach.Generally required for polar analytes like diols and carboxylic acids to increase volatility.Not required for the analyte, but involves the addition of a chiral shift reagent.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower (mg to µg level).
Resolution Generally good to excellent.Excellent for volatile compounds.Dependent on the shift reagent and analyte, can have peak overlap issues.
Analysis Time 5-30 minutes per sample.10-40 minutes per sample.5-20 minutes per sample.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral capillary column and a suitable detector (e.g., FID, MS).NMR spectrometer.
Key Advantage Broad applicability to non-volatile and polar compounds without derivatization.High resolution and sensitivity for volatile compounds.Non-destructive, provides structural information, and can be rapid.
Key Limitation Chiral columns can be expensive and method development can be time-consuming.Requires derivatization for non-volatile compounds, which can introduce errors.Lower sensitivity, potential for peak broadening, and cost of chiral shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] For a polar molecule like this compound, direct analysis on a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based and cyclodextrin-based CSPs are particularly well-suited for the separation of polar analytes.[3][4][5]

Experimental Protocol: Chiral HPLC

1. Column Selection:

  • Primary Recommendation: A polysaccharide-based chiral column, such as one with a cellulose (B213188) or amylose (B160209) derivative coated or immobilized on a silica (B1680970) support. These columns are known for their broad enantioselectivity for polar compounds.[4][6]

  • Alternative: A cyclodextrin-based chiral column can also be effective, especially for achieving separation in reversed-phase or polar organic modes.[3][7][8]

2. Mobile Phase Selection and Optimization:

  • Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol) is a common starting point. The ratio of the solvents is critical for achieving optimal resolution and retention times. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape, especially for the carboxylic acid moiety.

  • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile (B52724) or methanol (B129727) as the mobile phase and can be very effective for polar analytes on polysaccharide-based CSPs.[9]

  • Reversed-Phase: A mixture of water (often with a buffer) and an organic modifier (e.g., acetonitrile or methanol) can be used with certain cyclodextrin (B1172386) or derivatized polysaccharide columns.

3. Sample Preparation:

  • Dissolve the synthesized this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Column: Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based column)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 260 nm for the CoA moiety)

  • Injection Volume: 10 µL

5. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample (in mobile phase) filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Column inject->separate detect UV/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate

Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the separation of volatile enantiomers.[7] Due to the low volatility of this compound, derivatization of the hydroxyl and carboxyl groups is a necessary prerequisite for analysis by GC.

Experimental Protocol: Chiral GC with Derivatization

1. Derivatization:

  • The hydroxyl and carboxyl groups must be converted to less polar, more volatile derivatives. A two-step derivatization is often necessary.

  • Step 1: Esterification of the Carboxyl Group: Convert the carboxylic acid to a methyl ester using a reagent like diazomethane (B1218177) or by heating with methanol and an acid catalyst.

  • Step 2: Silylation of the Hydroxyl Groups: React the diol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a chiral silylating reagent.[10] Using a chiral derivatizing agent can lead to the formation of diastereomers that can be separated on an achiral column. However, for direct enantiomeric separation, an achiral derivatizing agent is used followed by separation on a chiral GC column.

2. GC Column Selection:

  • Primary Recommendation: A capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin phase. These columns are widely used for the separation of a broad range of chiral compounds.

3. Sample Preparation after Derivatization:

  • After the derivatization reaction is complete, the sample is typically diluted with a suitable solvent (e.g., hexane or ethyl acetate) before injection.

4. GC Conditions (Example):

  • Column: Chiraldex® G-TA or equivalent cyclodextrin-based chiral capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

5. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC Analysis cluster_analysis Data Analysis esterify Esterify Carboxyl Group silylate Silylate Hydroxyl Groups esterify->silylate dilute Dilute in Solvent silylate->dilute inject Inject Sample dilute->inject separate Separation on Chiral Capillary Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate

Workflow for Enantiomeric Purity Analysis by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be a rapid and non-destructive method for determining enantiomeric purity. In the presence of a chiral shift reagent (CSR), enantiomers form transient diastereomeric complexes, which results in separate signals for the corresponding nuclei in the NMR spectrum.[11] Lanthanide-based chiral shift reagents are commonly used for this purpose.[12][13]

Experimental Protocol: NMR with Chiral Shift Reagent

1. Chiral Shift Reagent Selection:

  • Commonly Used Reagents: Europium(III) or Praseodymium(III) complexes with chiral ligands such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], often abbreviated as Eu(hfc)₃ or Pr(hfc)₃.

2. Sample Preparation:

  • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample alone.

  • Add small, incremental amounts of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition. The goal is to achieve baseline separation of at least one pair of corresponding proton signals for the two enantiomers without excessive line broadening.

3. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • Experiment: A standard ¹H NMR experiment is usually sufficient.

  • Key Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.

4. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the same proton in the two enantiomers.

  • Integrate the areas of these two signals.

  • The enantiomeric excess is calculated from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is that of the minor enantiomer.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis dissolve Dissolve Sample (in deuterated solvent) add_csr Add Chiral Shift Reagent dissolve->add_csr acquire Acquire 1H NMR Spectrum add_csr->acquire identify Identify Resolved Enantiomeric Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate % ee integrate->calculate

Workflow for Enantiomeric Purity Analysis by NMR.

Concluding Remarks

The selection of the most appropriate method for assessing the enantiomeric purity of this compound will depend on the specific requirements of the research.

  • Chiral HPLC is often the method of choice due to its direct applicability to polar, non-volatile compounds without the need for derivatization, offering a good balance of sensitivity and resolution.

  • Chiral GC , while requiring a derivatization step, can provide excellent resolution and sensitivity if a suitable method can be developed.

  • NMR with chiral shift reagents offers a rapid, non-destructive alternative, which can be particularly useful for quick screening, provided that sufficient sample is available and adequate signal separation can be achieved.

It is often advisable to validate the results from one method with a second, orthogonal technique to ensure the accuracy of the enantiomeric excess determination. This comprehensive guide provides the foundational knowledge and starting protocols to enable researchers to confidently select and implement the most suitable analytical strategy for their needs.

References

Comparative Analysis of Turnover Rates for Intermediates in the Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct quantitative data on the turnover rate of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is not extensively available in current scientific literature. However, a robust comparative analysis can be achieved by examining the kinetics of enzymes responsible for the turnover of structurally analogous intermediates within the anaerobic benzoyl-CoA degradation pathway. This guide focuses on key enzymes from the well-studied denitrifying bacterium, Thauera aromatica, to provide insights into the catalytic efficiencies associated with the metabolism of hydroxylated and unsaturated cyclic acyl-CoA thioesters.

The enzymes central to this comparison are:

  • Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase : Catalyzes the hydration of a dienoyl-CoA.

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase : Catalyzes the oxidation of a hydroxylated monoenoyl-CoA.

  • 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase : Catalyzes the ring cleavage of a ketoenoyl-CoA.

Understanding the turnover rates of these enzymes provides a valuable framework for predicting the metabolic fate of related compounds, aiding in drug design and the development of novel metabolic pathways.

Comparative Turnover Rates

The following table summarizes the kinetic parameters for the key enzymes in the benzoyl-CoA pathway of Thauera aromatica.

EnzymeSubstrateSpecific Activity (µmol·min⁻¹·mg⁻¹)Apparent Kₘ (µM)Reference
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseCyclohexa-1,5-diene-1-carbonyl-CoA11025[1]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase6-Hydroxycyclohex-1-ene-1-carbonyl-CoA13030[2]
6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase6-Oxocyclohex-1-ene-1-carbonyl-CoA3515[2]

Experimental Protocols

Enzyme Assays

1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Assay:

The activity of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase is determined spectrophotometrically by monitoring the formation of NADH at 340 nm. The standard assay mixture (1 ml) contains 100 mM Tris/HCl buffer (pH 8.0), 2 mM NAD⁺, and the purified enzyme. The reaction is initiated by the addition of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The increase in absorbance is measured at 30°C. The molar absorption coefficient for NADH at 340 nm is 6.22 mM⁻¹·cm⁻¹.

2. 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase Assay:

The activity of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is measured by following the decrease in absorbance of the substrate at 310 nm. The assay mixture (1 ml) contains 100 mM Tris/HCl buffer (pH 7.8) and the purified enzyme. The reaction is started by adding 6-oxocyclohex-1-ene-1-carbonyl-CoA. The decrease in absorbance is monitored at 30°C. The molar absorption coefficient for 6-oxocyclohex-1-ene-1-carbonyl-CoA at 310 nm is approximately 5.4 mM⁻¹·cm⁻¹.

3. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase Assay:

The activity of this hydratase is determined by a coupled spectrophotometric assay. The hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is coupled to the subsequent oxidation by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, and the formation of NADH is monitored at 340 nm. The assay mixture contains 100 mM Tris/HCl buffer (pH 8.0), 2 mM NAD⁺, an excess of purified 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, and the hydratase sample. The reaction is initiated by the addition of cyclohexa-1,5-diene-1-carbonyl-CoA.

Visualizations

Benzoyl_CoA_Pathway cluster_pathway Benzoyl-CoA Pathway in Thauera aromatica Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA reductase Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase Ketoenoyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxyenoyl_CoA->Ketoenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Ring_Cleavage 3-Hydroxypimelyl-CoA Ketoenoyl_CoA->Ring_Cleavage 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase

Caption: Key enzymatic steps in the anaerobic benzoyl-CoA pathway in Thauera aromatica.

Enzyme_Kinetics_Workflow cluster_workflow General Workflow for Enzyme Kinetic Analysis Start Prepare Assay Mixture (Buffer, Co-factors) Add_Enzyme Add Purified Enzyme Start->Add_Enzyme Equilibrate Equilibrate at Constant Temperature Add_Enzyme->Equilibrate Initiate_Reaction Initiate Reaction (Add Substrate) Equilibrate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data (Calculate Initial Velocity) Monitor_Reaction->Data_Analysis Determine_Parameters Determine Kinetic Parameters (Kₘ, Vₘₐₓ, Specific Activity) Data_Analysis->Determine_Parameters

Caption: A generalized workflow for determining enzyme kinetic parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of knockout mutant phenotypes is a cornerstone of reliable genetic research. This guide provides a comparative overview of common methodologies for validating phenotypes related to the benzoyl-CoA pathway, a central route in the anaerobic metabolism of aromatic compounds.

While direct knockout phenotype data for the intermediate 2,6-Dihydroxycyclohexane-1-carbonyl-CoA is limited, this guide will focus on key genes within the broader benzoyl-CoA pathway. We will explore experimental approaches using examples from relevant anaerobic bacteria, such as Rhodopseudomonas palustris and Comamonas testosteroni, to illustrate the strengths and applications of different validation techniques.

Comparative Analysis of Phenotype Validation Methods

The validation of a knockout mutant's phenotype is crucial to ensure that the observed changes are a direct result of the gene deletion and not due to secondary mutations or experimental artifacts. A multi-pronged approach, combining different experimental techniques, provides the most comprehensive and reliable validation. Below is a comparison of common methods used to assess the phenotype of knockout mutants in the benzoyl-CoA pathway.

Validation Method Principle Information Provided Advantages Limitations Typical Application in Benzoyl-CoA Pathway Analysis
Growth Curve Analysis Measures the change in optical density (OD) or cell count of a bacterial culture over time in a specific medium.Growth rate, lag phase duration, and final cell density.Simple, high-throughput, and provides a direct measure of the overall fitness of the mutant under specific conditions.[1][2][3][4][5]Indirectly measures metabolic function; does not provide information on specific metabolic blocks. OD measurements can be affected by changes in cell morphology.Assessing the ability of a knockout mutant to utilize benzoate (B1203000) or other aromatic compounds as a sole carbon source.
Quantitative PCR (qPCR) Measures the amount of a specific mRNA transcript in a cell.Confirmation of gene knockout at the transcriptional level (absence of transcript).Highly sensitive and specific for the target gene.[6][7][8][9]Does not provide information about protein expression or metabolic function. Requires careful primer design and normalization.To confirm the successful deletion of a target gene in the benzoyl-CoA pathway by showing the absence of its mRNA transcript.
Metabolite Analysis (HPLC/LC-MS) Separates and quantifies the concentration of specific metabolites in a culture supernatant or cell extract.Direct evidence of a metabolic block through the accumulation of a substrate or the absence of a product.Provides direct insight into the metabolic function of the knocked-out gene. Can identify unexpected metabolic changes.[10][11][12][13]Can be technically complex and require specialized equipment. May not capture transient or low-abundance metabolites.Detecting the accumulation of benzoate or intermediates of the benzoyl-CoA pathway in the culture medium of a knockout mutant.
Enzyme Assays Measures the activity of a specific enzyme in cell extracts.Direct confirmation of the loss of function of the protein encoded by the knocked-out gene.Provides a direct link between the gene knockout and the loss of a specific biochemical function.Requires the development of a specific assay for each enzyme. Can be labor-intensive.Confirming the absence of benzoyl-CoA ligase activity in a mutant with a knockout in the corresponding gene.
Complementation Analysis Reintroducing a functional copy of the knocked-out gene into the mutant strain.Restoration of the wild-type phenotype, confirming that the observed phenotype is due to the specific gene knockout.Provides the most definitive evidence that the observed phenotype is a direct result of the gene deletion.Can be technically challenging, requiring the construction of suitable expression vectors.Restoring the ability of a benzoyl-CoA pathway mutant to grow on benzoate by reintroducing the deleted gene.

Experimental Protocols

I. Anaerobic Bacterial Growth Curve Measurement

This protocol is adapted for monitoring the growth of anaerobic bacteria, such as Rhodopseudomonas palustris, in the presence of specific aromatic compounds.

Materials:

  • Anaerobic chamber or glove box

  • Spectrophotometer or microplate reader compatible with the anaerobic chamber

  • Sterile, anaerobic culture tubes or 96-well plates

  • Pre-reduced anaerobic growth medium (e.g., defined minimal medium with benzoate as the sole carbon source)

  • Wild-type and knockout mutant bacterial strains

  • Sterile, anaerobic solutions of aromatic substrates (e.g., benzoate)

Procedure:

  • Prepare the anaerobic growth medium and dispense it into culture tubes or a 96-well plate inside an anaerobic chamber.

  • Inoculate the medium with the wild-type and knockout mutant strains from fresh overnight cultures to a starting OD600 of approximately 0.05.

  • For the experimental cultures, add the aromatic substrate to the desired final concentration. Include a no-substrate control for each strain.

  • Seal the culture tubes or plate and incubate at the optimal temperature for the bacterium.

  • At regular time intervals (e.g., every 2-4 hours), measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer or microplate reader.

  • Plot the OD600 values against time to generate growth curves.[1][2][3][4][5]

  • Compare the growth rates and final cell densities of the wild-type and knockout strains in the presence and absence of the aromatic substrate.

II. Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for quantifying the consumption of aromatic substrates and the accumulation of intermediates in anaerobic bacterial cultures.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and acidified water)

  • Standards for the aromatic compounds of interest (e.g., benzoate, 2,6-dihydroxycyclohexane-1-carboxylic acid)

Procedure:

  • Collect culture samples at different time points during the growth experiment.

  • Centrifuge the samples to pellet the cells (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Transfer the filtered supernatant to HPLC vials.

  • Prepare a standard curve by running known concentrations of the aromatic compound standards on the HPLC.

  • Inject the samples onto the HPLC system and run the appropriate gradient method to separate the compounds of interest.

  • Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 254 nm for aromatic compounds).

  • Quantify the concentration of the substrate and any accumulated intermediates in the samples by comparing their peak areas to the standard curve.[10][11][12][13]

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the metabolic context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Experimental Setup cluster_validation Phenotype Validation cluster_analysis Data Analysis start Prepare Anaerobic Medium inoculate Inoculate with Wild-type and Knockout Strains start->inoculate add_substrate Add Aromatic Substrate inoculate->add_substrate qPCR Gene Expression Analysis (qPCR) inoculate->qPCR growth_curve Growth Curve Analysis (OD600 Measurement) add_substrate->growth_curve metabolite_analysis Metabolite Analysis (HPLC/LC-MS) add_substrate->metabolite_analysis compare_growth Compare Growth Rates and Yields growth_curve->compare_growth quantify_metabolites Quantify Substrate Consumption and Intermediate Accumulation metabolite_analysis->quantify_metabolites confirm_knockout Confirm Absence of Gene Transcript qPCR->confirm_knockout

A flowchart of the experimental workflow for validating knockout mutant phenotypes.

benzoyl_coa_pathway Aromatic_Compound Aromatic Compound (e.g., Benzoate) Benzoyl_CoA Benzoyl-CoA Aromatic_Compound->Benzoyl_CoA Benzoyl-CoA Ligase (Target for Knockout) Intermediates Ring Reduction Intermediates Benzoyl_CoA->Intermediates Benzoyl-CoA Reductase (Target for Knockout) DHCHC_CoA 2,6-Dihydroxycyclohexane- 1-carbonyl-CoA Intermediates->DHCHC_CoA Ring_Cleavage Ring Cleavage Products DHCHC_CoA->Ring_Cleavage Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

A simplified diagram of the central benzoyl-CoA pathway.

validation_logic Knockout Gene Knockout Growth_Defect Growth Defect on Aromatic Substrate Knockout->Growth_Defect No_Transcript Absence of Gene Transcript (qPCR) Knockout->No_Transcript Substrate_Accumulation Substrate Accumulation (HPLC) Knockout->Substrate_Accumulation Phenotype_Confirmed Phenotype Validated Growth_Defect->Phenotype_Confirmed No_Transcript->Phenotype_Confirmed Substrate_Accumulation->Phenotype_Confirmed

The logical relationship between different validation methods for confirming a knockout phenotype.

References

A Comparative Guide to the Inhibitory Effects of Novel 2,6-Dihydroxycyclohexane-1-carbonyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the inhibitory potential of synthesized analogs of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA. Due to a lack of directly comparable published data on this specific class of compounds, this document outlines a proposed research framework, including synthetic strategies, detailed experimental protocols for assessing inhibitory activity against plausible enzyme targets, and hypothetical comparative data. The primary aim is to equip researchers with the necessary methodologies to conduct their own comparative studies and to illustrate the potential structure-activity relationships within this novel compound class. The proposed targets for these analogs include key enzymes in metabolic pathways, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, which are implicated in various metabolic disorders.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism and the degradation of aromatic compounds. Analogs of these molecules represent a promising avenue for the development of specific enzyme inhibitors with therapeutic potential. This compound is an acyl-CoA derivative whose analogs are of interest for their potential to modulate enzymes within pathways that process cyclic acyl-CoA thioesters. This guide focuses on a hypothetical comparative study of a series of these analogs, providing a blueprint for their synthesis, characterization, and evaluation as enzyme inhibitors.

Proposed Synthesis of this compound Analogs

The synthesis of acyl-CoA analogs is a well-established, multi-step process. The general workflow for producing a variety of this compound analogs with modifications on the cyclohexane (B81311) ring would involve the following key stages.

General Synthetic Workflow

A plausible synthetic route would begin with a suitable cyclohexane precursor, which can be chemically modified to introduce different functional groups at various positions on the ring. The modified carboxylic acid would then be activated and coupled with Coenzyme A.

G cluster_0 Analog Synthesis Workflow Precursor Cyclohexane Precursor Modification Chemical Modification of Cyclohexane Ring (e.g., altering hydroxyl groups, adding substituents) Precursor->Modification Step 1 Activation Carboxylic Acid Activation (e.g., with N,N'-Carbonyldiimidazole) Modification->Activation Step 2 Coupling Coupling with Coenzyme A Activation->Coupling Step 3 Purification Purification of Analog (e.g., HPLC) Coupling->Purification Step 4

Caption: A generalized workflow for the synthesis of this compound analogs.

Potential Enzymatic Targets and Signaling Pathways

Based on the structure of the parent compound, enzymes involved in the metabolism of cyclic and fatty acyl-CoAs are logical targets for inhibition studies. The benzoyl-CoA pathway, which is crucial for the anaerobic degradation of aromatic compounds, and the fatty acid β-oxidation pathway are of particular interest.

Benzoyl-CoA Pathway

The benzoyl-CoA pathway involves several enzymes that could be targeted by the synthesized analogs. Key enzymes include benzoyl-CoA reductase and subsequent hydratases and dehydrogenases that process the cyclic acyl-CoA intermediates. Inhibition of these enzymes could disrupt bacterial metabolism.

G cluster_0 Potential Inhibition in Benzoyl-CoA Pathway Benzoyl-CoA Benzoyl-CoA Reductase Benzoyl-CoA Reductase Benzoyl-CoA->Reductase Dienoyl-CoA Cyclic Dienoyl-CoA Reductase->Dienoyl-CoA Hydratase Dienoyl-CoA Hydratase Dienoyl-CoA->Hydratase Hydroxyacyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Hydratase->Hydroxyacyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Hydroxyacyl-CoA->Dehydrogenase Ring_Cleavage Downstream Metabolism (Ring Cleavage) Dehydrogenase->Ring_Cleavage Inhibitor Analog Inhibitor Inhibitor->Reductase Inhibitor->Hydratase Inhibitor->Dehydrogenase

Safety Operating Guide

Navigating the Disposal of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, a specialized acyl-CoA compound. While specific safety data sheets (SDS) from the manufacturer are the primary source for disposal protocols, this document outlines a general framework for its safe management and disposal based on standard laboratory procedures for similar biochemical compounds.

Immediate Safety and Handling Protocols

Before proceeding with any disposal, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of chemical safety goggles, a lab coat, and nitrile gloves. All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

  • Eye Contact: Flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.

In all cases of exposure, seek immediate medical attention and have the compound's Safety Data Sheet (if available) ready for medical personnel.

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific waste disposal protocols before proceeding.

  • Initial Assessment & Deactivation (if required): For many biochemicals of this nature that are not classified as hazardous, direct disposal may be possible. However, if the SDS indicates any reactivity or toxicity, a chemical deactivation step may be necessary. Without a specific SDS, it is prudent to assume the compound should be treated as chemical waste.

  • Waste Collection:

    • Carefully sweep up any solid this compound using non-sparking tools and place it into a designated, clearly labeled, and sealable chemical waste container.

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place the saturated material into the designated chemical waste container.

    • Avoid creating dust. If necessary, lightly moisten the solid material with a suitable solvent (e.g., water, if the compound is not water-reactive) before sweeping.

  • Container Management:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Keep the container sealed when not in use.

  • Storage and Final Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, as would be indicated on a specific SDS.

    • Arrange for pickup and disposal by your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data for Disposal Considerations

The following table outlines hypothetical quantitative data that would typically be found in a Safety Data Sheet and would be crucial for making informed disposal decisions. This data is for illustrative purposes only, as specific values for this compound are not publicly available.

ParameterIllustrative Value/InformationRelevance to Disposal
LD50 (Oral, Rat) > 2000 mg/kg (Not Classified as Acutely Toxic)A high LD50 suggests low acute toxicity, which may influence the required level of containment during disposal, though caution should still be exercised.
Aquatic Toxicity (LC50) > 100 mg/L (Not Classified as Harmful to Aquatic Life)Low aquatic toxicity would indicate a lower immediate environmental risk from accidental release, but drain disposal is still to be avoided to prevent long-term effects.
Biodegradability Readily biodegradableIf the compound is readily biodegradable, it is less likely to persist in the environment. However, this does not permit disposal into sanitary sewer systems.
pH of Solution (1% w/v) 6.0 - 8.0A neutral pH range indicates that the compound is not corrosive, simplifying the choice of compatible container materials for disposal.
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.Knowledge of reactivity is critical for segregating waste streams to prevent dangerous chemical reactions within the waste container.

Experimental Protocol: Small-Scale Spill Neutralization

In the absence of a specific protocol for this compound, a general procedure for a small spill of a non-hazardous, water-soluble powder is as follows:

  • Restrict Access: Cordon off the area of the spill to prevent cross-contamination.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Containment: Cover the spill with an absorbent, inert material such as sand or vermiculite.

  • Collection: Carefully sweep the absorbed material into a designated chemical waste container. Use non-sparking tools.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. Place the used cleaning materials into the waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Disposal: Seal and label the waste container and manage it as described in the disposal procedure above.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_final Final Disposal A Obtain & Review Manufacturer's SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Critical First Step C Work in a Chemical Fume Hood B->C D Place Solid Waste in Labeled, Sealable Container C->D For Solids E Absorb Liquid Waste with Inert Material C->E For Liquids G Seal Waste Container D->G F Transfer Absorbed Waste to Container E->F F->G H Store in Designated Cool, Dry, Ventilated Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, handling procedures, and disposal plans for 2,6-Dihydroxycyclohexane-1-carbonyl-CoA, designed for researchers, scientists, and professionals in drug development. The following guidelines are essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with the chemical.
Eye and Face Protection Safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect against splashes that could cause eye irritation or injury.
Skin and Body Protection A long-sleeved lab coat is required. Closed-toe shoes must be worn. For tasks with a high splash risk, a chemically resistant apron is recommended.To prevent accidental skin exposure.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.To minimize the risk of inhalation.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the stability of the compound and the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and safety gear readily accessible.

  • Handling:

    • Measure and dispense the compound in a well-ventilated area or a chemical fume hood.

    • Avoid creating dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • If working with a solution, use a calibrated pipette or syringe.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Protect from light and moisture.

Experimental Workflow

The following diagram outlines a safe and efficient workflow for handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area prep_sds Review Safety Information prep_area->prep_sds handle_measure Weigh/Measure Compound in Ventilated Area prep_sds->handle_measure Proceed to Handling handle_prepare Prepare Solution (if applicable) handle_measure->handle_prepare handle_experiment Perform Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In case of accidental exposure, follow the first aid measures outlined below.

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Disposal Protocol:

  • Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other chemical waste streams unless it is known to be compatible.

  • Storage: Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

The following diagram illustrates the general workflow for the disposal of chemical waste.

G Chemical Waste Disposal Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect Waste in Labeled Container collect_segregate Segregate from Incompatible Waste collect_waste->collect_segregate storage_secure Store in Secure, Ventilated Area collect_segregate->storage_secure Store for Pickup disposal_contact Contact EHS or Licensed Vendor storage_secure->disposal_contact Ready for Disposal disposal_transport Arrange for Waste Pickup disposal_contact->disposal_transport disposal_document Complete Disposal Manifest disposal_transport->disposal_document

Caption: A generalized workflow for the proper disposal of hazardous chemical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.